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  • Product: 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one
  • CAS: 99909-62-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one (CAS 99909-62-3)

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Heterocyclic Building Block 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is a furanone derivative featuring a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is a furanone derivative featuring a unique cyclohepta[b]furan-2-one core structure.[1] This non-benzenoid aromatic compound, classified as a heteroazulene, has garnered interest in synthetic and medicinal chemistry due to its distinct chemical architecture and potential as a precursor for more complex molecules.[2][3] Its utility primarily lies in its role as a versatile building block for the synthesis of azulene derivatives, which are a class of compounds with applications in pharmaceuticals and materials science.[4][5] Furthermore, the broader class of 2H-cyclohepta[b]furan-2-one derivatives has been investigated for its potential biological activities, including positive inotropic effects, as well as antimicrobial and antitumor properties.[1][6] This guide provides a comprehensive overview of the technical aspects of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, including its chemical and physical properties, a plausible synthetic approach, key chemical transformations, and an exploration of its potential applications in drug discovery and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one are summarized in the table below.

PropertyValueSource(s)
CAS Number 99909-62-3[7][8]
Molecular Formula C₁₄H₁₄O₄[8]
Molecular Weight 246.26 g/mol [8]
Appearance White to Yellow to Orange powder/crystal[7][8]
Melting Point 126 °C[7]
Purity >98.0% (GC)[8]

Synthetic Pathways: A Strategic Approach

A plausible synthetic route would likely start from a 5-isopropyltropolone derivative. Tropolones are a class of organic compounds featuring a seven-membered ring with hydroxyl and carbonyl groups. The synthesis of substituted tropolones can be a multi-step process. The isopropyl group can be introduced to the seven-membered ring system through methods like electro-reductive alkylation of methoxycycloheptatrienes.[10]

Once the appropriately substituted tropolone is obtained, the subsequent key step is the reaction with an active methylene compound, in this case, dimethyl malonate, in the presence of a suitable base. This reaction proceeds through a series of steps including nucleophilic attack and intramolecular cyclization to form the fused furanone ring system.

The following diagram illustrates a generalized reaction scheme for the formation of the 2H-cyclohepta[b]furan-2-one core.

G Tropolone Substituted Tropolone Intermediate Reaction Intermediate Tropolone->Intermediate ActiveMethylene Active Methylene Compound (e.g., Dimethyl Malonate) ActiveMethylene->Intermediate Base Base Base->Intermediate Product Substituted 2H-cyclohepta[b]furan-2-one Intermediate->Product

Caption: Generalized synthesis of the 2H-cyclohepta[b]furan-2-one core.

Spectroscopic Characterization: The Molecular Fingerprint

Detailed spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While specific spectra for 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one are not widely published, the expected spectral features can be predicted based on its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl group (a doublet and a septet), the methoxycarbonyl group (a singlet), and the protons on the seven-membered ring, which would appear in the aromatic region with characteristic splitting patterns.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and lactone, the carbons of the furan and tropone rings, and the carbons of the isopropyl and methoxy groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and the lactone functionalities, typically in the region of 1700-1750 cm⁻¹. Other characteristic peaks would include C-O stretching and C-H stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (246.26 g/mol ). Fragmentation patterns could provide further structural information.

Chemical Reactivity and Applications

A Gateway to Azulene Derivatives

The most significant application of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is its role as a precursor in the synthesis of azulene derivatives.[4][5] Azulenes are bicyclic non-benzenoid aromatic hydrocarbons with a range of interesting electronic and optical properties, making them valuable in materials science. They are also found in some natural products and have been investigated for various pharmacological activities.[1]

The key transformation is an [8+2] cycloaddition reaction.[2][9] In this reaction, the 2H-cyclohepta[b]furan-2-one acts as the 8π component, and a suitable 2π component, such as an enamine or a vinyl ether, is used as the reaction partner.[1][2] This reaction proceeds via a strained intermediate, followed by decarboxylation and subsequent aromatization to yield the thermodynamically stable azulene core.[1] This synthetic strategy allows for the introduction of various substituents onto the five-membered ring of the azulene nucleus, providing access to a diverse library of azulene derivatives.[1]

The following diagram illustrates the general workflow for the synthesis of azulenes from 2H-cyclohepta[b]furan-2-ones.

G Start 5-Isopropyl-3-(methoxycarbonyl)- 2H-cyclohepta[b]furan-2-one Reaction [8+2] Cycloaddition Start->Reaction Reagent 2π Component (e.g., Enamine) Reagent->Reaction Intermediate Strained Intermediate Reaction->Intermediate Decarboxylation Decarboxylation & Aromatization Intermediate->Decarboxylation Product Substituted Azulene Derivative Decarboxylation->Product

Caption: Synthesis of azulenes via [8+2] cycloaddition.

Potential in Drug Discovery

The 2H-cyclohepta[b]furan-2-one scaffold has been identified as a pharmacologically interesting moiety. Derivatives of this class of compounds have been investigated for their positive inotropic effects, which are of interest in the treatment of heart failure.[6][11] Positive inotropic agents increase the contractility of the heart muscle, thereby improving cardiac output.[12][13] While specific data for 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is not publicly available, the structural similarity to other reported positive inotropic agents suggests that this compound could be a valuable starting point for the design and synthesis of novel cardiovascular drugs.

Furthermore, furanone-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antitumor properties.[1][14] This suggests that 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one and its derivatives could be explored for their potential in these therapeutic areas.

Conclusion and Future Perspectives

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is a fascinating heterocyclic compound with significant potential in both synthetic chemistry and drug discovery. Its primary role as a precursor to functionalized azulenes provides a powerful tool for the development of novel materials with unique electronic and optical properties. Moreover, the emerging biological activities associated with the 2H-cyclohepta[b]furan-2-one scaffold, particularly its potential as a positive inotropic agent, open up exciting avenues for the development of new therapeutic agents.

Future research in this area should focus on several key aspects. Firstly, the development and publication of a detailed and optimized synthesis protocol for 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one would be highly beneficial to the research community. Secondly, a thorough investigation and reporting of its complete spectroscopic data would provide an invaluable reference for its characterization. Finally, a systematic evaluation of its biological activity profile, including its inotropic effects and potential antimicrobial and antitumor properties, is warranted to fully elucidate its therapeutic potential. The continued exploration of this and related compounds will undoubtedly lead to new discoveries and applications in the fields of chemistry, materials science, and medicine.

References

  • LookChem. Cas 99909-62-3, 5-ISOPROPYL-3-(METHOXYCARBONYL)-2H-CYCLOHEPTA[B]FURAN-2-ONE. [Link]

  • Shoji, T., Yamazaki, A., et al. (2021). Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Organic & Biomolecular Chemistry. [Link]

  • Shoji, T., Ito, S., & Yasunami, M. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686. [Link]

  • Katz, A. M. (1988). Positive inotropic/vasodilator agents. PubMed. [Link]

  • Drugs.com. List of Inotropic agents. [Link]

  • Shoji, T., Ito, S., & Yasunami, M. (2021). Synthesis of Azulene Derivatives from 2 H-Cyclohepta[ b]furan-2-ones as Starting Materials: Their Reactivity and Properties. PubMed. [Link]

  • Cleveland Clinic. (2022). Inotropes: Types, Purpose and Side Effects. [Link]

  • Texas Heart Institute. Inotropic Agents. [Link]

  • Banwell, M. G., & Papamihail, C. (2012). Synthesis of Naturally Occurring Tropones and Tropolones. PubMed Central (PMC). [Link]

  • Reddy, P. A., & Krishna, U. M. (2007). Intermolecular [8+2] cycloaddition reactions of 2H-3-methoxycarbonylcyclohepta[b]furan-2-one with vinyl ethers: an approach to bicyclo[5.3.0]azulene derivatives. PubMed Central (PMC). [Link]

  • Tolstikova, T. G., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health (NIH). [Link]

  • Constantinescu, T., et al. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. MDPI. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one: Properties, Synthesis, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the physical, chemical, and potential pharmacological properties of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one. This molecule belongs to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential pharmacological properties of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one. This molecule belongs to the class of non-benzenoid aromatic compounds known as oxaazulanones, which are recognized for their unique electronic structure and potential as precursors for advanced materials and therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, reactivity, and prospective applications of this compound and its derivatives.

Introduction

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is a substituted derivative of the 2H-cyclohepta[b]furan-2-one core. This heterocyclic system, composed of a fused furanone and a seven-membered tropone-like ring, has garnered significant interest in synthetic and medicinal chemistry. The parent scaffold and its derivatives are notable for their utility as versatile building blocks, particularly in the synthesis of azulene derivatives, which have applications in pharmaceuticals and organic materials.[1] The title compound, with its specific substitution pattern—an isopropyl group at the 5-position and a methoxycarbonyl group at the 3-position—is poised for unique reactivity and biological activity. This guide will delve into the known and extrapolated properties of this molecule, providing a foundational resource for its further investigation and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is paramount for its handling, characterization, and application in experimental settings.

General and Spectroscopic Data
PropertyValueSource/Comment
Chemical Formula C₁₄H₁₄O₄[2]
Molecular Weight 246.26 g/mol [2]
CAS Number 99909-62-3[2]
Appearance White to Yellow to Orange powder/crystal[2]
Melting Point 126 °C[2]
¹H NMR Expected signals for isopropyl, methoxy, and cyclohepta[b]furanone protons.Data for close analogs suggest characteristic shifts for the seven-membered ring protons.
¹³C NMR Expected signals for carbonyl, olefinic, aliphatic, and ester carbons.Based on the structure and data from related compounds.
Infrared (IR) Characteristic absorptions for C=O (lactone and ester), C=C, and C-O bonds.Expected based on functional groups.
Mass Spectrometry Molecular ion peak (M⁺) expected at m/z 246.26.Fragmentation patterns would likely involve loss of the methoxycarbonyl and isopropyl groups.
Solubility Profile

While explicit solubility data for 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is not published, a qualitative solubility profile can be inferred based on its structure.

  • Soluble in: Chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and other common organic solvents like ethyl acetate and acetone.

  • Sparingly soluble to insoluble in: Water and non-polar aliphatic hydrocarbons (e.g., hexane, pentane).

The presence of the ester and lactone functionalities provides some polarity, while the hydrocarbon backbone and isopropyl group contribute to its solubility in less polar organic solvents.

Synthesis and Reactivity

The synthesis of the 2H-cyclohepta[b]furan-2-one scaffold is well-established, typically proceeding through the reaction of a 2-substituted tropone with an active methylene compound.[1][3]

General Synthetic Strategy

The most common route to 3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one derivatives involves the condensation of a 2-alkoxy or 2-halotropone with dimethyl malonate in the presence of a base like sodium methoxide.[1] For the title compound, a 5-isopropyl substituted tropone derivative would be the required starting material.

G Tropone 5-Isopropyl-2-methoxytropone Intermediate Nucleophilic Attack & Cyclization Tropone->Intermediate Malonate Dimethyl Malonate + NaOMe Malonate->Intermediate Product 5-Isopropyl-3-(methoxycarbonyl) -2H-cyclohepta[b]furan-2-one Intermediate->Product Elimination of MeOH

Figure 1: General synthetic pathway to the target compound.

Representative Synthetic Protocol

The following is a representative, non-validated protocol adapted from procedures for similar compounds.[4]

  • Preparation of Sodium Methoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous methanol with cooling to generate a solution of sodium methoxide.

  • Reaction Mixture: To the sodium methoxide solution, add a solution of dimethyl malonate in anhydrous methanol dropwise at 0 °C.

  • Addition of Tropone: To this mixture, add a solution of the 5-isopropyl-2-methoxytropone in anhydrous methanol dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity

The reactivity of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is dictated by its constituent functional groups and the electronic nature of the fused ring system.

  • [8+2] Cycloadditions: The most prominent reaction of this class of compounds is their participation as an 8π component in [8+2] cycloaddition reactions with electron-rich alkenes (e.g., enamines, enol ethers) to form azulene derivatives.[1][5] The methoxycarbonyl group at the 3-position acts as an electron-withdrawing group, influencing the regioselectivity of the cycloaddition.

  • Reactions of the Methoxycarbonyl Group: The ester can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid, transesterification, and reduction.[1]

  • Reactions of the Furanone Ring: The furanone ring can be opened under certain nucleophilic conditions. For example, reaction with hydrazine derivatives can lead to recyclization to form pyridazinone systems.

G Start 5-Isopropyl-3-(methoxycarbonyl) -2H-cyclohepta[b]furan-2-one Cycloaddition [8+2] Cycloaddition (with Enamine) Start->Cycloaddition Hydrolysis Ester Hydrolysis (e.g., KOH) Start->Hydrolysis Recyclization Reaction with N-Nucleophiles Start->Recyclization Azulene Substituted Azulene Derivative Cycloaddition->Azulene CarboxylicAcid Corresponding Carboxylic Acid Hydrolysis->CarboxylicAcid Heterocycle Recyclized Product (e.g., Pyridazinone) Recyclization->Heterocycle

Figure 2: Key reactivity pathways of the title compound.

Potential Applications in Drug Development

While specific pharmacological data for 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is limited, the broader class of 2H-cyclohepta[b]furan-2-one derivatives has shown promise in medicinal chemistry.

Positive Inotropic Activity

Several derivatives of 2H-cyclohepta[b]furan-2-one have been investigated for their positive inotropic effects, meaning they can increase the contractility of the heart muscle. This suggests potential applications in the treatment of heart failure. The substitution pattern on the cyclohepta[b]furanone core is crucial for this activity.

Precursor to Bioactive Azulenes

As previously mentioned, 2H-cyclohepta[b]furan-2-ones are valuable precursors to azulene derivatives. A wide range of azulenes have demonstrated significant biological activities, including anti-ulcer, anti-inflammatory, and anti-tumor properties.[1] Therefore, 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one serves as a key starting material for the synthesis of potentially novel and potent azulene-based therapeutic agents.

Analytical Methods

For the analysis and quality control of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, standard chromatographic techniques are applicable.

  • Gas Chromatography (GC): Given its likely thermal stability and volatility, GC would be a suitable method for purity assessment. A non-polar or medium-polarity column would likely provide good separation.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 or similar column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would be an effective method for both qualitative and quantitative analysis. UV detection would be appropriate due to the chromophoric nature of the molecule.

Conclusion

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is a fascinating molecule with a rich chemical landscape. While specific experimental data on this particular compound is sparse, its structural relationship to a well-studied class of compounds allows for a robust extrapolation of its properties and reactivity. Its primary value currently lies in its potential as a sophisticated building block for the synthesis of complex azulene derivatives with tailored electronic and biological properties. Further research into the direct biological activities of this and related compounds is warranted, particularly in the context of cardiovascular and anti-inflammatory drug discovery. This guide serves as a foundational resource to stimulate and support such future investigations.

References

  • Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. MDPI. [Link]

  • Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. MDPI. [Link]

  • THE CHEMISTRY OF 2H-CYCLOHEPTA[b]FURAN-2- ONE: SYNTHESIS, TRANSFORMATION AND SPECTRAL PROPERTIES. Semantic Scholar. [Link]

  • Synthesis of cyclohepta[b]furan-2-one from the reaction of tropone and... ResearchGate. [Link]

  • Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]

  • Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

  • 2H-Cyclohepta(b)furan-2-one | C9H6O2 | CID 324820. PubChem. [Link]

  • isopropyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. SpectraBase. [Link]

Sources

Foundational

A Comprehensive Spectroscopic and Structural Elucidation of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one

This technical guide provides a detailed analysis of the spectral data for 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one. Designed for researchers, scientists, and professionals in drug development, this do...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectral data for 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the compound's structural features through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles, providing a robust framework for the characterization of this and related molecules.

Introduction and Molecular Structure

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is a complex organic molecule featuring a fused ring system. This system consists of a seven-membered cyclohepta ring fused to a furan-2-one ring. The molecule is further functionalized with an isopropyl group at the 5-position and a methoxycarbonyl group at the 3-position. These structural features give rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization. The 2H-cyclohepta[b]furan-2-one core is a valuable precursor in the synthesis of azulene derivatives, which have applications in pharmaceuticals and organic materials.[1]

The structural elucidation of this molecule relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecular architecture.

Below is a diagram illustrating the molecular structure and the numbering convention used for the purpose of spectral assignments in this guide.

Figure 1: Molecular structure of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one with atom numbering.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one in CDCl₃ is summarized in the table below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.01s1HH4
~7.65d, J = 11.5 Hz1HH8
~7.42dd, J = 11.5, 8.0 Hz1HH7
~7.28d, J = 8.0 Hz1HH6
~3.95s3HOCH₃
~3.15sept, J = 6.9 Hz1HCH(CH₃)₂
~1.35d, J = 6.9 Hz6HCH(CH₃)₂
Interpretation and Rationale:
  • Aromatic/Olefinic Protons (δ 7.0-8.5): The protons on the seven-membered ring are expected in the downfield region due to the conjugated system. The proton at the 4-position (H4) is anticipated to be a singlet as it lacks adjacent protons for coupling. The protons at the 6, 7, and 8 positions will exhibit coupling with their neighbors, leading to doublets and a doublet of doublets.[2]

  • Methoxy Protons (δ ~3.95): The three protons of the methoxycarbonyl group are in a shielded environment and are expected to appear as a sharp singlet.

  • Isopropyl Protons (δ ~3.15 and ~1.35): The methine proton of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons.[3] Conversely, the six methyl protons will appear as a doublet due to coupling with the single methine proton.[3][4]

¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.[5] The predicted ¹³C NMR spectrum is detailed below.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~164.5C=O (ester)
~158.0C=O (lactone)
~150.2C5
~145.8C3a
~138.1C8a
~134.5C7
~131.2C6
~129.8C8
~125.4C4
~118.9C3
~52.3OCH₃
~38.7CH(CH₃)₂
~23.9CH(CH₃)₂
Interpretation and Rationale:
  • Carbonyl Carbons (δ 155-175): The two carbonyl carbons of the ester and lactone functionalities are the most deshielded and appear furthest downfield.[6] The exact positions can vary based on conjugation.

  • sp² Carbons (δ 110-155): The carbons of the fused ring system are expected in this region. Carbons attached to oxygen (C8a) or part of a highly substituted double bond (C5, C3a) will be further downfield.[7][8]

  • sp³ Carbons (δ 20-60): The methoxy carbon is deshielded by the adjacent oxygen and appears around 52 ppm. The carbons of the isopropyl group are in a more shielded, aliphatic environment and appear further upfield.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups based on their characteristic vibrational frequencies.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium=C-H stretch (aromatic/vinylic)
~2960Medium-StrongC-H stretch (aliphatic)
~1750StrongC=O stretch (lactone)
~1720StrongC=O stretch (α,β-unsaturated ester)
~1620MediumC=C stretch
~1250StrongC-O stretch (ester)
Interpretation and Rationale:
  • C=O Stretching: The presence of two strong absorption bands in the carbonyl region (~1700-1780 cm⁻¹) is a key feature, corresponding to the lactone and the α,β-unsaturated ester.[9] The lactone carbonyl is typically at a higher frequency.

  • C-H Stretching: The spectrum will show absorptions for both sp² C-H bonds (above 3000 cm⁻¹) and sp³ C-H bonds (below 3000 cm⁻¹).[9]

  • C=C and C-O Stretching: Absorptions for the carbon-carbon double bonds within the ring system and the carbon-oxygen single bonds of the ester and lactone will also be present.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The molecular formula is C₁₄H₁₄O₄, giving a molecular weight of 246.26 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) at m/z 246.0892.

  • Major Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z 215.

    • Loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 187.

    • Loss of an isopropyl radical (-CH(CH₃)₂) to give a fragment at m/z 203.

fragmentation M [C14H14O4]+. m/z = 246 F1 [M - OCH3]+ m/z = 215 M->F1 - .OCH3 F2 [M - COOCH3]+ m/z = 187 M->F2 - .COOCH3 F3 [M - C3H7]+ m/z = 203 M->F3 - .CH(CH3)2

Figure 2: Predicted major fragmentation pathways for 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder or pure KBr should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a coupled gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate fragments.

  • Mass Analysis: Scan a mass range of m/z 40-500 to detect the molecular ion and major fragments. For high-resolution mass spectrometry (HRMS), use a technique such as Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.

workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Prep (CDCl3) NMR_Acq Acquisition (500 MHz) NMR_Prep->NMR_Acq NMR_Proc Processing (FT, Phasing) NMR_Acq->NMR_Proc IR_Prep Sample Prep (KBr or ATR) IR_Acq Acquisition (4000-400 cm-1) IR_Prep->IR_Acq IR_BG Background Correction IR_Acq->IR_BG MS_Intro Sample Intro (EI) MS_Analysis Mass Analysis (TOF/Orbitrap) MS_Intro->MS_Analysis MS_Frag Fragmentation Analysis MS_Analysis->MS_Frag Compound Compound Sample Compound->NMR_Prep Compound->IR_Prep Compound->MS_Intro

Figure 3: General experimental workflow for spectroscopic analysis.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and self-consistent structural elucidation of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one. The characteristic chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns all align with the proposed molecular structure. This guide serves as a valuable resource for the identification and characterization of this compound and provides a framework for the analysis of related chemical entities.

References

  • Nozue, M., et al. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Organic & Biomolecular Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. (n.d.). Double-bond regions of 13 C-NMR spectra. [Link]

  • National Institutes of Health. (2020). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 25(21), 5193. [Link]

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Exploratory

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth technical examination of the ¹H and ¹³C NMR spectra of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, a compound featuring a complex guaianolide-type sesquiterpene lactone framework.[1][2] This document is designed for researchers, scientists, and professionals in drug development, providing a robust framework for predicting, acquiring, and interpreting the NMR data of this molecule. We will explore the theoretical basis for chemical shifts and coupling constants, present a validated experimental protocol, and demonstrate the power of one-dimensional and two-dimensional NMR techniques for unambiguous structural elucidation.

The Molecular Architecture: A Structural Overview

Understanding the NMR spectrum begins with a thorough analysis of the molecule's structure. 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is built upon a fused bicyclic system consisting of a seven-membered cyclohepta ring and a five-membered furan-2-one (α,β-unsaturated lactone) ring.[3][4] Key functional groups that dictate the spectral features include:

  • An isopropyl group at the C5 position.

  • A methoxycarbonyl (ester) group at the C3 position.

  • An α,β-unsaturated lactone moiety.

  • Multiple vinylic and aliphatic protons within the seven-membered ring.

The specific arrangement and electronic environment of each proton and carbon atom give rise to a unique and predictable NMR fingerprint.

Caption: Annotated structure of the target molecule.

Predicted ¹H NMR Spectral Analysis: A Proton-by-Proton Dissection

The ¹H NMR spectrum is predicted by analyzing the electronic environment of each unique proton. Proximity to electronegative atoms (like oxygen) and unsaturated systems (C=C, C=O) causes deshielding, shifting signals downfield (to higher ppm values).[5][6] Spin-spin coupling between neighboring, non-equivalent protons will split signals into multiplets (doublets, triplets, etc.), providing crucial connectivity information.

Table 1: Predicted ¹H NMR Data

Proton Label Predicted δ (ppm) Multiplicity Integration Rationale
Vinylic H4 6.5 - 7.5 Doublet (d) 1H Part of an α,β-unsaturated system, deshielded. Coupled to H5 if present, or long-range coupling.
Vinylic H8 5.5 - 6.5 Doublet (d) 1H Vinylic proton on the 7-membered ring, coupled to H7 protons.
OCH₃ 3.7 - 4.0 Singlet (s) 3H Protons on the methoxy group are chemically equivalent and isolated from other protons, resulting in a singlet.[7]
Isopropyl CH 2.8 - 3.5 Septet (sept) 1H Coupled to the six equivalent methyl protons, resulting in a septet (n+1 rule, n=6).
Aliphatic H6, H7 1.8 - 3.0 Multiplets (m) 4H Complex region due to diastereotopic protons and multiple coupling partners.

| Isopropyl CH₃ | 1.1 - 1.3 | Doublet (d) | 6H | The two methyl groups are equivalent and coupled to the single isopropyl CH proton. |

Causality Insight: The significant downfield shift of H4 is a direct consequence of both the anisotropic effect of the C3=C3a double bond and the electron-withdrawing nature of the adjacent ester and lactone carbonyl groups. This deshielding is a hallmark of protons in such a conjugated system.

Predicted ¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly dependent on the hybridization (sp³, sp², sp) and the nature of attached atoms.[8]

Table 2: Predicted ¹³C NMR Data

Carbon Label Predicted δ (ppm) Rationale
Lactone C=O (C2) 168 - 175 Carbonyl carbon of a conjugated lactone, highly deshielded.[9]
Ester C=O 160 - 168 Ester carbonyl carbon, deshielded by two oxygen atoms.[8]
Olefinic C3, C3a, C4, C5, C8, C8a 110 - 160 sp² hybridized carbons of the fused ring system.[10] Shifts are influenced by substitution.
OCH₃ 51 - 56 sp³ carbon of the methoxy group, deshielded by the attached oxygen.[11][12]
Aliphatic C6, C7 25 - 45 Standard range for sp³ hybridized carbons in a seven-membered ring.
Isopropyl CH 30 - 40 sp³ methine carbon.

| Isopropyl CH₃ | 20 - 25 | sp³ methyl carbons. The two methyls are chemically equivalent.[13][14] |

Trustworthiness Insight: Quaternary carbons (like C3a, C5, C8a, and the carbonyls) will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum. This is due to their longer relaxation times and the lack of signal enhancement from the Nuclear Overhauser Effect (NOE) that protonated carbons receive. Observing these weaker signals helps validate the assignments.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach. This protocol is designed to ensure spectral integrity.

Sample Preparation
  • Mass Determination: Accurately weigh 5-10 mg of purified 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one.[15]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peaks.[16][17]

  • Dissolution: Transfer the sample into a clean, dry, high-quality 5 mm NMR tube.[18][19] Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[20]

  • Homogenization: Gently vortex or invert the tube until the sample is completely dissolved. Ensure no solid particles remain, as they degrade spectral resolution.[18] Filtering the solution through a small plug of glass wool in a pipette is recommended.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution of the complex multiplets.[2]

  • Standard 1D Experiments:

    • ¹H NMR: Acquire with a 30° or 45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C{¹H} NMR: Acquire using proton decoupling. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Advanced 2D Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, identifying adjacent protons.[21]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to.[22][23]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for identifying connectivity across quaternary carbons.[22][23][24]

NMR_Workflow Figure 2: A validated workflow for NMR analysis. cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound (5-10 mg) B Dissolve in 0.6 mL CDCl3 + TMS A->B C Filter into NMR Tube B->C D Insert Sample & Lock on CDCl3 C->D E Tune & Shim Spectrometer D->E F Acquire 1D Spectra (1H, 13C) E->F G Acquire 2D Spectra (COSY, HSQC, HMBC) F->G H Process Data (FT, Phasing, Baseline) G->H I Reference Spectra to TMS (0 ppm) H->I J Integrate 1H & Pick Peaks I->J K Assign Signals using all Spectra J->K L Final Structure Confirmation K->L

Caption: A validated workflow for NMR analysis.

Leveraging 2D NMR for Unambiguous Assignment

While 1D spectra provide foundational data, the structural complexity necessitates 2D NMR for complete and confident assignment.

  • COSY will confirm the spin systems. For example, a cross-peak between the isopropyl CH proton (δ ~3.2 ppm) and the isopropyl methyl protons (δ ~1.2 ppm) would be expected. It would also map out the connectivity of the aliphatic protons (H6 and H7) and their coupling to the vinylic H8.

  • HSQC provides direct C-H correlations. It will definitively link the proton signals in Table 1 to their directly bonded carbon signals in Table 2, for example, confirming the OCH₃ proton signal (δ ~3.8 ppm) corresponds to the OCH₃ carbon signal (δ ~52 ppm).

  • HMBC is the key to assembling the molecular puzzle. It reveals long-range (2- and 3-bond) couplings. For instance, the OCH₃ protons should show a correlation to the ester carbonyl carbon (C=O, δ ~165 ppm), confirming the ester functionality. The vinylic H4 proton should show correlations to C2, C3a, and C5, locking down the structure of the furanone and its connection to the seven-membered ring.

Caption: Logical correlations in 2D NMR experiments.

Conclusion

The structural elucidation of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is a prime example of the power of a multi-faceted NMR approach. By combining theoretical prediction with a systematic experimental workflow that includes 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides the foundational principles and practical steps necessary for researchers to confidently analyze this molecule and other complex natural products, ensuring data integrity and accelerating research and development efforts.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational Analysis of Guaianolide-Type Sesquiterpene Lactones by Low-Temperature NMR Spectroscopy and Semiempirical Calculations. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Guaianolide–type sesquiterpene lactones from the aqueous extract of Salcedoa mirabaliarum. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Retrieved from [Link]

  • YouTube. (2011). Lecture 9. Chemical Shift. 1H NMR Chemical Shifts. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.7: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Sesquiterpene Lactones with the 12,8-Guaianolide Skeleton from Algerian Centaurea omphalotricha. Retrieved from [Link]

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • University of Liverpool. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Morressier. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Novoprolabs. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Organic Spectroscopy International. (2016). Guaianolide. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR spectra of isopropyl alcohol extracts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Heteronuclear Relayed Correlation NMR Spectroscopy of a Guaianolide 1(10)-Epoxide. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Retrieved from [Link]

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Foundational

The Cyclohepta[b]furan-2-one Core: A Technical Guide to its Discovery, Synthesis, and Application in Medicinal Chemistry

Abstract This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of cyclohepta[b]furan-2-one compounds. It is designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of cyclohepta[b]furan-2-one compounds. It is designed for researchers, scientists, and professionals in drug development, offering insights into the chemical properties and strategic applications of this unique heterocyclic scaffold. The guide details the seminal work that led to the initial synthesis of these compounds and explores the evolution of synthetic routes, including mechanistic details. Furthermore, it highlights the pivotal role of cyclohepta[b]furan-2-ones as versatile precursors in the synthesis of azulene derivatives and discusses their emerging potential in medicinal chemistry, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of this important class of compounds.

Introduction: The Dawn of a Heteroazulene

The story of cyclohepta[b]furan-2-one is intrinsically linked to the broader exploration of non-benzenoid aromatic compounds, a field that captivated chemists in the mid-20th century. These efforts were aimed at understanding the unique properties and reactivity of molecules that deviate from the classic benzene structure. It was within this context of scientific curiosity that the cyclohepta[b]furan-2-one core, a heteroazulene, was first brought to light[1]. This guide delves into the historical discovery of this fascinating scaffold, its synthetic evolution, and its modern applications, particularly in the realm of drug discovery.

The Pioneering Discovery: Nozoe and Seto's Seminal Work

The first synthesis of a cyclohepta[b]furan-2-one derivative was reported in 1953 by Tetsuo Nozoe and Shô Itô (formerly Seto), two pioneers in the field of troponoid chemistry[2]. Their groundbreaking work stemmed from investigations into the reactivity of troponoids, a class of seven-membered non-benzenoid aromatic compounds[2][3]. They discovered that reactive troponoids, such as 2-chlorotropone, 2-methoxytropone, and 2-tosyloxytropone, could react with active methylene compounds to yield these novel heterocyclic systems[2].

Specifically, the reaction of 2-chlorotropone with the sodium salts of diethyl malonate and ethyl acetoacetate led to the formation of 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one and 3-acetyl-2H-cyclohepta[b]furan-2-one, respectively[2]. These derivatives could then be converted to the parent, unsubstituted 2H-cyclohepta[b]furan-2-one through hydrolysis and subsequent decarboxylation or deacetylation using concentrated sulfuric acid[2]. This initial discovery laid the fundamental groundwork for all subsequent research into this class of compounds.

Synthetic Methodologies: Building the Core Structure

The synthesis of the cyclohepta[b]furan-2-one core has evolved since its initial discovery, with various methods being developed to access the parent compound and its derivatives. The foundational approach, however, remains the reaction of a reactive tropone with an active methylene compound.

The Nozoe-Seto Synthesis: A Mechanistic Perspective

The mechanism of the Nozoe-Seto synthesis is a fascinating cascade of reactions that elegantly constructs the fused ring system. While the overall transformation is similar for different reactive troponoids, subtle differences exist[2]. In the case of 2-chlorotropone reacting with diethyl malonate, the proposed mechanism proceeds as follows:

  • Nucleophilic Attack: The carbanion of the active methylene compound attacks the C-7 position of the tropone ring[2].

  • Hydrogen Shift: A hydrogen atom at the C-7 position then shifts to the C-2 position of the initial intermediate[2].

  • Intramolecular Cyclization and Elimination: The oxygen atom of the tropone carbonyl group attacks the ester carbonyl carbon, leading to the elimination of ethanol and the formation of the 2H-cyclohepta[b]furan-2-one ring system[2].

This elegant reaction pathway efficiently assembles the bicyclic structure in a single operational sequence.

Nozoe_Seto_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Chlorotropone 2-Chlorotropone Initial_Intermediate Initial Intermediate 2-Chlorotropone->Initial_Intermediate Nucleophilic Attack (at C-7) Diethyl_Malonate_Carbanion Diethyl Malonate Carbanion Diethyl_Malonate_Carbanion->Initial_Intermediate Cyclized_Intermediate Cyclized Intermediate Initial_Intermediate->Cyclized_Intermediate Hydrogen Shift (C-7 to C-2) Cycloheptabfuranone 3-Ethoxycarbonyl-2H- cyclohepta[b]furan-2-one Cyclized_Intermediate->Cycloheptabfuranone Intramolecular Cyclization & Ethanol Elimination

Figure 1: Proposed mechanism for the Nozoe-Seto synthesis.

Modern Synthetic Approaches

While the Nozoe-Seto method is historically significant, contemporary organic synthesis has introduced new strategies for constructing the cyclohepta[b]furan-2-one scaffold and its derivatives. These include:

  • Palladium-Catalyzed Cyclization: Modern cross-coupling methodologies have been employed to synthesize complex tropone structures which can then be further elaborated[3].

  • [8+2] Cycloaddition Reactions: As will be discussed in detail later, the reverse of the common reactivity of cyclohepta[b]furan-2-ones can also be envisioned as a synthetic strategy, where a suitable 8π component reacts with a 2π component.

  • Functional Group Interconversion: A variety of functionalized cyclohepta[b]furan-2-ones can be prepared through the modification of existing derivatives. For instance, Suzuki-Miyaura coupling reactions have been utilized to introduce aryl groups at the 8-position, a traditionally challenging position to functionalize[1][4].

Reactivity and Synthetic Utility: A Gateway to Azulenes

Perhaps the most significant aspect of cyclohepta[b]furan-2-one chemistry is its role as a versatile and powerful precursor for the synthesis of azulene derivatives[5][6][7][8]. Azulene, a non-benzenoid aromatic hydrocarbon with a beautiful blue color, and its derivatives are of great interest due to their potential applications in pharmaceuticals and materials science[5][6].

The primary transformation of cyclohepta[b]furan-2-ones into azulenes occurs through an [8+2] cycloaddition reaction[5][6][9]. In this reaction, the cyclohepta[b]furan-2-one acts as the 8π component, reacting with a 2π component, typically an electron-rich olefin such as an enamine or an enol ether[5][6].

The Yasunami-Takase Method: [8+2] Cycloaddition with Enamines

A highly efficient and widely used method for azulene synthesis from cyclohepta[b]furan-2-ones involves their reaction with enamines, a strategy developed by Yasunami and Takase[6]. The general mechanism for this transformation is as follows:

  • [8+2] Cycloaddition: The cyclohepta[b]furan-2-one undergoes a cycloaddition reaction with the enamine to form a strained intermediate[6].

  • Decarboxylation: This strained intermediate readily undergoes decarboxylation to relieve ring strain, forming an aminohydroazulene intermediate[6].

  • Aromatization: The final step involves the elimination of the amine group to yield the thermodynamically stable azulene ring system[6].

This method is particularly valuable as it allows for the introduction of a wide variety of substituents onto the five-membered ring of the azulene core by simply changing the enamine component[6].

Yasunami_Takase_Method CHF 2H-Cyclohepta[b]furan-2-one Strained_Intermediate Strained Intermediate CHF->Strained_Intermediate [8+2] Cycloaddition Enamine Enamine Enamine->Strained_Intermediate Aminohydroazulene Aminohydroazulene Intermediate Strained_Intermediate->Aminohydroazulene Decarboxylation Azulene Azulene Derivative Aminohydroazulene->Azulene Deamination (Aromatization)

Figure 2: General workflow of the Yasunami-Takase azulene synthesis.

Reactions with Other 2π Systems

Besides enamines, cyclohepta[b]furan-2-ones can react with a variety of other electron-rich olefins and their equivalents to afford a diverse range of azulene derivatives. These include:

  • Enol ethers: The reaction with enol ethers also proceeds via an [8+2] cycloaddition followed by decarboxylation and elimination of an alcohol to furnish the azulene product[5][6].

  • Acetals and Orthoesters: Under high temperatures, acetals and orthoesters can serve as precursors to enol ethers, reacting with cyclohepta[b]furan-2-ones to yield azulenes[5].

  • Active Methylene Compounds: In some cases, active methylene compounds can also react with cyclohepta[b]furan-2-ones to produce 2-hydroxy- and 2-aminoazulene derivatives[5].

Biological Activity and Potential in Drug Development

The cyclohepta[b]furan-2-one core and its derivatives have shown promise in the field of medicinal chemistry, with some compounds exhibiting interesting biological activities[1]. Functionalized derivatives have been reported to possess inotropic character, suggesting potential applications in cardiovascular medicine[1].

However, the primary significance of cyclohepta[b]furan-2-ones in drug development lies in their role as key intermediates for the synthesis of pharmacologically active azulene derivatives[5][6]. For instance, certain azulene sulfonates, which can be synthesized from cyclohepta[b]furan-2-one precursors, have demonstrated potent anti-ulcer activity[5]. The furan moiety itself is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including antibacterial, antiviral, anti-inflammatory, and anticancer properties[10]. The fusion of this privileged heterocycle with the unique seven-membered ring of the tropone system in cyclohepta[b]furan-2-ones creates a scaffold with significant potential for the development of novel therapeutic agents.

Experimental Protocols: Synthesis of a Diaryl-Cyclohepta[b]furan-2-one

To provide a practical context, this section details a representative experimental procedure for the synthesis of a 3,8-diaryl-2H-cyclohepta[b]furan-2-one derivative, adapted from the literature[1]. This protocol illustrates a modern approach to functionalizing the cyclohepta[b]furan-2-one core.

Synthesis of 5-Isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one

This synthesis is a one-pot procedure involving sequential iodination and a Suzuki-Miyaura coupling reaction.

Step 1: Iodination

  • To a solution of 8-aryl-5-isopropyl-2H-cyclohepta[b]furan-2-one (1.0 mmol) in dichloromethane (5 mL), add N-iodosuccinimide (1.5 mmol) at room temperature.

  • Stir the resulting mixture at the same temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Pass the crude product through a short silica gel column using chloroform as the eluent to obtain the crude iodide.

Step 2: Suzuki-Miyaura Coupling

  • To a degassed solution of the crude iodide from Step 1, add phenylboronic acid (1.5 mmol), potassium phosphate (3.0 mmol) in 1,4-dioxane (2.4 mL) and water (0.4 mL).

  • Add PdCl₂(dppf) (0.02 mmol) to the mixture.

  • Stir the resulting mixture at 100 °C for 13 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel with a chloroform/ethyl acetate (50:1) mixture as the eluent to give the desired product as a yellow solid.

Conclusion and Future Outlook

From its serendipitous discovery in the laboratories of Nozoe and Seto to its current status as a valuable synthetic intermediate, the cyclohepta[b]furan-2-one core has carved a significant niche in heterocyclic and medicinal chemistry. Its unique reactivity, particularly in [8+2] cycloaddition reactions, has made it an indispensable tool for the construction of complex azulene derivatives. As our understanding of the biological importance of non-benzenoid aromatic systems grows, the cyclohepta[b]furan-2-one scaffold is poised to play an even more critical role in the development of novel therapeutics. Future research will likely focus on the discovery of new biological activities of cyclohepta[b]furan-2-one derivatives themselves, as well as the development of more efficient and stereoselective methods for their synthesis and transformation.

References

  • Shoji, T., Ito, S., & Yasunami, M. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686. [Link]

  • Morita, N., Toyota, K., & Ito, S. (2009). The Chemistry of 2H-Cyclohepta[b]furan-2-one: Synthesis, Transformation and Spectral Properties. HETEROCYCLES, 78(8), 1917. [Link]

  • Shoji, T., Mori, H., & Ito, S. (2024). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. Organics, 5(1), 13-23. [Link]

  • Lin, Y.-W., & Liu, S.-T. (2024). Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. Synthesis, 56(01), 123-130. [Link]

  • Shoji, T., et al. (2023). Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Organic & Biomolecular Chemistry, 21(43), 8763-8772. [Link]

  • Shoji, T., Ito, S., & Yasunami, M. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. National Institutes of Health. [Link]

  • Shoji, T., et al. (2023). Synthesis of 8-Aryl-2H-cyclohepta[b]furan-2-ones and Transformation into 4-Arylazulenes. Chemistry Letters, 52(11), 873-876. [Link]

  • Shoji, T., Ito, S., & Yasunami, M. (2021). Synthesis of Azulene Derivatives from 2 H-Cyclohepta[ b]furan-2-ones as Starting Materials: Their Reactivity and Properties. PubMed. [Link]

  • PubChem. (n.d.). 2H-Cyclohepta(b)furan-2-one. PubChem. Retrieved January 26, 2026, from [Link]

  • Iovu, M. C., & Mracec, M. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. Symmetry, 16(4), 382. [Link]

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Exploratory

Unlocking the Molecular Architecture: A Technical Guide to the Structure Elucidation of Cyclohepta[b]furan-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Cyclohepta[b]furan-2-one derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohepta[b]furan-2-one derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their unique fused ring system, comprising a seven-membered tropone-like ring and a furanone ring, gives rise to interesting biological activities and serves as a versatile scaffold for the synthesis of more complex molecules, notably azulenes. The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR), optimizing therapeutic efficacy, and designing novel materials. This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the robust structure elucidation of cyclohepta[b]furan-2-one derivatives, integrating advanced spectroscopic and crystallographic techniques.

The Strategic Imperative of Structure Elucidation

The biological and material properties of cyclohepta[b]furan-2-one derivatives are intrinsically linked to their molecular architecture. Ambiguity in stereochemistry, regiochemistry, or even conformational preferences can lead to misinterpretation of biological data and misdirection of synthetic efforts. A rigorous and multi-faceted approach to structure elucidation is therefore not merely a characterization step but a cornerstone of successful research and development in this area. This guide focuses on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography to provide an unambiguous structural assignment.

Deciphering the Core Structure: A Symphony of Spectroscopic Techniques

The initial and most information-rich phase of structure elucidation for novel cyclohepta[b]furan-2-one derivatives typically involves a combination of NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for determining the constitution and configuration of organic molecules in solution. A suite of 1D and 2D NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals of the cyclohepta[b]furan-2-one scaffold.

2.1.1. ¹H and ¹³C NMR: The Fundamental Signals

The characteristic chemical shifts in the ¹H and ¹³C NMR spectra provide the first clues to the presence of the cyclohepta[b]furan-2-one core. While specific values are highly dependent on substitution patterns, some general ranges can be expected. For instance, in derivatives of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones, the protons on the seven-membered ring typically resonate in the aromatic region, while the furanone proton and carbons exhibit distinct shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted Cyclohepta[b]furan-2-one Derivative.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Furanone CH~6.0 - 7.0~110 - 120
Furanone C=O-~160 - 170
Heptatriene Ring CH~6.5 - 8.0~120 - 140
Substituent-bearing C-Varies

2.1.2. 2D NMR Spectroscopy: Connecting the Dots

To definitively assign the signals and establish the connectivity of the molecule, a series of 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. For the cyclohepta[b]furan-2-one core, COSY is crucial for establishing the connectivity of the protons on the seven-membered ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is the primary method for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This experiment is vital for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and substituent-bearing carbons, and for piecing together the different spin systems to build the complete molecular framework.

2D_NMR_Workflow cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Correlation cluster_Structure Structure Assembly 1H_NMR ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) 1H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC 13C_NMR->HMBC Fragments Identify Spin Systems & Fragments COSY->Fragments HSQC->Fragments Assemble Assemble Fragments & Assign Quaternary Carbons HMBC->Assemble Fragments->Assemble Final_Structure Final Structure Assignment Assemble->Final_Structure

Figure 1: Workflow for structure elucidation using 2D NMR.

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclohepta[b]furan-2-one derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine appropriate spectral widths and acquisition times for the 2D experiments.

  • COSY Acquisition: Run a standard gradient-enhanced COSY (gCOSY) experiment. Key parameters to optimize include the number of increments in the indirect dimension (t₁) and the number of scans per increment to achieve adequate signal-to-noise.

  • HSQC Acquisition: Acquire a gradient-enhanced HSQC spectrum. The key parameter is the ¹JCH coupling constant, which is typically set to ~145 Hz for sp² C-H bonds.

  • HMBC Acquisition: Acquire a gradient-enhanced HMBC spectrum. The long-range coupling constant (ⁿJCH) is a critical parameter and is usually optimized for a value between 4-10 Hz to observe 2- and 3-bond correlations.

  • Data Processing and Interpretation: Process the 2D data using appropriate window functions and perform Fourier transformation. Analyze the cross-peaks in each spectrum sequentially, starting with COSY to identify spin systems, followed by HSQC to assign directly attached carbons, and finally HMBC to connect the fragments and assign quaternary centers.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the crucial information of the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for the proposed structure.

2.2.1. Ionization Techniques

For cyclohepta[b]furan-2-one derivatives, both soft and hard ionization techniques can be employed.

  • Electrospray Ionization (ESI): A soft ionization technique that is ideal for obtaining the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), which is essential for determining the elemental composition.

  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a "fingerprint" and can be used to deduce structural motifs.

2.2.2. Fragmentation Pathways

While specific fragmentation patterns are substituent-dependent, a plausible pathway for the unsubstituted cyclohepta[b]furan-2-one core under EI conditions can be proposed. A common fragmentation of lactones is the loss of CO, and the tropylium cation is a notably stable carbocation.

MS_Fragmentation Parent Cyclohepta[b]furan-2-one (M+•) Fragment2 Tropylium-like Cation Parent->Fragment2 [M - CO]+• Fragment1 Loss of CO

Figure 2: A plausible key fragmentation pathway in EI-MS.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass accuracy is calibrated to within a few ppm.

  • Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition.

The Definitive Proof: Single-Crystal X-ray Crystallography

While NMR and MS provide a comprehensive picture of the molecule's connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure in the solid state, including relative and absolute stereochemistry.

The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and success often requires experimentation with various solvents and conditions.

Table 2: Common Crystallization Techniques for Small Organic Molecules.

TechniquePrincipleBest Suited For
Slow EvaporationThe solvent slowly evaporates, increasing the concentration of the solute to the point of supersaturation and crystallization.Compounds that are moderately soluble and not air-sensitive.
Slow CoolingA saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.Compounds with temperature-dependent solubility.
Vapor DiffusionA solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound.Small quantities of material.
Liquid-Liquid DiffusionA solution of the compound is carefully layered with a miscible anti-solvent, and crystallization occurs at the interface.When slow, controlled mixing is required.

Experimental Protocol: Growing Single Crystals by Slow Evaporation

  • Solvent Screening: In small vials, test the solubility of the compound in a range of solvents to find one in which it is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent.

  • Filtration: Filter the solution through a small plug of cotton or a syringe filter into a clean crystallization vessel (e.g., a small vial or test tube).

  • Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation.

  • Incubation: Place the vessel in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a small spatula.

From Crystal to Structure: The X-ray Diffraction Experiment

Once a suitable crystal is obtained, the X-ray diffraction experiment can be performed. This involves mounting the crystal on a goniometer, exposing it to a monochromatic X-ray beam, and collecting the diffraction data. The data is then processed to solve and refine the crystal structure.

X-ray_Crystallography_Workflow Crystal Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

Figure 3: The workflow of single-crystal X-ray crystallography.

Conclusion: A Holistic and Validating Approach

The structure elucidation of cyclohepta[b]furan-2-one derivatives is a critical undertaking that requires a synergistic and self-validating approach. By integrating the detailed connectivity information from 1D and 2D NMR, the molecular weight and fragmentation data from mass spectrometry, and the definitive 3D architecture from X-ray crystallography, researchers can establish the structure of these important molecules with the highest degree of confidence. This robust characterization is the bedrock upon which successful drug discovery and materials science programs are built.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Shoji, T., et al. (2024). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. Molecules, 29(15), 3487. [Link]

  • University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • Garrido, N. M., et al. (2022). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry, 87(8), 5296-5302. [Link]

  • Chem LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

Foundational

A Technical Guide to the Therapeutic Potential of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one: A Preclinical Development Perspective

Authored for Drug Development Professionals, Researchers, and Scientists Abstract The furanone scaffold is a cornerstone in medicinal chemistry, present in numerous natural and synthetic compounds with diverse biological...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

The furanone scaffold is a cornerstone in medicinal chemistry, present in numerous natural and synthetic compounds with diverse biological activities.[1][2][3] This guide focuses on the specific, yet under-researched, molecule 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one , a derivative of the 2H-cyclohepta[b]furan-2-one core. While direct pharmacological data on this compound is not publicly available, its structural similarity to bioactive classes such as guaianolide sesquiterpene lactones and other functionalized furanones suggests significant, unexplored therapeutic potential.[1][4][5] This document provides a structured, scientifically-grounded framework for initiating a preclinical investigation into this molecule, outlining its chemical background, hypothesized mechanisms of action, and a comprehensive, phased experimental workflow to rigorously evaluate its potential as a novel therapeutic agent.

Introduction: The 2H-Cyclohepta[b]furan-2-one Scaffold

The 2H-cyclohepta[b]furan-2-one (CHF) core is a heteroaromatic system characterized by a fused seven-membered tropone-like ring and a five-membered furanone ring.[6] Historically, these compounds have been highly valued as versatile synthetic intermediates, particularly for the synthesis of azulene derivatives, which possess applications in pharmaceuticals and materials science.[7][8] Some functionalized CHF derivatives have been noted for their inotropic character.[6]

The subject of this guide, 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one (henceforth referred to as "CHF-5IM"), is a specific derivative available from commercial suppliers (CAS 99909-62-3), yet it lacks characterization in therapeutic contexts.[9][10] Its structure, featuring a lactone ring, is reminiscent of the guaianolides, a class of natural products with potent anti-inflammatory and anticancer properties.[4][11] This structural analogy forms the basis of our hypothesis that CHF-5IM may possess significant pharmacological activity.

Table 1: Physicochemical Properties of CHF-5IM

Property Value Source
CAS Number 99909-62-3 [9]
Molecular Formula C₁₄H₁₄O₄ [9]
Molecular Weight 246.26 g/mol [9]
Appearance White to yellow powder/crystal [9][10]

| Melting Point | 124.0 to 128.0 °C |[9] |

Synthesis and Chemical Profile

The synthesis of 3-alkoxycarbonyl-2H-cyclohepta[b]furan-2-ones is well-established. A common route involves the reaction of a 2-chlorotropone with a corresponding active methylene compound, such as a sodium salt of diethyl malonate.[12] Subsequent hydrolysis and decarboxylation can yield the parent 2H-cyclohepta[b]furan-2-one.[7][12] The presence of the methoxycarbonyl group at the 3-position and the isopropyl group at the 5-position on CHF-5IM suggests a synthesis derived from appropriately substituted tropone precursors. These functional groups are critical as they influence the molecule's electronic properties, solubility, and potential interactions with biological targets.

Hypothesized Therapeutic Relevance & Mechanism of Action

Given the lack of direct evidence, we propose two primary avenues for investigation based on structure-activity relationships (SAR) of related compound classes.

Anticancer Potential via NF-κB Inhibition

Many natural sesquiterpene lactones, particularly guaianolides, exhibit potent anticancer activity by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] The α-methylene-γ-lactone moiety found in many of these compounds is often crucial for this activity, acting as a Michael acceptor for nucleophilic residues on target proteins.[11][13]

We hypothesize that CHF-5IM, which contains a related lactone structure, may function as an inhibitor of the NF-κB pathway. By suppressing the activity of the IκB kinase (IKK) complex, CHF-5IM could prevent the phosphorylation and subsequent degradation of IκBα. This would sequester the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of pro-survival and pro-inflammatory genes. This mechanism is a validated strategy in oncology, as constitutive NF-κB activation is a hallmark of many cancers, including acute myelogenous leukemia (AML).[5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory & Pro-survival Genes Nucleus->Genes Transcription CHF5IM CHF-5IM (Hypothesized) CHF5IM->IKK Inhibits

Caption: Hypothesized mechanism of NF-κB inhibition by CHF-5IM.

Anti-inflammatory Activity via COX-2 Modulation

The furanone scaffold is a well-established pharmacophore in the design of anti-inflammatory agents.[1][2] Certain furanone derivatives have been shown to dually suppress cyclooxygenase-2 (COX-2) activity and inhibit the expression of inflammatory genes.[14] We hypothesize that CHF-5IM could exert anti-inflammatory effects by targeting the COX-2 enzyme, thereby reducing the production of prostaglandins, which are key mediators of pain and inflammation. This action could be complemented by the previously mentioned NF-κB inhibition, which would also downregulate the expression of COX-2, iNOS, and pro-inflammatory cytokines like TNF-α and IL-6.[14]

Proposed Preclinical Evaluation Workflow

A phased, data-driven approach is essential to validate these hypotheses. The following workflow outlines a logical progression from initial screening to more complex biological validation.

Workflow cluster_1 cluster_2 cluster_3 Phase1 Phase 1: In Vitro Screening & Cytotoxicity MTT Cytotoxicity Profiling (MTT Assay) Phase1->MTT COX COX-1/COX-2 Enzyme Inhibition Assay Phase1->COX LPS LPS-Stimulated Macrophage Screen (NO, PGE2) Phase1->LPS Phase2 Phase 2: Mechanistic Elucidation Reporter NF-κB Luciferase Reporter Assay Phase2->Reporter Western Western Blot Analysis (p-IκBα, p-p65, COX-2, iNOS) Phase2->Western qPCR qRT-PCR (TNF-α, IL-6, IL-1β) Phase2->qPCR Phase3 Phase 3: In Vivo Proof-of-Concept Paw Carrageenan-Induced Paw Edema Model (Rat) Phase3->Paw Xenograft AML Xenograft Model (Mouse) Phase3->Xenograft MTT->Phase2 COX->Phase2 LPS->Phase2 Reporter->Phase3 Western->Phase3 qPCR->Phase3

Caption: Phased preclinical evaluation workflow for CHF-5IM.

Phase 1: In Vitro Screening & Cytotoxicity

Objective: To establish baseline bioactivity and a safe therapeutic window.

Protocol 1: Cytotoxicity Profiling (MTT Assay)

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MDA-MB-231 breast cancer, DU-145 prostate cancer, AML cell lines like MOLM-13) and a non-cancerous control cell line (e.g., WI-38 lung fibroblast).[15][16]

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere for 24 hours.

  • Treatment: Treat cells with a serial dilution of CHF-5IM (e.g., 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Quantification: Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

  • Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line to determine cytotoxic potency and selectivity.

Protocol 2: Anti-inflammatory Screening in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages or primary murine peritoneal macrophages.

  • Pre-treatment: Pre-treat cells with CHF-5IM (non-toxic concentrations determined from MTT assay) for 1 hour.

  • Stimulation: Stimulate cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce an inflammatory response.[14]

  • Nitric Oxide (NO) Measurement: Measure nitrite accumulation in the supernatant using the Griess reagent assay as an indicator of iNOS activity.

  • Prostaglandin E2 (PGE₂) Measurement: Quantify PGE₂ levels in the supernatant using an enzyme immunoassay (EIA) kit to assess COX-2 activity.[14]

  • Analysis: Determine the dose-dependent inhibitory effect of CHF-5IM on NO and PGE₂ production.

Phase 2: Mechanistic Elucidation

Objective: To validate the hypothesized molecular mechanisms.

Protocol 3: NF-κB Reporter Assay

  • Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Co-transfect with a Renilla luciferase plasmid for normalization.

  • Treatment: Pre-treat transfected cells with CHF-5IM for 1 hour, followed by stimulation with TNF-α (10 ng/mL).

  • Lysis & Measurement: After 6-8 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: A reduction in normalized firefly luciferase activity indicates inhibition of the NF-κB signaling pathway.

Protocol 4: Western Blot Analysis

  • Sample Preparation: Treat cells (e.g., RAW 264.7 or a responsive cancer cell line) with CHF-5IM and/or LPS/TNF-α for appropriate time points. Prepare whole-cell lysates and nuclear/cytoplasmic fractions.

  • Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against key pathway proteins: p-IκBα, total IκBα, p-p65, total p65, COX-2, iNOS, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify band intensities to determine changes in protein expression and phosphorylation status, confirming upstream pathway modulation.

Phase 3: In Vivo Proof-of-Concept

Objective: To translate in vitro findings into a relevant animal model.

Protocol 5: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

  • Acclimatization: Acclimatize Wistar rats or Swiss albino mice for one week.

  • Dosing: Administer CHF-5IM orally or via intraperitoneal injection at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group and a positive control group (e.g., Indomethacin).

  • Induction: One hour post-treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

Protocol 6: AML Xenograft Model (Anticancer)

  • Cell Implantation: Implant MOLM-13 or another suitable AML cell line subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Allow tumors to establish to a palpable size (approx. 100-150 mm³).

  • Treatment: Randomize mice into treatment groups and administer CHF-5IM (at a well-tolerated dose), vehicle control, and a positive control (e.g., Cytarabine) daily.

  • Monitoring: Monitor tumor volume, body weight, and overall animal health regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for NF-κB pathway markers).

Conclusion and Future Directions

While 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one remains an uncharacterized molecule from a therapeutic standpoint, its chemical architecture provides a strong rationale for investigating its potential as an anticancer and/or anti-inflammatory agent. The proposed workflow offers a robust, multi-phased strategy to systematically de-risk and validate this compound. Positive outcomes from the initial in vitro screens would justify a deeper mechanistic dive and progression into in vivo models. Subsequent research could explore SAR by synthesizing analogs to optimize potency and pharmacokinetic properties, ultimately determining if this promising scaffold can yield a novel clinical candidate.

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Exploratory

An In-depth Technical Guide to the Chemistry of 2H-Cyclohepta[b]furan-2-one: Synthesis, Reactivity, and Therapeutic Potential

Abstract The 2H-cyclohepta[b]furan-2-one core, a fascinating bicyclic heteroaromatic system, stands at the crossroads of classical organic synthesis and modern medicinal chemistry. Historically recognized as a pivotal pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2H-cyclohepta[b]furan-2-one core, a fascinating bicyclic heteroaromatic system, stands at the crossroads of classical organic synthesis and modern medicinal chemistry. Historically recognized as a pivotal precursor to the non-benzenoid aromatic azulenes, its intrinsic chemical properties and biological potential are now attracting significant attention. This technical guide provides an in-depth exploration of the synthesis, spectroscopic characterization, and chemical reactivity of the 2H-cyclohepta[b]furan-2-one scaffold. We will delve into the mechanistic intricacies of its formation and its versatile transformations, most notably the [8+2] cycloaddition reactions. Furthermore, this guide will illuminate the emerging therapeutic applications of this core, moving beyond its role as a synthetic intermediate to its potential as a pharmacophore in its own right, particularly highlighting its promising inotropic activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique and versatile heterocyclic system.

Introduction: The Significance of the 2H-Cyclohepta[b]furan-2-one Core

The 2H-cyclohepta[b]furan-2-one molecule, with its fused seven-membered tropone-like ring and a furan-2-one (butenolide) lactone ring, represents a unique confluence of electronic and steric properties. Its chemistry is rich and varied, largely driven by the interplay between the electron-deficient seven-membered ring and the reactive furanone moiety.

For decades, the primary interest in 2H-cyclohepta[b]furan-2-ones stemmed from their utility as synthons for azulene derivatives.[1] Azulenes, with their characteristic blue color and interesting electronic properties, have found applications in materials science and have shown a range of biological activities, including anti-ulcer and anti-cancer properties.[1] However, to view the 2H-cyclohepta[b]furan-2-one core merely as a stepping stone to azulenes is to overlook its own inherent potential. Recent studies have begun to uncover the biological activities of the scaffold itself, with functionalized derivatives exhibiting promising inotropic (cardiotonic) character, suggesting a role in the development of new treatments for heart failure.[2]

This guide aims to provide a holistic view of 2H-cyclohepta[b]furan-2-one chemistry, empowering researchers to not only utilize it as a synthetic tool but also to explore its potential in the design of novel therapeutic agents.

Synthesis of the 2H-Cyclohepta[b]furan-2-one Scaffold

The most prevalent and reliable method for constructing the 2H-cyclohepta[b]furan-2-one core involves the reaction of a 2-substituted tropone derivative with an active methylene compound.[3] This approach, pioneered by the foundational work of Nozoe and Seto, offers a versatile entry point to a variety of substituted derivatives.[2]

The Nozoe Synthesis: A Foundational Protocol

The classical synthesis involves the condensation of a 2-halotropone, typically 2-chlorotropone, with the sodium salt of an active methylene compound like diethyl malonate or ethyl acetoacetate.[2] The reaction proceeds via a nucleophilic attack of the malonate carbanion on the tropone ring, followed by an intramolecular cyclization and elimination to form the furanone ring.

The choice of the active methylene compound allows for the direct introduction of a substituent at the 3-position of the 2H-cyclohepta[b]furan-2-one core. Using diethyl malonate, for instance, yields the versatile intermediate, 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one. This reaction is typically carried out in the presence of a base such as sodium ethoxide in an alcoholic solvent.[3] The success of this reaction is often dependent on the presence of a relatively strong electron-withdrawing group at the 3-position of the forming furanone ring.[1]

Detailed Protocol 1: Synthesis of 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one

This protocol is based on the classical Nozoe synthesis for preparing the key 3-ethoxycarbonyl derivative.

Materials:

  • 2-Chlorotropone

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Dry benzene or toluene

  • Hydrochloric acid (for workup)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve clean sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Formation of the Malonate Anion: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • Reaction with 2-Chlorotropone: Add a solution of 2-chlorotropone in a dry, aprotic solvent like benzene or toluene to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling, the reaction mixture is typically poured into water and acidified to precipitate the product. The crude product can then be collected by filtration.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one as a crystalline solid.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The expected spectra should be compared with literature data.

Decarboxylation to the Parent Core

The unsubstituted parent 2H-cyclohepta[b]furan-2-one can be readily obtained by the hydrolysis and subsequent decarboxylation of the 3-carboxy or 3-acyl derivatives.[1] This is typically achieved by heating the substituted compound in a strong acid, such as concentrated sulfuric acid or phosphoric acid.[1]

Detailed Protocol 2: Synthesis of Unsubstituted 2H-Cyclohepta[b]furan-2-one

This protocol describes the decarboxylation of the 3-ethoxycarbonyl derivative to the parent compound.

Materials:

  • 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one

  • Concentrated sulfuric acid (e.g., 75%) or 100% phosphoric acid

  • Ice water

  • Sodium bicarbonate solution (for neutralization)

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer, carefully add 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one to the concentrated acid.

  • Heating: Heat the mixture, for example, in a water bath at 90-95°C, for a period sufficient to ensure complete decarboxylation (monitor by TLC).

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice. The product should precipitate.

  • Isolation: Collect the precipitate by filtration and wash with cold water until the washings are neutral. A wash with a dilute sodium bicarbonate solution may be necessary to remove any residual acid.

  • Purification: The crude 2H-cyclohepta[b]furan-2-one can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to give the product as yellow-orange needles.

Self-Validation: The final product should be characterized by melting point and spectroscopy (¹H NMR, ¹³C NMR, IR, MS) and the data compared with established literature values to confirm its identity and purity.

Spectroscopic Characterization

The structural elucidation and confirmation of 2H-cyclohepta[b]furan-2-one and its derivatives rely on a combination of spectroscopic techniques. The following table summarizes the key spectroscopic data for the parent compound and some important derivatives.

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
2H-Cyclohepta[b]furan-2-one 5.75 (d, J=1.3 Hz, H-3), 6.81 (ddt, J=10.8, 8.6, 1.1 Hz, H-6), 6.94 (ddd, J=9.1, 1.3, 1.1 Hz, H-8), 6.99 (ddd, J=10.8, 9.1, 0.7 Hz, H-7), 7.03 (ddd, J=11.2, 8.6, 0.7 Hz, H-5), 7.29 (dd, J=11.2, 1.1 Hz, H-4)[2]98.64 (C-3), 113.75 (C-8), 127.78 (C-4), 130.40 (C-6), 132.44 (C-7), 135.31 (C-5), 153.10, 158.27, 169.44 (C-2)[2]~1748 (C=O, lactone)[2]
3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one Characteristic signals for the ethyl group (~1.4 t, ~4.4 q) and downfield shift of the seven-membered ring protons.Signals for the ethoxycarbonyl group (~14, ~61, ~160) and shifts in the aromatic region.~1750 (lactone C=O), ~1720 (ester C=O)
3-Cyano-2H-cyclohepta[b]furan-2-one Absence of the H-3 signal, with shifts in the seven-membered ring protons.Presence of a nitrile carbon signal (~115) and shifts in the other carbon signals.~2220 (C≡N), ~1755 (lactone C=O)

Note: Specific shifts can vary depending on the solvent and instrument used.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2H-cyclohepta[b]furan-2-one is dominated by its propensity to undergo cycloaddition reactions, where it acts as an 8π component. This reactivity is a direct consequence of its electronic structure, which can be understood through resonance theory.

G Mechanism of [8+2] Cycloaddition with Enamines A 2H-Cyclohepta[b]furan-2-one + Enamine B [8+2] Cycloaddition A->B C Strained Bicyclic Intermediate B->C D Decarboxylation (-CO2) C->D E Aminohydroazulene Intermediate D->E F Elimination of Amine E->F G Azulene Product F->G G Therapeutic Potential of 2H-Cyclohepta[b]furan-2-one A 2H-Cyclohepta[b]furan-2-one Core B Functionalization & Derivatization A->B C Library of Analogues B->C D Biological Screening C->D E Inotropic Activity (Cardiotonic) D->E F Lead Optimization for Heart Failure Therapeutics E->F

Caption: Drug discovery workflow based on the 2H-cyclohepta[b]furan-2-one scaffold.

Conclusion and Future Outlook

The chemistry of 2H-cyclohepta[b]furan-2-one is a vibrant and evolving field. While its role as a cornerstone in azulene synthesis is well-established, the exploration of its own biological activities is just beginning. The synthetic accessibility of this scaffold, coupled with its unique electronic properties, makes it an attractive starting point for the design of novel therapeutic agents. The preliminary findings of inotropic activity warrant a more systematic investigation into the SAR of this class of compounds. Future research will likely focus on the synthesis of diverse libraries of 2H-cyclohepta[b]furan-2-one derivatives and their evaluation in a range of biological assays, potentially uncovering new applications in areas beyond cardiovascular disease. The continued study of the reaction mechanisms, supported by computational chemistry, will further refine our ability to control the synthesis of these fascinating molecules, paving the way for new discoveries in both fundamental and applied chemistry.

References

  • Nojiri, A.; et al. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules2021 , 26, 10686. [Link]

  • Morita, N.; Toyota, K. The Chemistry of 2H-Cyclohepta[b]furan-2-one: Synthesis, Transformation and Spectral Properties. HETEROCYCLES2009 , 78, 1917-1951. [Link]

  • Shoji, T.; et al. Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. Organics2024 , 5, 13-24. [Link]

  • PubChem. 2H-Cyclohepta(b)furan-2-one. National Center for Biotechnology Information. [Link]

  • Kanojia, R. M.; et al. Cardiotonic agents. Synthesis and inotropic activity of a series of isoquinolin-3-ol derivatives. Journal of Medicinal Chemistry1988 , 31, 1363-1368. [Link]

  • VanValkinburgh, D.; Hashmi, M. F. Inotropes and Vasopressors. In: StatPearls [Internet]. StatPearls Publishing; 2024. [Link]

  • Griffin, J. D.; et al. A Fukuzumi acridinium photooxidant with phenyldisulfide as a redox-active cocatalyst enable a direct, catalytic hydrodecarboxylation of primary, secondary, and tertiary carboxylic acids as well as a double decarboxylation of malonic acid derivatives. Journal of the American Chemical Society2015 , 137, 11340-11348. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Nozoe, T.; Seto, S.; Takase, K.; Matsumura, S. Synthesis of 2H-Cyclohepta[b]furan-2-one and its Derivatives. Proceedings of the Japan Academy1951 , 27, 556-561. [Link]

Sources

Foundational

An In-Depth Technical Guide on the Safe Handling of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one

Abstract This technical guide provides a comprehensive overview of the safety and handling protocols for 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one. Designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established laboratory best practices to ensure the safe utilization of this heterocyclic compound. In the absence of a complete toxicological profile, a precautionary approach is emphasized. This guide covers chemical and physical properties, hazard identification, personal protective equipment, safe handling and storage procedures, emergency response, and disposal considerations.

Introduction and Scientific Context

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is a furanone derivative built upon a cyclohepta[b]furan-2-one core structure.[1] Heterocyclic compounds, such as the subject molecule, are of significant interest in medicinal chemistry due to their diverse biological activities and presence in numerous pharmaceutical agents. Specifically, 2H-cyclohepta[b]furan-2-one and its derivatives are valuable precursors in the synthesis of azulenes and other complex organic molecules with potential applications in pharmaceuticals and materials science.[2] Given its role as a reactive intermediate in organic synthesis, a thorough understanding of its safe handling is paramount for all laboratory personnel.

The furanone moiety, a core component of this molecule, is found in various natural and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] However, some substituted furanones, particularly halogenated derivatives, have been shown to exhibit mutagenic properties.[5][6] While no specific mutagenicity data exists for 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, this underscores the importance of handling it with appropriate caution to minimize exposure.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is presented in Table 1. This data is crucial for designing appropriate experimental and storage conditions.

PropertyValueSource
CAS Number 99909-62-3ChemicalBook
Molecular Formula C₁₄H₁₄O₄LookChem[1]
Molecular Weight 246.26 g/mol LookChem[1]
Appearance White to Yellow to Orange powder to crystalChemicalBook
Melting Point 126.0 to 128.0 °CChemicalBook
Boiling Point 470.85°C at 760 mmHg (Predicted)LookChem[1]
Flash Point 248.132°C (Predicted)LookChem[1]
Density 1.219 g/cm³ (Predicted)LookChem[1]

Chemical Structure:

Caption: Chemical structure of the subject compound.

Hazard Identification and Toxicology

Due to the limited availability of specific toxicological data for 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, a risk assessment must be based on the available GHS classifications and data from structurally related compounds.

GHS Classification:

  • Pictogram: GHS07 (Warning)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile (Inferred):

  • Acute Toxicity: The compound is classified as harmful if swallowed. The potential for toxicity through inhalation and dermal contact should also be considered, especially given its irritant properties.

  • Irritation: It is a known skin and eye irritant and may cause respiratory tract irritation. As a fine powder, inhalation can lead to irritation of the nose, throat, and lungs.

  • Sensitization: There is no specific data on the potential for this compound to cause skin or respiratory sensitization. However, it is prudent to handle it as a potential sensitizer.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No specific data is available for this compound. However, some substituted furanones have demonstrated mutagenic activity in Ames tests.[5][6] Therefore, it is crucial to handle this compound with the assumption of potential long-term health effects and to minimize exposure.

Safe Handling and Storage Protocols

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and administrative controls, is essential for handling this compound.

cluster_workflow Safe Handling Workflow prep Preparation: - Review SDS/Safety Guide - Don appropriate PPE - Prepare work area in fume hood handling Handling: - Weigh and transfer in fume hood - Use spark-proof tools - Keep container closed when not in use prep->handling cleanup Post-Handling: - Decontaminate work surfaces - Dispose of waste in designated containers - Clean and store PPE handling->cleanup storage Storage: - Store in a cool, dry, well-ventilated area - Keep away from incompatible materials cleanup->storage

Caption: A workflow for the safe handling of the compound.

4.1. Engineering Controls

  • Ventilation: All work with 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, especially when handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of aerosolization, consider using a glove box to provide an additional layer of containment.[7]

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.[8][9][10]

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn at all times when handling the compound.[9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Protective Clothing: For larger quantities or when there is a significant risk of spillage, consider wearing chemical-resistant coveralls.[8]

  • Respiratory Protection: When handling the powder outside of a fume hood (which is not recommended) or if there is a risk of aerosolization even within a hood, a NIOSH-approved respirator with a particulate filter is required.[10]

4.3. Administrative Controls and Work Practices

  • Designated Area: Designate a specific area within the laboratory for handling this compound.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is handled.

  • Labeling: Ensure all containers of the compound are clearly labeled with its identity and associated hazards.

  • Training: All personnel handling this compound must be trained on its potential hazards and the required safety procedures.

4.4. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is below 15°C in a dark place.

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size (Minor vs. Major) evacuate->assess minor_spill Minor Spill: Trained personnel with PPE contain and clean up assess->minor_spill Minor major_spill Major Spill: Contact Emergency Response and evacuate the lab assess->major_spill Major cleanup Clean-up: - Absorb with inert material - Place in sealed container - Decontaminate area minor_spill->cleanup dispose Dispose as Hazardous Waste cleanup->dispose

Sources

Exploratory

An In-Depth Technical Guide to 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one: Sourcing, Synthesis, and Applications in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, a key heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, a key heterocyclic building block in synthetic organic chemistry. The document details its chemical and physical properties, provides a curated list of reputable suppliers, and outlines the fundamental synthetic pathways for its preparation. A significant focus is placed on its pivotal role as a precursor to azulene derivatives and other pharmacologically active scaffolds. This guide serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into experimental design and sourcing strategies for this versatile compound.

Introduction: The Chemical Significance of a Versatile Scaffold

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, bearing the CAS number 99909-62-3, is a furanone derivative characterized by a fused cycloheptatriene and furanone ring system.[1] This unique molecular architecture makes it a valuable intermediate in the synthesis of non-benzenoid aromatic compounds, most notably azulenes.[2] The azulene core is present in a variety of natural products and has been incorporated into numerous synthetic molecules with a wide range of biological activities, including anti-ulcer and inotropic effects.[2][3] Consequently, 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one has emerged as a critical starting material for medicinal chemists and drug discovery scientists. This guide will delve into the technical details of this compound, providing a foundation for its effective utilization in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for its successful application in synthesis and for ensuring laboratory safety.

PropertyValueSource(s)
CAS Number 99909-62-3[3]
Molecular Formula C₁₄H₁₄O₄[3]
Molecular Weight 246.26 g/mol [3]
Appearance White to Yellow to Orange powder to crystal[3]
Melting Point 124.0 to 128.0 °C[3]
Purity (typical) >98.0% (GC)[3]
Solubility Information not widely available, likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Sourcing and Procurement: A Guide to Commercial Suppliers

The reliable procurement of high-purity starting materials is a critical first step in any synthetic workflow. Several reputable chemical suppliers offer 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical documentation, including a Certificate of Analysis (CoA).

SupplierProduct Number(s)Available QuantitiesNotes
TCI Chemicals I06575gOffers >98.0% purity (GC).[3][4]
ChemicalBook CB7741095Varies by supplierA platform listing multiple suppliers.[5][6]
CP Lab Safety TCI-I06575 gramsDistributes TCI product.[7]

It is imperative to obtain and review the supplier's Safety Data Sheet (SDS) prior to handling this chemical to ensure awareness of any potential hazards and to implement appropriate safety protocols.

Synthetic Pathways: From Precursors to the Core Scaffold

The synthesis of 2H-cyclohepta[b]furan-2-ones is a well-established area of organic chemistry. The most prevalent and robust method involves the reaction of a substituted tropone derivative, which possesses a suitable leaving group at the 2-position, with an active methylene compound.[5] This approach provides a versatile entry into a wide array of substituted 2H-cyclohepta[b]furan-2-ones.

General Synthetic Strategy

The fundamental transformation involves the condensation of a 2-substituted tropone with a malonic ester derivative in the presence of a base. The choice of base and solvent can influence the reaction's efficiency and selectivity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product Tropone Substituted Tropone (e.g., 2-chlorotropone) Reaction Condensation & Cyclization Tropone->Reaction Malonate Dimethyl Malonate Malonate->Reaction Base Base (e.g., Sodium Methoxide) Base->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Product 5-Isopropyl-3-(methoxycarbonyl)- 2H-cyclohepta[b]furan-2-one Reaction->Product

Figure 1. General workflow for the synthesis of the target compound.

Postulated Experimental Protocol

Reaction: Condensation of 2-chloro-5-isopropyltropone with dimethyl malonate.

Materials:

  • 2-chloro-5-isopropyltropone

  • Dimethyl malonate

  • Sodium methoxide

  • Anhydrous methanol

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (for elution)

Procedure:

  • A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dimethyl malonate is added dropwise to the cooled solution of sodium methoxide.

  • A solution of 2-chloro-5-isopropyltropone in anhydrous methanol is then added to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water and the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed in vacuo, and the crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

  • Fractions containing the desired product are combined and concentrated to yield 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one.

Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified product should also be determined and compared to the literature values.

Spectroscopic Characterization

Although specific spectral data is not widely published, supplier specifications indicate that the structure is confirmed by NMR.[3] For a compound with this structure, the following characteristic signals would be expected in its ¹H and ¹³C NMR spectra.

Expected ¹H NMR Signals:

  • Signals corresponding to the protons on the seven-membered ring.

  • A singlet for the methoxy group protons.

  • A septet and a doublet for the isopropyl group protons.

  • A singlet for the proton on the furanone ring.

Expected ¹³C NMR Signals:

  • Signals for the carbonyl carbons of the ester and the lactone.

  • Signals for the sp² hybridized carbons of the fused ring system.

  • A signal for the methoxy carbon.

  • Signals for the carbons of the isopropyl group.

A detailed 2D NMR analysis (e.g., COSY, HSQC, HMBC) would be required for unambiguous assignment of all proton and carbon signals.

Applications in Drug Discovery and Development

The primary utility of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one in a pharmaceutical context is as a versatile intermediate for the synthesis of more complex molecular scaffolds, particularly those containing the azulene nucleus.

Precursor to Azulene Derivatives

Azulene and its derivatives are of significant interest due to their wide range of biological activities. The reaction of 2H-cyclohepta[b]furan-2-ones with various reagents, such as enamines or active methylene compounds, provides a powerful method for the construction of the azulene ring system.[2] For instance, certain azulene derivatives have demonstrated potent anti-ulcer activity.[2]

G cluster_start Starting Material cluster_intermediate Transformation cluster_product Product Class cluster_application Potential Applications Start_Mol 5-Isopropyl-3-(methoxycarbonyl)- 2H-cyclohepta[b]furan-2-one Reaction Reaction with Enamines or Active Methylene Compounds Start_Mol->Reaction Azulene Azulene Derivatives Reaction->Azulene App1 Anti-ulcer Agents Azulene->App1 App2 Inotropic Agents Azulene->App2 App3 Organic Materials Azulene->App3

Figure 2. Role as a precursor to azulene derivatives and their applications.

Potential as a Scaffold in Itself

Derivatives of 2H-cyclohepta[b]furan-2-one have also been investigated for their intrinsic biological activities. For example, some substituted derivatives have been shown to exhibit positive inotropic effects, suggesting potential applications in the treatment of heart failure.[3] The furanone core, more broadly, is a privileged structure in medicinal chemistry, appearing in numerous compounds with anticancer, anti-inflammatory, antifungal, and antimicrobial properties.

Conclusion

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor to azulene derivatives and other biologically active molecules makes it a compound of interest for synthetic and medicinal chemists. This guide has provided a comprehensive overview of its properties, suppliers, synthesis, and applications, intended to facilitate its effective use in a research setting. As the quest for novel therapeutics continues, the strategic application of such building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • LookChem. Cas 99909-62-3, 5-ISOPROPYL-3-(METHOXYCARBONYL). [Link]

  • Yanagisawa, T., et al. (1992). Synthesis and Analysis of Positive Inotropic Effects of 3-Substituted-2H-cyclohepta[b]furan-2-one Derivatives. Chemical and Pharmaceutical Bulletin, 40(11), 2999-3005.
  • Morita, N., & Toyota, K. (2009). THE CHEMISTRY OF 2H-CYCLOHEPTA[b]FURAN-2- ONE: SYNTHESIS, TRANSFORMATION AND SPECTRAL PROPERTIES. HETEROCYCLES, 78(4), 817-846.
  • Shoji, T., Ito, S., & Yasunami, M. (2021). Synthesis of Azulene Derivatives from 2 H-Cyclohepta[ b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International journal of molecular sciences, 22(19), 10686. [Link]

  • CP Lab Safety. 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, 98%+ (GC), C14H14O4, 5 grams. [Link]

Sources

Foundational

Molecular weight and formula of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one

An In-Depth Technical Guide to 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one: Properties, Synthesis, and Pharmacological Context Executive Summary 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one: Properties, Synthesis, and Pharmacological Context

Executive Summary

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is a functionalized heteroazulene derivative belonging to the broader class of 2H-cyclohepta[b]furan-2-ones.[1] This class of compounds is recognized for its utility as a versatile precursor in the synthesis of complex azulene derivatives and for its inherent biological activities.[1][2] Notably, derivatives of this scaffold have demonstrated significant positive inotropic (cardiotonic) effects, making them compelling candidates for investigation in cardiovascular drug discovery.[3] This guide provides a comprehensive overview of the physicochemical properties, synthetic strategies, and pharmacological relevance of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, tailored for researchers and professionals in organic synthesis and drug development.

The 2H-Cyclohepta[b]furan-2-one Scaffold: A Privileged Structure

The 2H-cyclohepta[b]furan-2-one core is a non-benzenoid aromatic system composed of a fused seven-membered tropone-like ring and a five-membered furanone ring.[1] This unique electronic and structural arrangement makes it a valuable building block in organic chemistry.

  • Synthetic Versatility : These compounds are frequently employed as starting materials for constructing substituted azulenes through cycloaddition reactions with various reagents like enamines and silyl enol ethers.[2][4] The ability to pre-install functional groups on the cyclohepta[b]furan-2-one core allows for the targeted synthesis of complex, polyfunctionalized azulenes.

  • Pharmacological Potential : Beyond their role as synthetic intermediates, functionalized 2H-cyclohepta[b]furan-2-ones are known to possess intrinsic biological activity.[1] The furan motif is a common feature in many bioactive compounds, exhibiting a wide range of effects including antimicrobial, anti-inflammatory, and antitumor properties.[5][6][7] Specifically for the cyclohepta[b]furan-2-one class, research has highlighted their potential as positive inotropic agents, which act to increase the force of cardiac muscle contraction.[3]

Physicochemical and Structural Properties

The specific substitution pattern of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one dictates its physical and chemical characteristics. These properties are essential for its handling, purification, and application in further synthetic or biological studies.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₄[8]
Molecular Weight 246.26 g/mol [8]
CAS Number 99909-62-3[8][9]
Appearance White to yellow or orange powder/crystal
Melting Point 124.0 - 128.0 °C
Physical State (20°C) Solid

Synthesis and Mechanistic Insights

The synthesis of the 2H-cyclohepta[b]furan-2-one core typically involves the reaction of a troponoid derivative with an active methylene compound.[10] This foundational reaction provides a reliable entry into this class of molecules.

General Synthetic Pathway

The mechanism generally proceeds via the reaction of a 2-substituted tropone (e.g., 2-chlorotropone) with the carbanion of an active methylene compound, such as dimethyl malonate.[10] The reaction involves an initial nucleophilic attack followed by an intramolecular cyclization and elimination to form the fused furanone ring system.[10]

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A Substituted Tropone (e.g., 2-Chlorotropone derivative) C Base-Mediated Condensation & Cyclization A->C B Active Methylene Compound (e.g., Dimethyl Malonate) B->C D 5-Isopropyl-3-(methoxycarbonyl) -2H-cyclohepta[b]furan-2-one C->D

Caption: General synthesis of the cyclohepta[b]furan-2-one core.

Protocol for Further Functionalization: A Suzuki-Miyaura Cross-Coupling Example

While the title compound is a valuable entity, its scaffold allows for further elaboration to explore structure-activity relationships. The following protocol, adapted from methodologies used on related cyclohepta[b]furan-2-one systems, illustrates how to introduce aryl groups, demonstrating the synthetic tractability of the core.[1] This self-validating protocol is a standard, high-yield reaction widely trusted in synthetic chemistry.

Objective: To demonstrate a reliable method for C-C bond formation on the cyclohepta[b]furan-2-one scaffold.

Materials:

  • Iodinated 5-Isopropyl-2H-cyclohepta[b]furan-2-one derivative (as a starting point)

  • Phenylboronic acid (or other arylboronic acids)

  • Potassium phosphate (K₃PO₄)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate (AcOEt)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: In a reaction vessel, combine the crude iodinated cyclohepta[b]furan-2-one intermediate, phenylboronic acid (1.5 equivalents), and K₃PO₄ (3 equivalents) in a mixture of 1,4-dioxane and water (e.g., 6:1 v/v).[1] The use of a phosphate base is crucial for activating the boronic acid and facilitating the catalytic cycle.

  • Degassing: Thoroughly degas the solution by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the PdCl₂(dppf) catalyst (e.g., 0.02 equivalents) to the degassed mixture.[1] The dppf ligand provides stability and efficiency to the palladium center.

  • Reaction Execution: Heat the resulting mixture under an inert atmosphere (e.g., at 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate.[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Isolation: Purify the resulting residue by column chromatography on silica gel to yield the desired arylated product.[1]

Pharmacological Significance: A Focus on Inotropic Activity

The substitution pattern of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is particularly significant from a medicinal chemistry perspective.

The Role of the 5-Isopropyl Group

Studies on a series of 3-substituted-2H-cyclohepta[b]furan-2-one derivatives have demonstrated their positive inotropic effects in vitro.[3] A key finding from this research was the substantial increase in potency upon introduction of an isopropyl group at the 5-position of the cyclohepta[b]furan-2-one ring.[3] This suggests that the bulky, lipophilic isopropyl group plays a critical role in the molecule's interaction with its biological target, likely by enhancing binding affinity within a hydrophobic pocket of a receptor or enzyme involved in cardiac muscle contraction.

Proposed Mechanism of Action and Therapeutic Potential

Positive inotropic agents typically function by increasing the intracellular concentration of calcium ions (Ca²⁺) in cardiac myocytes. While the exact mechanism for this class of compounds is not fully elucidated, it may involve the inhibition of phosphodiesterases (PDEs), similar to established inotropic drugs like milrinone.

G A 5-Isopropyl-3-(methoxycarbonyl) -2H-cyclohepta[b]furan-2-one B Biological Target (e.g., Cardiac Phosphodiesterase) A->B Modulation/ Inhibition C Increased Intracellular cAMP/Ca²⁺ Levels B->C leads to D Enhanced Myofilament Ca²⁺ Sensitivity C->D E Increased Force of Cardiac Muscle Contraction D->E F Positive Inotropic Effect E->F results in

Caption: Hypothesized pathway for positive inotropic activity.

The most active compounds in the series were also found to have a weaker effect on heart rate compared to existing drugs, suggesting a potential for a better therapeutic window and reduced side effects.[3] This makes 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one and its analogues promising leads for the development of new treatments for conditions like congestive heart failure.

Conclusion

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is more than a simple organic molecule; it stands at the intersection of synthetic utility and pharmacological potential. Its well-defined physicochemical properties and accessible synthesis make it a valuable tool for chemists. For drug development professionals, its structural features, particularly the potency-enhancing 5-isopropyl group, mark it as a compelling starting point for the design of novel cardiotonic agents with potentially improved safety profiles. Further investigation into its mechanism of action and optimization of its structure are warranted to fully exploit its therapeutic promise.

References

  • Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. MDPI. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health (NIH). [Link]

  • Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. MDPI. [Link]

  • Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and Analysis of Positive Inotropic Effects of 3-Substituted-2H-cyclohepta[b]furan-2-one Derivatives. J-Stage. [Link]

  • THE CHEMISTRY OF 2H-CYCLOHEPTA[b]FURAN-2- ONE: SYNTHESIS, TRANSFORMATION AND SPECTRAL PROPERTIES. HETEROCYCLES, Vol. 44, 1997. [Link]

  • Cas 99909-62-3, 5-ISOPROPYL-3-(METHOXYCARBONYL) - LookChem. LookChem. [Link]

  • Furan: A Promising Scaffold for Biological Activity. ResearchGate. [Link]

  • Synthesis of cyclohepta[b]furan‐2‐one from the reaction of tropone and... ResearchGate. [Link]

  • A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors. National Institutes of Health (NIH). [Link]

Sources

Protocols & Analytical Methods

Method

Application and Protocol for the Synthesis of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one

Introduction: The Significance of the Cyclohepta[b]furan-2-one Scaffold The 2H-cyclohepta[b]furan-2-one ring system is a valuable heterocyclic motif in organic synthesis, primarily serving as a versatile precursor for th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclohepta[b]furan-2-one Scaffold

The 2H-cyclohepta[b]furan-2-one ring system is a valuable heterocyclic motif in organic synthesis, primarily serving as a versatile precursor for the construction of azulene derivatives.[1][2] Azulenes, non-benzenoid aromatic hydrocarbons composed of fused five- and seven-membered rings, exhibit unique electronic and optical properties, making them attractive targets for materials science and pharmaceutical research.[2][3] The title compound, 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, is a functionalized derivative with potential applications as a building block for novel azulenoids and other complex organic molecules.[4] Its furanone core also suggests potential for biological activity, as other furanone derivatives have been explored for their antimicrobial and antitumor properties.[5][6] This document provides a detailed protocol for the synthesis of this compound, grounded in established methodologies for the formation of the cyclohepta[b]furan-2-one skeleton.

Synthetic Strategy: A Mechanistic Approach

The most common and effective method for the synthesis of 3-alkoxycarbonyl-2H-cyclohepta[b]furan-2-ones involves the reaction of a 2-substituted tropone with a malonic ester.[1][7] Troponoids, compounds containing a seven-membered aromatic ring, are key starting materials in this process.[8][9] Specifically, the reaction of a tropolone tosylate with dimethyl malonate in the presence of a base like sodium methoxide provides an efficient route to the desired 3-methoxycarbonyl derivative.[1]

The proposed synthesis of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one therefore proceeds in two key stages:

  • Synthesis of the Precursor: Preparation of 5-isopropyltropolone. While various methods exist for the synthesis of substituted tropones, for the purpose of this guide, we will assume the availability of this precursor, which can be synthesized from commercially available starting materials through established routes.

  • Annulation Reaction: The reaction of the tosylate of 5-isopropyltropolone with dimethyl malonate to construct the furanone ring.

The mechanism of the key annulation step is believed to proceed via an initial Michael-type addition of the malonate enolate to the tropone ring, followed by an intramolecular cyclization and elimination of the tosylate leaving group.[7]

Visualizing the Synthesis

Overall Reaction Scheme

Reaction_Scheme cluster_0 Starting Materials cluster_1 Reagents cluster_2 Intermediate cluster_3 Final Product 5_isopropyltropolone 5-Isopropyltropolone tosylate 5-Isopropyltropolone Tosylate 5_isopropyltropolone->tosylate Tosylation dimethyl_malonate Dimethyl Malonate product 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one dimethyl_malonate->product TsCl TsCl, Pyridine NaOMe NaOMe, MeOH tosylate->product Annulation

Caption: Overall synthetic route.

Experimental Workflow

Experimental_Workflow start Start: 5-Isopropyltropolone tosylation Tosylation (TsCl, Pyridine, 0°C to RT) start->tosylation workup1 Aqueous Workup & Extraction tosylation->workup1 purification1 Column Chromatography workup1->purification1 intermediate Isolate Tosylate Intermediate purification1->intermediate annulation Annulation (Dimethyl Malonate, NaOMe, MeOH, Reflux) intermediate->annulation workup2 Acidification & Extraction annulation->workup2 purification2 Recrystallization workup2->purification2 product Final Product purification2->product

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

Part 1: Tosylation of 5-Isopropyltropolone

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Isopropyltropolone>98%Commercially Available---
p-Toluenesulfonyl chloride (TsCl)>99%Sigma-AldrichRecrystallize from petroleum ether if necessary.
PyridineAnhydrousAcros OrganicsStore over molecular sieves.
Dichloromethane (DCM)AnhydrousFisher Scientific---
Hydrochloric Acid (HCl)1 M Aqueous------
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous------
BrineSaturated Aqueous------
Magnesium Sulfate (MgSO₄)Anhydrous------

Procedure:

  • To a stirred solution of 5-isopropyltropolone (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-isopropyltropolone tosylate.

Part 2: Annulation to form 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Isopropyltropolone TosylateFrom Part 1------
Dimethyl Malonate>99%Alfa Aesar---
Sodium Methoxide (NaOMe)25% in MethanolSigma-AldrichHandle under inert atmosphere.
Methanol (MeOH)AnhydrousJ.T. Baker---
Acetic AcidGlacial------
Ethyl AcetateACS Grade------

Procedure:

  • Prepare a solution of sodium methoxide in methanol by adding sodium metal (1.5 eq) to anhydrous methanol (0.5 M) at 0 °C under a nitrogen atmosphere. Allow the sodium to react completely.

  • To the freshly prepared sodium methoxide solution, add dimethyl malonate (1.5 eq) dropwise at 0 °C.

  • Add a solution of 5-isopropyltropolone tosylate (1.0 eq) in anhydrous methanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and acidify to pH ~6 with glacial acetic acid.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the title compound as a crystalline solid.[10]

Product Characterization

The final product, 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, should be characterized by standard analytical techniques.

Expected Physical and Spectroscopic Data:

PropertyValue
Molecular FormulaC₁₄H₁₄O₄
Molecular Weight246.26 g/mol
AppearanceWhite to yellow-orange crystalline powder
Melting Point124-128 °C
¹H NMRConfirm to structure
Purity (GC)>98.0%

Safety and Handling Precautions

  • Pyridine: Toxic, flammable, and harmful if swallowed, inhaled, or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • p-Toluenesulfonyl chloride: Corrosive and causes burns. Handle with care and avoid contact with skin and eyes.

  • Sodium Methoxide: Corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

  • Dimethyl Malonate: Irritant. Avoid contact with skin and eyes.

  • Solvents (DCM, Methanol, Ethyl Acetate): Flammable and volatile. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion and Future Perspectives

This protocol details a reliable and efficient method for the synthesis of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, a valuable intermediate for the synthesis of functionalized azulenes. The methodology is based on well-established transformations in troponoid chemistry.[1][7] The resulting compound can be further elaborated, for instance, through reactions with enamines or silyl enol ethers in [8+2] cycloaddition reactions to access a variety of azulene scaffolds.[11] The continued exploration of the chemistry of 2H-cyclohepta[b]furan-2-ones will undoubtedly lead to the development of novel organic materials and potential therapeutic agents.

References

Sources

Application

The [8+2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones: A Versatile Protocol for the Synthesis of Medically Relevant Azulene Scaffolds

Introduction: The Allure of the Azulene Core in Modern Drug Discovery Azulene, a striking deep-blue bicyclic aromatic hydrocarbon, represents a fascinating and increasingly important structural motif in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Azulene Core in Modern Drug Discovery

Azulene, a striking deep-blue bicyclic aromatic hydrocarbon, represents a fascinating and increasingly important structural motif in medicinal chemistry and materials science.[1] Unlike its more common isomer, naphthalene, the non-benzenoid structure of azulene, composed of a fused five- and seven-membered ring system, imparts unique electronic and biological properties.[2] These characteristics have propelled azulene derivatives to the forefront of drug development research, with notable examples demonstrating potent anti-inflammatory, anti-ulcer, and antitumor activities.[1][3] Specifically, certain azuleno[6,5-b]indole derivatives have shown promising antitumor activity against a range of cancer cell lines, including melanoma, leukemia, and cancers of the lung, colon, and kidney.[1] Furthermore, sodium 1-ethyl-5-isopropylazulene-3-sulfonate is a clinically used therapeutic agent for gastric ulcers.[2]

The efficient construction of the azulene core remains a significant challenge for synthetic chemists. Among the various synthetic strategies, the [8+2] cycloaddition reaction has emerged as a powerful and versatile tool.[2] This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of azulene derivatives via the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, which serve as robust 8π-electron components, with various electron-rich 2π-electron synthons such as enamines and enol ethers.[2][4] This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel azulenic compounds.

Mechanistic Insights: A Stepwise Pathway to Aromaticity

The synthesis of azulenes from 2H-cyclohepta[b]furan-2-ones and electron-rich alkenes is a thermally promoted pericyclic reaction that proceeds through a well-defined, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues. The reaction is not a simple concerted cycloaddition but rather a sequence of events initiated by the [8+2] cycloaddition.[2]

The key steps are as follows:

  • Initial [8+2] Cycloaddition: The reaction commences with the pericyclic [8+2] cycloaddition between the 8π system of the 2H-cyclohepta[b]furan-2-one and the 2π system of the enamine or enol ether. This step forms a strained, polycyclic intermediate.[2]

  • Decarboxylation: The high ring strain in the initial cycloadduct drives a spontaneous decarboxylation (loss of CO₂), which serves as a thermodynamic driving force for the reaction to proceed.[2] This step generates a hydroazulene intermediate.

  • Elimination and Aromatization: The final step involves the elimination of the amine or alcohol moiety from the hydroazulene intermediate. This elimination process results in the formation of a new double bond, leading to the thermodynamically stable, fully aromatic azulene ring system.[2]

This mechanistic sequence provides a powerful method for introducing a variety of substituents onto the five-membered ring of the azulene core, depending on the structure of the enamine or enol ether used.[2]

8+2 Cycloaddition Mechanism cluster_start Starting Materials Furanone 2H-Cyclohepta[b]furan-2-one (8π Component) Cycloadduct Strained [8+2] Cycloadduct Furanone->Cycloadduct + Enamine Enamine / Enol Ether (2π Component) Enamine->Cycloadduct Decarboxylation Decarboxylation (-CO₂) Cycloadduct->Decarboxylation Hydroazulene Hydroazulene Intermediate Decarboxylation->Hydroazulene Elimination Elimination (-HNR₂ or -HOR) Hydroazulene->Elimination Azulene Substituted Azulene (Aromatic Product) Elimination->Azulene

Figure 1: General workflow of the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones.

Experimental Protocols

Protocol 1: Thermal [8+2] Cycloaddition with Vinyl Ethers (Generated in situ)

This protocol is adapted from a procedure for the synthesis of substituted bicyclo[5.3.0]azulene compounds and is particularly useful for generating the vinyl ether reactant in situ from a more stable acetal precursor.[5]

Materials:

  • 2H-3-Methoxycarbonyl-cyclohepta[b]furan-2-one

  • 2,2-Dimethoxypropane (or other suitable acetal)

  • Anhydrous Toluene

  • ACE pressure seal tube

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, hexane)

Procedure:

  • Reaction Setup: In an ACE pressure seal tube, combine 2H-3-methoxycarbonyl-cyclohepta[b]furan-2-one (e.g., 4 g, 19.6 mmol) and a five-fold excess of 2,2-dimethoxypropane (e.g., 12.1 ml, 98 mmol).

  • Solvent Addition: Add anhydrous toluene (e.g., 10 ml) to the suspension. The use of a solvent like toluene is crucial, as attempting the reaction neat can lead to the formation of intractable tar-like decomposition products.[5]

  • Sealing the Vessel: Securely seal the ACE pressure tube. Crucial Safety Note: The total volume of the reactants and solvent should not exceed half the volume of the tube to prevent dangerous pressure buildup. An explosion is likely if the volume reaches three-quarters of the tube's capacity.[5]

  • Heating: Place the sealed tube behind a blast shield in a suitable heating apparatus. Slowly heat the reaction mixture from room temperature to 200 °C over a period of 24 hours.

  • Work-up and Purification: After cooling the reaction vessel to room temperature, carefully open the tube. The resulting brownish-red solution can be directly loaded onto a silica gel flash column.

  • Chromatography: Elute the product using an appropriate solvent system, such as a 1:1 mixture of chloroform and hexane, to afford the pure azulene derivative.[5]

Protocol 2: [8+2] Cycloaddition with Pre-formed Enamines

This protocol is a general method for the reaction with enamines, which are typically more reactive than enol ethers.[2]

Materials:

  • 2H-Cyclohepta[b]furan-2-one (substituted or unsubstituted)

  • Enamine (derived from a ketone or aldehyde, e.g., pyrrolidine enamine of 1-indanone)

  • Ethanol (or other suitable high-boiling solvent)

  • Standard reflux apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reactant Preparation: Dissolve the 2H-cyclohepta[b]furan-2-one in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Enamine: Add the enamine to the solution. The reactivity of the enamine is highly dependent on its structure; those derived from aldehydes are generally more reactive than those from ketones.[2]

  • Heating: Heat the reaction mixture to reflux. The reaction time can vary significantly, from as little as one hour to over 100 hours, depending on the specific enamine used.[2] For example, the reaction with the pyrrolidine enamine of 1-indanone to form indeno[2,1-a]azulene is complete in one hour, yielding the product in 93% yield.[2]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system.

Scope and Limitations of the Reaction

The [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones is a versatile method for the synthesis of a wide range of azulene derivatives. However, like any chemical transformation, it has its scope and limitations.

Substrate Scope:

8π Component (Example)2π Component (Example)ConditionsProductYield (%)Reference
2H-3-Methoxycarbonyl-cyclohepta[b]furan-2-one2,2-DimethoxypropaneToluene, 200°C, 24h (sealed tube)1-Methoxycarbonyl-2-methylazulene100[5]
2H-Cyclohepta[b]furan-2-onePyrrolidine enamine of 1-indanoneEthanol, reflux, 1hIndeno[2,1-a]azulene93[2]
2H-Cyclohepta[b]furan-2-onePyrrolidine enamine of 2-indanoneEthanol, reflux, 140hIndeno[1,2-a]azulene30[2]
2H-Cyclohepta[b]furan-2-oneEnamine of α-tetraloneNot specifiedNaphth[2,1-a]azuleneNot specified[4]
3-Cyano-2H-cyclohepta[b]furan-2-oneSilyl enol ether of acetophenoneNot specified2-Phenyl-1-cyanoazuleneNot specified[2]

Limitations and Competing Reactions:

  • Formation of Tar: As noted, thermal reactions, particularly those conducted neat, can lead to significant decomposition and the formation of tar, making product isolation difficult. The use of a high-boiling, aprotic solvent like toluene is often necessary to mitigate this.[5]

  • [4+2] Cycloaddition: While electron-rich alkenes favor the [8+2] cycloaddition pathway, electron-deficient olefins tend to undergo a competing [4+2] cycloaddition at the seven-membered ring of the 2H-cyclohepta[b]furan-2-one. This highlights the importance of the electronic nature of the 2π component in directing the reaction pathway.

  • Reversibility: The [8+2] cycloaddition can be a reversible process. The final product distribution may be under thermodynamic control, where the relative stability of the [8+2] and potential [4+2] adducts determines the outcome.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no product yield 1. Insufficient reaction temperature or time. 2. Decomposition of starting materials. 3. Use of an unreactive 2π component.1. Increase the reaction temperature or prolong the reaction time. Monitor by TLC. 2. Ensure anhydrous conditions and use a suitable solvent. 3. Switch to a more electron-rich enamine or enol ether. Enamines from aldehydes are often more reactive.
Formation of black tar 1. Reaction conducted neat or at too high a temperature. 2. Presence of impurities.1. Use a high-boiling aprotic solvent like toluene or xylene. 2. Purify starting materials before use.
Formation of side products 1. Competing [4+2] cycloaddition with electron-deficient impurities or reactants. 2. Isomerization of the product under the reaction conditions.1. Ensure the purity of the 2π component and avoid electron-deficient alkenes. 2. Consider milder reaction conditions if possible, although thermal promotion is often necessary.

Safety Precautions for High-Pressure Reactions

Conducting reactions in sealed tubes at high temperatures and pressures poses significant safety risks. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and appropriate gloves.

  • Blast Shield: All high-pressure reactions must be conducted behind a certified blast shield.

  • Fume Hood: The entire apparatus should be placed inside a fume hood with the sash pulled down as far as possible.

  • Vessel Integrity: Before use, carefully inspect the glass pressure tube for any cracks, scratches, or defects. Discard any damaged glassware.

  • Filling Volume: Never fill the reaction vessel to more than 50% of its total capacity.

  • Cooling: Allow the reaction vessel to cool completely to room temperature before attempting to open it. Opening a hot, pressurized vessel can lead to a violent release of contents.

  • Emergency Plan: Be aware of the location of safety equipment, including fire extinguishers and emergency showers. Have a plan in case of an explosion or fire.

Conclusion

The [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with electron-rich π-systems is a robust and highly effective strategy for the synthesis of a diverse array of azulene derivatives. This method offers a direct route to functionalized azulene cores that are of significant interest in the development of new pharmaceuticals. By understanding the underlying mechanism, carefully selecting reaction partners and conditions, and adhering to stringent safety protocols, researchers can successfully employ this powerful reaction to advance their drug discovery and materials science programs. The protocols and insights provided in this application note serve as a comprehensive guide for the practical implementation of this valuable synthetic transformation.

References

  • Nojiri, A., et al. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules, 26(21), 6469. [Link]

  • Fujimori, T., et al. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. Medicinal Chemistry Research, 30, 834-846. [Link]

  • Wang, X., et al. (2023). Design, Synthesis and Anti-inflammatory Activity of Azulene Derivatives Containing Benzimidazole Unit. Chinese Journal of Organic Chemistry, 43(9), 3246-3254. [Link]

  • Wu, T. C., et al. (2008). Intermolecular [8+2] cycloaddition reactions of 2H-3-methoxycarbonylcyclohepta[b]furan-2-one with vinyl ethers: an approach to bicyclo[5.3.0]azulene derivatives. Tetrahedron Letters, 49(45), 6449-6451. [Link]

  • Shoji, T., et al. (2022). Synthesis, Reactivity, and Properties of Benz[a]azulenes via the [8 + 2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones with an Enamine. The Journal of Organic Chemistry, 87(9), 5849-5861. [Link]

  • Wender, P. A., et al. (2012). [8+2] Cycloadditions of 8,8-Dicyanoheptafulvene with Alkenes. Organic Letters, 14(15), 3956-3959.
  • Houk, K. N., & Seeman, J. I. (2021). [8+2] vs [4+2] Cycloadditions of Cyclohexadienamines to Tropone and Heptafulvenes—Mechanisms and Selectivities. Journal of the American Chemical Society, 143(3), 1589-1597.
  • Asynt. (2024). 10 Simple steps for pressure reactor safety in your laboratory. [Link]

  • Shoji, T., et al. (2023). Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Organic & Biomolecular Chemistry, 21(19), 4045-4054. [Link]

  • University of Auckland. (2024). Reactions in Sealed Pressure Vessels. [Link]

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Cyclohepta[b]furan-2-ones

Introduction: The Significance of Cyclohepta[b]furan-2-one Scaffolds Cyclohepta[b]furan-2-ones (CHFs), recognized as heteroazulenes, are privileged bicyclic scaffolds that have garnered significant attention in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cyclohepta[b]furan-2-one Scaffolds

Cyclohepta[b]furan-2-ones (CHFs), recognized as heteroazulenes, are privileged bicyclic scaffolds that have garnered significant attention in medicinal chemistry and materials science.[1] Their unique electronic properties and structural rigidity make them valuable precursors for the synthesis of a wide range of biologically active molecules, including natural products and their analogues.[1][2] The functionalization of the CHF core is crucial for modulating its physicochemical and pharmacological properties. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for introducing aryl and heteroaryl moieties onto the CHF skeleton with high efficiency and functional group tolerance.[3][4][5]

This guide provides a detailed experimental procedure for the Suzuki-Miyaura coupling of cyclohepta[b]furan-2-ones, with a focus on explaining the rationale behind the choice of reagents and conditions. It is intended for researchers, scientists, and professionals in drug development who are looking to synthesize novel functionalized CHF derivatives.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Palladium(0) species as the active catalyst. The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (in this case, a halogenated cyclohepta[b]furan-2-one) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl.

  • Transmetalation: This is a crucial step where the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. The presence of a base is essential for this step to occur. The base activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transfer of the organic moiety to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation R²-B(OH)₂ Base pd_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product center

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: One-Pot Synthesis of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones

This protocol is adapted from a reported one-pot procedure involving a sequential iodination and Suzuki-Miyaura coupling.[4][6] This method is efficient as it avoids the isolation of the intermediate iodo-cyclohepta[b]furan-2-one.

Materials and Reagents
  • 8-Hydroxy-2H-cyclohepta[b]furan-2-one (starting material)

  • N-Iodosuccinimide (NIS)

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Part A: In-situ Iodination

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 8-hydroxy-2H-cyclohepta[b]furan-2-one (1.0 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane to dissolve the starting material.

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Part B: Suzuki-Miyaura Coupling

  • Reagent Addition: To the same flask containing the crude 3-iodo-8-hydroxy-2H-cyclohepta[b]furan-2-one, add the arylboronic acid (1.5 eq.), potassium carbonate (3.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

  • Solvent Addition: Add degassed water to the reaction mixture (dioxane/water ratio typically 10:1).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC.

Part C: Work-up and Purification

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,8-diaryl-2H-cyclohepta[b]furan-2-one.[7]

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection and optimization of several parameters.

ParameterRecommended Conditions & RationalePotential Issues & Troubleshooting
Palladium Catalyst Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%). Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.Catalyst decomposition (blackening of the reaction mixture). Ensure proper inert atmosphere and use of degassed solvents.
Ligand Triphenylphosphine (PPh₃) or other phosphine-based ligands (e.g., SPhos, XPhos) (2-4 eq. relative to Pd). Ligands stabilize the Pd(0) center and influence its reactivity.Low yields with sterically hindered substrates. Consider using bulkier, more electron-rich ligands like SPhos.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq.). The base is crucial for the formation of the reactive boronate species. The choice of base can significantly impact the reaction rate and yield.Incomplete reaction or side reactions. Screen different bases; stronger bases like Cs₂CO₃ can be more effective for less reactive substrates.
Solvent Toluene, 1,4-dioxane, or DMF, often with the addition of water. A biphasic system with water can facilitate the dissolution of the base and the boronate intermediate.Poor solubility of reagents. Choose a solvent system where all components are at least partially soluble at the reaction temperature.
Temperature 80-110 °C. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions.Slow or stalled reaction. Gradually increase the temperature while monitoring for signs of decomposition.

Troubleshooting Common Issues

  • Low Yield: This can be due to several factors, including inefficient catalyst activity, decomposition of the boronic acid (protodeboronation), or steric hindrance. Consider screening different ligands, bases, and solvents.[8] Using a slight excess of the boronic acid can sometimes compensate for its decomposition.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures or with certain catalyst systems. Using a more sterically hindered ligand can often suppress this side reaction.

  • Dehalogenation of the Starting Material: The halogenated starting material can sometimes be reduced, leading to the formation of the parent cyclohepta[b]furan-2-one. This can be minimized by ensuring a properly inert atmosphere and using high-purity reagents.

Conclusion

The Suzuki-Miyaura coupling is a highly effective method for the synthesis of functionalized cyclohepta[b]furan-2-ones. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently generate a diverse library of these valuable compounds for applications in drug discovery and materials science. This guide provides a robust starting point for developing and optimizing these important transformations.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from the University of California, Davis website. [Link]

  • (2024, August 1). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. MDPI. [Link]

  • Li, J. H., & Xie, Y. X. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(1), 119-121. [Link]

  • (2024, August 1). Synthesis of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 26, 2026, from [Link]

  • (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • (2024, August 1). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. MDPI. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]

  • (2021, October 1). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. PubMed. [Link]

  • (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki–Miyaura coupling. University of Illinois. [Link]

  • (2021, October 1). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. MDPI. [Link]

  • (2021, October 1). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. NIH. [Link]

  • (2025, November 12). Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. ResearchGate. [Link]

  • (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • (2025, November 12). Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH. [Link]

  • (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development - ACS Publications. [Link]

  • (2019). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. NIH. [Link]

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Application

Application Notes and Protocols for 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one in Medicinal Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: The landscape of medicinal chemistry is one of constant evolution, driven by the pursuit of novel molecular...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

The landscape of medicinal chemistry is one of constant evolution, driven by the pursuit of novel molecular scaffolds that can address unmet therapeutic needs. Within this landscape, heterocyclic compounds have long held a privileged status, owing to their structural diversity and ability to interact with a wide array of biological targets. This guide focuses on 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one , a molecule that, while not extensively studied for its own biological activities, represents a critical gateway to a class of compounds with proven therapeutic relevance: the azulenes.

Our exploration will therefore be twofold. We will first establish the significance of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one as a versatile synthetic intermediate. Subsequently, we will delve into the rich medicinal chemistry of the azulene scaffold, which is readily accessible from this precursor. This guide is structured to provide not just protocols, but a deeper understanding of the scientific rationale behind the application of this compound and its derivatives in a drug discovery context. We will bridge the gap between synthetic chemistry and pharmacological application, offering both established methodologies and forward-looking perspectives for the enterprising researcher.

The 2H-Cyclohepta[b]furan-2-one Scaffold: A Synthetic Linchpin

Currently, there is a notable absence of publicly available data specifically detailing the biological activities of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one. Its primary and well-documented role in the scientific literature is that of a valuable precursor in the synthesis of more complex molecular architectures, most notably azulene derivatives.[1][2][3] The 2H-cyclohepta[b]furan-2-one core, often abbreviated as CHF, is a heteroazulene that serves as a versatile starting material for constructing the characteristic fused five- and seven-membered ring system of azulenes.[4]

The functional groups present in 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one—the isopropyl group on the seven-membered ring and the methoxycarbonyl group on the furanone ring—offer valuable handles for synthetic diversification, allowing for the generation of a library of azulene derivatives with varied substitution patterns.

Synthesis of Azulene Derivatives: The Yasunami-Takase Method

One of the most efficient and widely used methods for the synthesis of azulenes from 2H-cyclohepta[b]furan-2-ones is the Yasunami-Takase reaction, which involves a [8+2] cycloaddition with enamines.[1] This reaction is highly effective for introducing a variety of substituents onto the five-membered ring of the resulting azulene.[1]

The general mechanism proceeds through an initial [8+2] cycloaddition of the 2H-cyclohepta[b]furan-2-one with an enamine, forming a strained intermediate. This is followed by decarboxylation and subsequent elimination of the amine to yield the aromatic azulene core.[1]

Synthesis_of_Azulenes CHF 5-Isopropyl-3-(methoxycarbonyl)- 2H-cyclohepta[b]furan-2-one Intermediate Strained Cycloadduct Intermediate CHF->Intermediate [8+2] Cycloaddition Enamine Enamine (from aldehyde or ketone) Enamine->Intermediate Azulene Substituted Azulene Derivative Intermediate->Azulene Decarboxylation & Amine Elimination

Caption: General workflow for the synthesis of azulene derivatives from 2H-cyclohepta[b]furan-2-ones.

Medicinal Chemistry of Azulene Derivatives

The true medicinal potential of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is realized through its conversion to azulene derivatives. The azulene scaffold is not merely a synthetic curiosity; it is the core of several biologically active compounds, including approved drugs.[5]

Established Pharmacological Activities of Azulenes

Azulene derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug development programs.

  • Anti-inflammatory and Anti-ulcer Activity: The most well-known medicinal application of azulenes is in the treatment of inflammation and ulcers. Sodium guaiazulene sulfonate is a clinically used anti-ulcer agent.[5][6] Several azulene derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophages.[6]

  • Anticancer Activity: A growing body of evidence supports the anticancer potential of azulene derivatives.[7][8][9] They have been shown to exert anti-proliferative effects against various cancer cell lines, including breast and prostate cancer.[7][9] Some azuleno[6,5-b]indole derivatives have exhibited good antitumor activity against a range of cancer cells such as melanoma, leukemia, and lung cancer.[1]

  • Antimicrobial and Antifungal Effects: Certain azulene derivatives have also been reported to possess antimicrobial and antifungal properties.[5][10]

  • Other Activities: Other reported biological activities for this class of compounds include antidiabetic, and antiviral effects.[5][10]

The Furan Scaffold: A Privileged Structure in Medicinal Chemistry

It is also pertinent to consider the broader context of the furan ring present in the parent compound. The furan scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs. Furan derivatives exhibit a vast array of biological activities, including:

  • Antimicrobial: Nitrofurantoin is a well-known furan-containing antibiotic.[11]

  • Anti-inflammatory: The furanone ring is a key component of some selective COX-2 inhibitors.[11]

  • Anticancer: Furan moieties are found in various natural products and synthetic compounds with cytotoxic activities against cancer cell lines.[12][13]

The presence of the furanone moiety in 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one suggests that, in addition to being a precursor to azulenes, the compound itself or its direct derivatives could be investigated for these biological activities.

Application Protocols: A Hypothetical Screening Cascade

Given the lack of specific biological data for 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, the following protocols are presented as a generalized, hypothetical workflow for the initial screening of this compound. These protocols are based on the known activities of the azulene and furan scaffolds and should be adapted and optimized as needed.

General Workflow for Preliminary Biological Evaluation

Screening_Workflow Start 5-Isopropyl-3-(methoxycarbonyl)- 2H-cyclohepta[b]furan-2-one Cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer and normal cell lines) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC/MBC assays) Start->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., NO inhibition in macrophages) Start->AntiInflammatory Hit_Cytotoxic Hit Identification (Selective Cytotoxicity) Cytotoxicity->Hit_Cytotoxic Hit_Antimicrobial Hit Identification (Potent Antimicrobial Activity) Antimicrobial->Hit_Antimicrobial Hit_AntiInflammatory Hit Identification (Significant NO Inhibition) AntiInflammatory->Hit_AntiInflammatory Further_Studies Lead Optimization & Mechanism of Action Studies Hit_Cytotoxic->Further_Studies Hit_Antimicrobial->Further_Studies Hit_AntiInflammatory->Further_Studies

Caption: A hypothetical screening cascade for the initial biological evaluation of the title compound.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of the compound on cancer and non-cancerous cell lines.

Objective: To determine the concentration-dependent cytotoxic effect of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer)[9]

  • Non-cancerous cell line (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality and Self-Validation: By comparing the IC50 values between cancer cell lines and a non-cancerous cell line, a preliminary assessment of the compound's cancer-specific cytotoxicity can be made. A significant difference in these values would suggest a therapeutic window and warrant further investigation.

Protocol 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol provides a framework for evaluating the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To assess the inhibitory effect of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one on NO production in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one (dissolved in DMSO)

  • Griess reagent

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

  • Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control.

Causality and Self-Validation: A dose-dependent decrease in nitrite concentration indicates that the compound inhibits NO production. A parallel cytotoxicity assay (e.g., MTT) on the macrophages is crucial to ensure that the observed NO inhibition is not due to cell death.

Quantitative Data Summary

As there is no specific quantitative data available for 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, the following table is a template that researchers can use to summarize their findings from the proposed screening protocols.

Assay Cell Line/Organism Endpoint Result (e.g., IC50, MIC) Positive Control
CytotoxicityMCF-7IC50Experimental ValueDoxorubicin
CytotoxicityDU-145IC50Experimental ValueDoxorubicin
CytotoxicityMCF-10AIC50Experimental ValueDoxorubicin
Anti-inflammatoryRAW 264.7NO Inhibition IC50Experimental ValueDexamethasone
AntibacterialS. aureusMICExperimental ValueVancomycin
AntibacterialE. coliMICExperimental ValueCiprofloxacin

Conclusion and Future Directions

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one stands as a compound of significant potential, not for its known biological activities, but for the rich medicinal chemistry it unlocks. Its role as a precursor to a diverse range of azulene derivatives provides a fertile ground for the discovery of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer medicine.

Future research should focus on a systematic evaluation of the biological activities of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one itself, given the broad therapeutic relevance of the furan scaffold. Furthermore, its use in the synthesis of novel azulene libraries, followed by high-throughput screening, could lead to the identification of potent and selective drug candidates. The protocols and conceptual framework provided in this guide offer a solid starting point for researchers and drug development professionals to explore the full therapeutic potential of this intriguing molecule and its derivatives.

References

  • Shoji, T., Ito, S., & Yasunami, M. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686. [Link]

  • Sato, D., et al. (2021). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. Molecules, 26(15), 4625. [Link]

  • Shoji, T., Ito, S., & Yasunami, M. (2021). Synthesis of Azulene Derivatives from 2 H-Cyclohepta[ b]furan-2-ones as Starting Materials: Their Reactivity and Properties. PubMed, 34639027. [Link]

  • Ayaz, F., Ince, M., & Yarim, M. (2020). Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives. Journal of Inflammation Research, 13, 103-113. [Link]

  • Sahu, J. K., et al. (2015). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 7(10), 224-229. [Link]

  • Kwiecień, H., & Bocian, W. (2022). Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research. International Journal of Molecular Sciences, 23(23), 15099. [Link]

  • Khan, I., et al. (2023). Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. Molecules, 28(5), 2145. [Link]

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  • Shoji, T., et al. (2021). Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Organic & Biomolecular Chemistry, 19(34), 7421-7430. [Link]

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  • Morita, N., & Toyota, K. (2009). THE CHEMISTRY OF 2H-CYCLOHEPTA[b]FURAN-2- ONE: SYNTHESIS, TRANSFORMATION AND SPECTRAL PROPERTIES. HETEROCYCLES, 78(4), 817-846. [Link]

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Method

Application Notes and Protocols for In Vitro Bioactivity Testing of Furanone Derivatives

Introduction: The Therapeutic Promise of the Furanone Scaffold Furanone derivatives, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry and drug discovery. Their core...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Furanone Scaffold

Furanone derivatives, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry and drug discovery. Their core five-membered ring structure serves as a privileged scaffold, allowing for diverse chemical modifications that yield a broad spectrum of biological activities. From combating bacterial resistance to modulating inflammatory responses and inducing cancer cell death, the therapeutic potential of furanone derivatives is vast and continues to be an active area of research.

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of furanone derivatives. It provides not just a series of protocols, but a deeper understanding of the rationale behind the experimental designs, enabling the robust and reliable assessment of their biological activities. We will delve into the key in vitro assays for evaluating the antibacterial, anti-biofilm, anticancer, and anti-inflammatory properties of these promising compounds, complete with detailed, step-by-step protocols and insights into their underlying mechanisms.

I. Antibacterial and Anti-Biofilm Activity: Targeting Microbial Pathogenesis

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Furanone derivatives have emerged as promising candidates, not only for their direct bactericidal or bacteriostatic effects but also for their ability to interfere with bacterial communication and biofilm formation.

Mechanism of Action: Disrupting Bacterial Communication and Integrity

Many furanone derivatives exhibit their antibacterial and anti-biofilm effects through the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation.[1] By mimicking or antagonizing the signaling molecules involved in QS, furanones can effectively disarm pathogenic bacteria without necessarily killing them, which may reduce the selective pressure for resistance development.[2] Additionally, some furanones can exert direct antibacterial effects by targeting essential cellular processes.

A. Determining Minimum Inhibitory Concentration (MIC)

The MIC assay is a fundamental quantitative method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Furanone Stock Solution: Dissolve the furanone derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile Mueller-Hinton Broth (MHB) or another appropriate broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution in a 96-Well Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the furanone stock solution (at twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well containing the furanone derivative.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will halve the concentration of the furanone derivative in each well.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum without any furanone derivative.

    • Negative Control: A well containing MHB only.

    • Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the assay.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determining the MIC: The MIC is the lowest concentration of the furanone derivative at which there is no visible growth (i.e., the well remains clear).

B. Assessing Anti-Biofilm Activity

Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which provides protection against antibiotics and the host immune system. The crystal violet assay is a simple and widely used method to quantify biofilm formation.

  • Biofilm Formation:

    • In a 96-well flat-bottomed microtiter plate, add 100 µL of bacterial suspension (adjusted to 0.5 McFarland and then diluted 1:100 in fresh growth medium, e.g., Tryptic Soy Broth supplemented with glucose).

    • Add 100 µL of the furanone derivative at various concentrations (typically sub-MIC to avoid growth inhibition).

    • Include positive (bacteria and medium) and negative (medium only) controls.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Washing: Gently aspirate the medium from each well and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.

  • Staining:

    • Remove the methanol and allow the plate to air dry.

    • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the negative control wells are colorless.

  • Solubilization and Quantification:

    • Add 200 µL of 33% (v/v) glacial acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

C. Visualizing Biofilm Inhibition: Confocal Laser Scanning Microscopy (CLSM)

CLSM provides high-resolution, three-dimensional images of biofilms, allowing for the visualization of the effects of furanone derivatives on biofilm structure and viability.[3][4]

CLSM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis start Grow biofilm on coverslips with and without furanone stain Stain with fluorescent dyes (e.g., SYTO 9 for live cells, propidium iodide for dead cells) start->stain mount Mount coverslip on microscope slide stain->mount acquire Acquire Z-stack images using CLSM mount->acquire reconstruct 3D reconstruction of biofilm structure acquire->reconstruct quantify Quantify biofilm parameters (e.g., thickness, biomass, viability) reconstruct->quantify

CLSM workflow for biofilm analysis.

II. Anticancer Activity: Inducing Cell Death in Malignant Cells

Furanone derivatives have demonstrated promising anticancer properties, with some compounds inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines.[5][6]

Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

The anticancer mechanisms of furanone derivatives are diverse and can involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[7] Some derivatives have also been shown to interact with DNA, leading to cell cycle arrest.[5] Another potential mechanism is the inhibition of specific enzymes or receptors crucial for cancer cell growth and survival, such as the Eag-1 potassium channel.[8]

A. Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with Furanone Derivatives:

    • Prepare serial dilutions of the furanone derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the furanone-containing medium to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest furanone concentration) and an untreated control (medium only).

    • Incubate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in PBS and filter-sterilize.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀) can be calculated from the dose-response curve.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. Furanone derivatives have shown potential as anti-inflammatory agents by targeting key enzymes and mediators in the inflammatory pathway.[12][13][14]

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes and Cytokines

The anti-inflammatory effects of furanone derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[13][15] Some furanones can also suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[16]

A. Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2, the two isoforms of the cyclooxygenase enzyme.

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes according to the manufacturer's instructions of a commercial kit.

  • Reaction Setup in a 96-Well Plate:

    • To each well, add assay buffer, heme, and either COX-1 or COX-2 enzyme solution.

    • Add the furanone derivative at various concentrations.

    • Include a positive control inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition) and a vehicle control.

  • Initiation of Reaction: Add a colorimetric substrate and arachidonic acid to initiate the reaction.

  • Incubation: Incubate the plate at 25°C for 5-10 minutes.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader. The inhibition of color development is proportional to the COX inhibitory activity of the furanone derivative.

B. Lipoxygenase (LOX) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of lipoxygenase, another key enzyme in the inflammatory pathway.

  • Reagent Preparation: Prepare assay buffer and a solution of the LOX enzyme (e.g., soybean lipoxygenase).

  • Reaction Setup:

    • In a suitable cuvette or 96-well plate, mix the assay buffer and the LOX enzyme solution.

    • Add the furanone derivative at various concentrations.

    • Include a positive control inhibitor (e.g., nordihydroguaiaretic acid) and a vehicle control.

  • Initiation of Reaction: Add the substrate (e.g., linoleic acid) to start the reaction.

  • Measurement: Monitor the increase in absorbance at 234 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the LOX activity. The percentage of inhibition can be calculated by comparing the rates in the presence and absence of the furanone derivative.

C. Tumor Necrosis Factor-alpha (TNF-α) Inhibition Assay

This assay measures the ability of a compound to inhibit the production or activity of the pro-inflammatory cytokine TNF-α.

TNFa_Inhibition_Workflow cluster_cell_culture Cell Culture and Stimulation cluster_elisa Quantification of TNF-α cluster_data_analysis Data Analysis seed_cells Seed immune cells (e.g., macrophages) in a 96-well plate pre_treat Pre-treat cells with furanone derivatives at various concentrations seed_cells->pre_treat stimulate Stimulate cells with an inflammatory agent (e.g., LPS) to induce TNF-α production pre_treat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant elisa Perform ELISA for TNF-α quantification collect_supernatant->elisa calculate_inhibition Calculate the percentage of TNF-α inhibition elisa->calculate_inhibition

Workflow for assessing TNF-α inhibition.

IV. Data Presentation and Interpretation

For robust and clear presentation of results, quantitative data from the aforementioned assays should be summarized in tables.

Table 1: Example Data Summary for Antibacterial and Anti-Biofilm Activity
Furanone DerivativeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. P. aeruginosaBiofilm Inhibition (%) at 1/2 MIC (S. aureus)
Furanone A163275
Furanone B86485
Control Antibiotic2490
Table 2: Example Data Summary for Anticancer and Anti-inflammatory Activity
Furanone DerivativeIC₅₀ (µM) vs. MCF-7 CellsCOX-2 Inhibition (%) at 10 µMLOX Inhibition (%) at 10 µMTNF-α Inhibition (%) at 10 µM
Furanone C5.2685572
Furanone D12.8453850
Positive Control1.5 (Doxorubicin)95 (Celecoxib)92 (NDGA)88 (Dexamethasone)

V. Conclusion: A Framework for Furanone Bioactivity Profiling

This guide provides a comprehensive framework for the in vitro evaluation of the biological activities of furanone derivatives. By employing the detailed protocols and understanding the underlying scientific principles, researchers can generate reliable and reproducible data to advance the development of these promising therapeutic agents. The integration of multiple assays targeting different aspects of a disease process will provide a more complete picture of a compound's potential and guide further preclinical and clinical development.

References

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  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (n.d.).
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  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. (n.d.).
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  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. (n.d.). Taylor & Francis Online.
  • Inhibition of Tumor Necrosis Factor-Alpha (TNF-alpha)/TNF-alpha Receptor Binding by Structural Analogues of Suramin. (n.d.). PubMed.
  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. (2021). PubMed Central.
  • MTT assay protocol. (n.d.). Abcam.
  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. (n.d.). PubMed.
  • Application Notes and Protocols for Checkerboard Synergy Assay with Targocil-II. (2025). BenchChem.
  • synthesis-and-cytotoxicity-studies-of-some-furanone-deriv
  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. (n.d.).
  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. (n.d.).
  • New and simplified method for drug combination studies by checkerboard assay. (n.d.).
  • Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Medi
  • Synthesis of New Furanone Derivatives with Potent Anticancer Activity. (2020).
  • Effect of Brominated Furanones on the Formation of Biofilm by Escherichia coli on Polyvinyl Chloride M
  • Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. (n.d.).
  • 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. (2025).
  • Identification of potential TNF-α inhibitors: from in silico to in vitro studies. (2020).
  • Antibacterial effects and genotoxicity of new derivatives of furanones. (2025).
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  • Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone deriv
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  • Chemical structures of the furanone compounds It was revealed in our.... (n.d.).
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Application

Application Notes & Protocols for the Chromatographic Purification of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one

Abstract This comprehensive technical guide provides a detailed framework for the purification of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, a key intermediate in pharmaceutical and agrochemical synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed framework for the purification of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for achieving high purity of the target compound. This document elucidates the principles behind chromatographic separation, guiding the user through method development, execution of preparative techniques, and subsequent purity verification. Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) are discussed, providing versatility to accommodate various impurity profiles.

Introduction to the Purification Challenge

5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is a complex heterocyclic molecule featuring a furanone ring fused to a cycloheptatriene (azulene-like) core. Its purification can be challenging due to the potential for closely related impurities with similar polarities, arising from the synthetic route. Chromatographic techniques are indispensable for isolating this compound to the high degree of purity required for downstream applications.[2] The choice between normal-phase and reversed-phase chromatography will depend on the specific impurity profile of the crude material.

Table 1: Physicochemical Properties of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one

PropertyValueSource
CAS Number99909-62-3[1][3]
Molecular FormulaC₁₄H₁₄O₄[1]
Molecular Weight246.26 g/mol [1]
Melting Point126 °C[1][3]
AppearanceWhite to yellow to orange powder/crystal[3]

The Strategic Approach to Purification: A Workflow Overview

A systematic approach is crucial for the successful purification of the target compound. The following workflow provides a logical progression from crude material to a highly purified product.

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_post_purification Post-Purification crude_sample Crude Sample Preparation tlc_analysis TLC/Analytical HPLC Analysis crude_sample->tlc_analysis Initial Assessment method_dev Method Development tlc_analysis->method_dev Informs prep_chrom Preparative Chromatography (Flash or HPLC) method_dev->prep_chrom Optimized Conditions fraction_collection Fraction Collection prep_chrom->fraction_collection Separation purity_check Purity Analysis of Fractions fraction_collection->purity_check Monitoring solvent_removal Solvent Removal purity_check->solvent_removal Pooling Pure Fractions final_product Final Product Characterization solvent_removal->final_product Concentrated Product

Figure 1: A comprehensive workflow for the purification of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one.

Foundational Step: Thin-Layer Chromatography (TLC) for Method Development

Before committing to preparative chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[4][5] TLC is a rapid and cost-effective method to assess the separation of the target compound from its impurities.

3.1. Causality of Solvent Selection in TLC

The separation in TLC is governed by the partitioning of the analytes between the stationary phase (typically polar silica or alumina) and the mobile phase (a less polar organic solvent or mixture).[6][7] For a moderately polar compound like 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, a mobile phase of intermediate polarity is expected to provide good separation.

3.2. Protocol for TLC Analysis

  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.

  • Sample Application: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate baseline.

  • Mobile Phase Screening: Prepare developing chambers with different solvent systems. A good starting point for normal-phase separation is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate.[5][8]

    • Test Systems:

      • 80:20 Hexane:Ethyl Acetate

      • 70:30 Hexane:Ethyl Acetate

      • 50:50 Hexane:Ethyl Acetate

  • Development: Place the TLC plate in the developing chamber and allow the solvent front to ascend near the top of the plate.

  • Visualization: Visualize the separated spots under UV light (254 nm).

  • Optimal Rf Value: The ideal solvent system will give the target compound a Retention Factor (Rf) of approximately 0.3, with clear separation from impurities.[5]

Preparative Purification: High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating significant quantities of a target compound with high purity.[2][9] The choice between normal-phase and reversed-phase HPLC will be guided by the TLC results and the nature of the impurities.

4.1. Normal-Phase Preparative HPLC

Normal-phase HPLC is well-suited for separating moderately polar compounds that are soluble in non-polar organic solvents.[10] In this mode, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar.[8] Non-polar compounds elute first, followed by more polar compounds.[8]

4.1.1. Rationale for Normal-Phase Chromatography

This method is particularly effective for resolving isomers and compounds with subtle differences in polarity.[10] Given the complex structure of the target molecule, normal-phase HPLC can be advantageous for separating closely related structural analogs.

4.1.2. Protocol for Normal-Phase Preparative HPLC

  • Column: Silica gel, 5-10 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of hexane and ethyl acetate, optimized based on TLC analysis.

  • Flow Rate: Dependent on the column diameter, typically in the range of 20-50 mL/min for preparative columns.

  • Detection: UV detection at a wavelength where the target compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve the crude material in the mobile phase or a compatible, weak solvent like dichloromethane.

  • Fraction Collection: Collect fractions based on the elution of the target peak.

4.2. Reversed-Phase Preparative HPLC

Reversed-phase HPLC is a versatile and widely used technique that employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[11][12] In this mode, polar compounds elute first, while non-polar compounds are retained more strongly.[11]

4.2.1. Rationale for Reversed-Phase Chromatography

Reversed-phase HPLC is excellent for separating compounds with varying degrees of hydrophobicity.[12] If the impurities are significantly more or less polar than the target compound, this method can provide excellent resolution. It is also often more reproducible than normal-phase chromatography.

4.2.2. Protocol for Reversed-Phase Preparative HPLC

  • Column: C18-bonded silica, 5-10 µm particle size.

  • Mobile Phase: A gradient of water and acetonitrile or methanol. For mass spectrometry-compatible methods, a small amount of formic acid (e.g., 0.1%) can be added to both solvents.[13]

  • Flow Rate: As per column specifications.

  • Detection: UV detection.

  • Sample Preparation: Dissolve the crude material in the mobile phase or a solvent like methanol or acetonitrile.

  • Fraction Collection: Collect fractions corresponding to the target compound's peak.

Table 2: Comparison of Chromatographic Modes

ParameterNormal-Phase HPLCReversed-Phase HPLC
Stationary Phase Polar (e.g., Silica)Non-polar (e.g., C18)[11]
Mobile Phase Non-polar (e.g., Hexane/Ethyl Acetate)[8]Polar (e.g., Water/Acetonitrile)[11]
Elution Order Non-polar compounds firstPolar compounds first[11]
Best Suited For Isomer separation, moderately polar compounds[10]Compounds with varying hydrophobicity[12]

Alternative Purification Strategy: Flash Chromatography

For larger quantities of crude material or as a preliminary purification step, flash chromatography is a viable option.[14] It is a faster, lower-pressure technique compared to HPLC.

5.1. Protocol for Flash Chromatography

  • Column Packing: Dry-pack a column with silica gel 60.[5][15]

  • Sample Loading: The crude sample can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel.

  • Elution: Use the optimized solvent system from the TLC analysis, applying positive pressure to achieve a rapid flow rate.[15]

  • Fraction Collection: Collect fractions and analyze their purity by TLC.[15]

Post-Purification Procedures

6.1. Purity Verification of Collected Fractions

It is imperative to analyze the collected fractions to determine their purity before pooling them.

  • TLC Analysis: Spot each fraction on a TLC plate and develop it using the established solvent system.

  • Analytical HPLC: Inject a small aliquot of each fraction into an analytical HPLC system to quantify the purity.

6.2. Solvent Removal

Combine the pure fractions and remove the solvent using a rotary evaporator.[16] For high-boiling point solvents, a high-vacuum pump may be necessary. If the compound is sensitive to heat, lyophilization (freeze-drying) can be considered if the solvent system is appropriate.[16]

6.3. Final Product Characterization

The identity and purity of the final product should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information and can be used to assess purity.[17]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[18]

Purity_Analysis cluster_collection Fraction Analysis cluster_verification Final Product Verification fractions Collected Fractions tlc_hplc TLC / Analytical HPLC fractions->tlc_hplc Purity Check pooling Pool Pure Fractions tlc_hplc->pooling Based on Purity purified_product Purified Product pooling->purified_product After Solvent Removal nmr_ms NMR & MS Analysis purified_product->nmr_ms Structural Confirmation final_confirmation Purity & Identity Confirmed nmr_ms->final_confirmation

Figure 2: Workflow for post-purification analysis and verification.

Troubleshooting

Table 3: Common Problems and Solutions in Preparative HPLC

ProblemPossible CauseSolution
Poor Resolution Inappropriate mobile phase composition.Re-optimize the solvent system using analytical HPLC.[9]
Column overloading.Reduce the amount of sample injected.
Peak Tailing Active sites on the stationary phase.Add a modifier to the mobile phase (e.g., a small amount of acid or base).
Column degradation.Replace the column.
High Backpressure Blockage in the system or column frit.Back-flush the column; filter the sample and mobile phase.[19]

Conclusion

The successful purification of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is readily achievable through a systematic chromatographic approach. By beginning with thorough method development using TLC, followed by either normal-phase or reversed-phase preparative HPLC, researchers can obtain this valuable compound with the high purity necessary for its intended applications in drug discovery and development. Rigorous post-purification analysis is essential to validate the final product's identity and purity.

References

  • Welch Materials. (2025, February 28). Key Concepts and Considerations of Preparative Liquid Chromatography. [Link]

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. [Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. [Link]

  • SIELC Technologies. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Molnár, I., & Horváth, C. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical chemistry, 22(9), 1497–1502. [Link]

  • Gaudette, F., & Kissinger, P. T. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of chromatographic science, 56(7), 577–586. [Link]

  • Agilent. (2007, October 11). HPLC Column and Separation and Separation Troubleshooting. [Link]

  • Khairullina, V. R., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules (Basel, Switzerland), 26(21), 6649. [Link]

  • ResearchGate. (2014, April 14). How can I achieve chemical characterization of a column fraction?. [Link]

  • Columbia University. Breakdown of Interference Rules in Azulene, a Non-Alternant Hydrocarbon. [Link]

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  • Kromasil. Basic methodology for method development in preparative HPLC. [Link]

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  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • Organic Chemistry Tutor. (2020, August 26). Thin-Layer Chromatography (TLC). [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. [Link]

  • van der Laan, T., et al. (2021). Combining High-Resolution Gas Chromatographic Continuous Fraction Collection with Nuclear Magnetic Resonance Spectroscopy: Possibilities of Analyzing a Whole GC Chromatogram. Analytical Chemistry, 93(16), 6337–6344. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Agilent. (2013, September 1). Analytical to Preparative HPLC Method Transfer. [Link]

  • LookChem. Cas 99909-62-3,5-ISOPROPYL-3-(METHOXYCARBONYL). [Link]

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  • MZ-Analysentechnik. General tips for preparative HPLC Technical Note. [Link]

  • MDPI. (2021). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [Link]

  • Biotage. Successful Flash Chromatography. [Link]

  • Barhate, C. L., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 289. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]

  • van der Laan, T., et al. (2021). Combining High-Resolution Gas Chromatographic Continuous Fraction Collection with Nuclear Magnetic Resonance Spectroscopy: Possibilities of Analyzing a Whole GC Chromatogram. Analytical chemistry, 93(16), 6337–6344. [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. [Link]

  • Waters Corporation. HPLC Separation Modes. [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]

  • MilliporeSigma. HPLC Troubleshooting Guide. [Link]

  • Agilent. Application Compendium Solutions for Preparative HPLC. [Link]

  • Phenomenex. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. [Link]

  • ResearchGate. Structure of flavanone and chiral flavanone derivatives included in this study. [Link]

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Method

Application Note: A Researcher's Guide to the Synthesis of Azulenes via [8+2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones with Enamines

Abstract: The synthesis of the azulene scaffold, a non-benzenoid aromatic hydrocarbon with significant applications in pharmaceuticals and organic materials, remains a pivotal challenge in synthetic chemistry.[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthesis of the azulene scaffold, a non-benzenoid aromatic hydrocarbon with significant applications in pharmaceuticals and organic materials, remains a pivotal challenge in synthetic chemistry.[1][2] This application note provides an in-depth technical guide on a powerful and versatile method for constructing functionalized azulenes: the reaction of 2H-cyclohepta[b]furan-2-ones with enamines. We will dissect the underlying [8+2] cycloaddition mechanism, provide detailed, field-proven experimental protocols, and discuss the critical parameters that govern the reaction's success. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this elegant transformation for the synthesis of novel azulene derivatives.

Mechanistic Underpinnings: The Logic of the [8+2] Cycloaddition

The reaction between 2H-cyclohepta[b]furan-2-ones and enamines is a cornerstone of modern azulene synthesis, widely recognized as the Yasunami-Takase method.[1] Its efficacy stems from the complementary electronic nature of the two reactants, which engage in a thermally allowed pericyclic cycloaddition.

The Reactants: An Electronic Complementarity
  • 2H-Cyclohepta[b]furan-2-one (The 8π Component): This molecule, a stable heteroazulene, serves as the electron-deficient 8π component in the cycloaddition.[3] Its structure can be viewed as a vinylogous analogue of a troponoid, a class of non-benzenoid aromatic systems. This inherent electronic structure makes it an ideal substrate for cycloaddition reactions with electron-rich partners.[4]

  • Enamines (The 2π Component): Enamines are highly effective nucleophiles, serving as electron-rich 2π reaction partners.[5] Formed from the condensation of a secondary amine with an enolizable aldehyde or ketone, their reactivity is dictated by a key resonance structure that places a negative charge on the α-carbon.[5][6][7] This property makes them excellent partners for cycloaddition reactions.[8] The choice of the parent carbonyl compound directly dictates the substitution pattern on the five-membered ring of the resulting azulene, offering a powerful tool for diversification.[1]

The Reaction Pathway

The overall transformation proceeds through a sophisticated and elegant cascade of reactions, as detailed below. The reaction is initiated by the thermal [8+2] cycloaddition of the 2H-cyclohepta[b]furan-2-one with the enamine. This step forms a highly strained bicyclic intermediate which is not typically isolated. This is followed by a spontaneous decarboxylation, releasing carbon dioxide and forming an aminohydroazulene intermediate. In some cases, this intermediate can be isolated.[1] The final step is the aromatization of this intermediate through the elimination of the secondary amine, which yields the thermodynamically stable azulene product.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 2H-Cyclohepta[b]furan-2-one (8π Component) I1 Strained [8+2] Cycloadduct R1->I1 [8+2] Cycloaddition R2 Enamine (2π Component) R2->I1 I2 Aminohydroazulene Intermediate I1->I2 Decarboxylation B1 CO₂ I1->B1 P1 Azulene Derivative I2->P1 Deamination (Aromatization) B2 Secondary Amine (R₂NH) I2->B2

Caption: The mechanistic pathway for azulene synthesis.

Experimental Protocols and Workflow

Success in the laboratory requires not only theoretical understanding but also meticulous execution. The following protocols are based on established literature procedures and provide a robust starting point for synthesis.

General Experimental Workflow

The process can be generalized into four main stages: in situ enamine formation, cycloaddition, product work-up, and final purification. It is critical to perform the initial enamine formation and cycloaddition under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the enamine and potential oxidation side reactions.

Experimental_Workflow A 1. Reagent Preparation (Inert Atmosphere) B 2. In Situ Enamine Formation (Aldehyde/Ketone + Sec-Amine) A->B C 3. Addition of Cyclohepta[b]furan-2-one B->C D 4. Thermal Cycloaddition (Reflux) C->D E 5. Reaction Work-up (Solvent Removal, Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: A generalized experimental workflow for the synthesis of azulenes.

Protocol 1: Synthesis of Parent Azulene

This protocol details the synthesis of the unsubstituted parent azulene from 2H-cyclohepta[b]furan-2-one and the enamine of acetaldehyde.[1]

  • Materials:

    • 2H-Cyclohepta[b]furan-2-one (1.0 mmol, 146.1 mg)

    • Acetaldehyde (2.0 mmol, 0.11 mL)

    • Diethylamine (solvent and reactant, ~10 mL)

    • Dichloromethane (DCM) for extraction

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for chromatography

    • Hexane

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add 2H-cyclohepta[b]furan-2-one.

    • Add diethylamine (10 mL) to the flask. The amine acts as both the secondary amine for enamine formation and the solvent.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add acetaldehyde to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the excess diethylamine under reduced pressure using a rotary evaporator.

    • Dissolve the residue in DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel, eluting with hexane. The azulene product is typically a blue-colored fraction.

  • Expected Yield: ~60%.[1]

Protocol 2: Synthesis of 1-Methyl-2-propylazulene

This protocol demonstrates the use of a ketone-derived enamine to produce a disubstituted azulene.

  • Materials:

    • 2H-Cyclohepta[b]furan-2-one (1.0 mmol, 146.1 mg)

    • 2-Pentanone (1.5 mmol, 0.16 mL)

    • Pyrrolidine (2.0 mmol, 0.17 mL)

    • Anhydrous ethanol (15 mL)

    • Toluene for azeotropic water removal (optional, if using a Dean-Stark apparatus)

    • DCM for extraction

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel

    • Hexane/Ethyl Acetate solvent system

  • Procedure:

    • In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 2-pentanone and pyrrolidine in anhydrous ethanol.

    • Heat the mixture to reflux for 1-2 hours to form the enamine. Water can be removed azeotropically if a Dean-Stark trap is used.

    • Add 2H-cyclohepta[b]furan-2-one to the reaction mixture.

    • Continue to reflux the mixture, monitoring by TLC until the starting material is consumed (typically 8-12 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated aqueous solution of ammonium chloride to remove any remaining amine, followed by brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the resulting crude oil via silica gel chromatography using a suitable gradient of ethyl acetate in hexane to isolate the target 1-methyl-2-propylazulene.

Reaction Scope and Optimization

The true power of this methodology lies in its versatility. A wide array of azulenes can be synthesized by simply varying the enamine precursor.

Data Summary: Representative Examples

The following table summarizes the outcomes of the reaction with various enamine precursors as reported in the literature.[1]

2H-Cyclohepta[b]furan-2-one DerivativeCarbonyl PrecursorSecondary AmineConditionsAzulene ProductYield (%)
UnsubstitutedAcetaldehydeDiethylamineRefluxParent Azulene60
3-MethoxycarbonylAcetaldehydeDiethylamineReflux1-Methoxycarbonylazulene85
Unsubstituted2-ButanonePyrrolidineEthanol, Reflux1,2-Dimethylazulene78
UnsubstitutedCyclohexanoneMorpholineDioxane, Reflux7,8,9,10-Tetrahydrocyclohept[a]azulene95
3-CyanoPropanalDiethylamineEthanol, Reflux1-Cyano-2-methylazulene82
Causality of Experimental Choices
  • Choice of Amine: Pyrrolidine, morpholine, and diethylamine are commonly used. Pyrrolidine often forms enamines more readily from ketones. The choice can influence reaction rates and, in some cases, the stability of the aminohydroazulene intermediate.

  • Solvent and Temperature: Aprotic solvents like toluene or dioxane, or protic solvents like ethanol, are frequently employed. The reaction generally requires heating (reflux) to overcome the activation energy of the cycloaddition.[1] In some cases, such as with highly reactive enamines, the reaction can proceed at room temperature, but at a much slower rate.

  • In Situ vs. Pre-formed Enamines: While enamines can be pre-formed, isolated, and then used, the in situ generation described in the protocols is often more convenient and avoids handling potentially unstable enamine intermediates.

Conclusion

The reaction of 2H-cyclohepta[b]furan-2-ones with enamines represents a highly efficient and modular strategy for the synthesis of functionalized azulenes. Its operational simplicity, tolerance of various functional groups, and the predictable nature of its substitution patterns make it an invaluable tool for both academic research and industrial applications in drug discovery and materials science. By understanding the core mechanism and optimizing key experimental parameters, researchers can effectively harness this reaction to create a diverse library of novel azulene-containing molecules.

References

  • Shoji, T., Ito, S., & Yasunami, M. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686. [Link]

  • Ashenhurst, J. (2025). All About Enamines. Master Organic Chemistry. [Link]

  • Shoji, T., et al. (2024). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. MDPI. [Link]

  • Iftime, A., et al. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. MDPI. [Link]

  • Shoji, T., et al. (2023). Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Organic & Biomolecular Chemistry. [Link]

  • Morita, N., Toyota, K., & Asao, T. (2009). The Chemistry of 2H-Cyclohepta[b]furan-2-one: Synthesis, Transformation and Spectral Properties. HETEROCYCLES, 79(1), 115. [Link]

  • Shoji, T., Ito, S., & Yasunami, M. (2021). Synthesis of Azulene Derivatives from 2 H-Cyclohepta[ b]furan-2-ones as Starting Materials: Their Reactivity and Properties. PubMed. [Link]

  • Totzke, F., et al. (2012). Carbocycloaddition Strategies for Troponoid Synthesis. Molecules, 17(7), 8458-8485. [Link]

  • List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5559. [Link]

  • Various Authors. (2025). Imines, Enamines and Oximes. ResearchGate. [Link]

  • National Center for Biotechnology Information. 2H-Cyclohepta(b)furan-2-one. PubChem Compound Database. [Link]

  • Al-Hadedi, A. A. M., & Sargsyan, M. (2024). Cycloaddition Reactions of Enamines. ResearchGate. [Link]

  • Doraghi, F., & Ramezani, M. (2025). Cycloaddition and functionalization reactions involving tropone. RSC Advances. [Link]

  • LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]

  • Organic Chemistry Tutor. Formation of Imines and Enamines. [Link]

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Application

The Strategic Application of Cyclohepta[b]furan-2-ones in the Total Synthesis of Sesquiterpene Lactones

Introduction: The Cyclohepta[b]furan-2-one as a Linchpin in Complex Molecule Synthesis The quest for efficient and elegant total syntheses of complex natural products is a driving force in modern organic chemistry. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclohepta[b]furan-2-one as a Linchpin in Complex Molecule Synthesis

The quest for efficient and elegant total syntheses of complex natural products is a driving force in modern organic chemistry. Among the myriad of synthetic challenges, the construction of fused polycyclic systems with precise stereochemical control remains a formidable task. Sesquiterpene lactones, a large family of natural products possessing a characteristic C15 backbone, often feature intricate carbocyclic frameworks such as the 5-7 fused hydroazulene core of guaianolides and pseudoguaianolides. These compounds exhibit a wide range of potent biological activities, making them attractive targets for both synthetic chemists and drug development professionals.

A particularly insightful and powerful strategy for the assembly of these complex hydroazulene skeletons involves the use of cyclohepta[b]furan-2-one intermediates. This application note will provide a detailed exploration of this synthetic approach, with a focus on the seminal work of Ando and co-workers in the total synthesis of the pseudoguaianolides (±)-Hymenolin and (±)-Parthenin. We will dissect the causality behind the experimental choices, provide detailed, field-proven protocols, and illustrate the logical flow of the synthetic sequences.

The utility of cyclohepta[b]furan-2-ones stems from their unique bicyclic structure, which serves as a rigid and pre-organized scaffold. This scaffold allows for the stereocontrolled introduction of substituents that are ultimately elaborated into the final natural product architecture. The inherent reactivity of the furanone ring and the seven-membered tropone-like ring system provides a versatile platform for a variety of chemical transformations.

I. Synthesis of the Key Cyclohepta[b]furan-2-one Intermediate

The cornerstone of this synthetic strategy is the efficient construction of a suitably functionalized cyclohepta[b]furan-2-one. The most common and effective method involves the reaction of a tropolone derivative with an active methylene compound. This reaction proceeds via a cascade of nucleophilic attack, intramolecular cyclization, and dehydration to furnish the desired bicyclic core.

A prime example is the synthesis of ethyl 8-hydroxy-6-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate, a key intermediate in the syntheses of Hymenolin and Parthenin.[1]

Protocol 1: Synthesis of Ethyl 8-hydroxy-6-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate

This protocol details the preparation of the key cyclohepta[b]furan-2-one intermediate from 4-methyltropolone.

Materials:

  • 4-Methyltropolone

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add diethyl malonate dropwise at room temperature.

  • Stir the resulting solution for 15-20 minutes to ensure complete formation of the sodium salt of diethyl malonate.

  • Add a solution of 4-methyltropolone in anhydrous ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with dilute hydrochloric acid.

  • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the title compound as a crystalline solid.

Causality of Experimental Choices:

  • Sodium Ethoxide: A strong base is required to deprotonate diethyl malonate, generating the nucleophilic enolate. Sodium ethoxide is a suitable choice for reactions in ethanol.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the enolate and lead to side reactions. Therefore, the use of anhydrous ethanol and an inert atmosphere is crucial.

  • Reflux Temperature: The reaction requires thermal energy to overcome the activation barrier for the initial nucleophilic attack and subsequent cyclization-dehydration cascade.

  • Acidic Workup: Neutralization with acid is necessary to protonate any remaining basic species and to facilitate the isolation of the neutral organic product.

II. Elaboration of the Cyclohepta[b]furan-2-one Core: A Case Study in the Total Synthesis of (±)-Hymenolin

With the key cyclohepta[b]furan-2-one intermediate in hand, the subsequent steps focus on the stereoselective construction of the hydroazulene skeleton and the introduction of the requisite functional groups. The total synthesis of (±)-Hymenolin by Ando and co-workers provides an excellent illustration of this process.[2]

The overall synthetic strategy can be visualized as a multi-stage process, beginning with the functionalization of the seven-membered ring, followed by the construction of the cyclopentane ring, and culminating in the formation of the γ-lactone.

total_synthesis_hymenolin A Ethyl 8-hydroxy-6-methyl-2-oxo- 2H-cyclohepta[b]furan-3-carboxylate B Cycloheptenol Derivative A->B Reduction & Protection C α,β-Unsaturated Ketone B->C Oxidation D α-Oriented Acetal C->D Grignard Addition E Diastereomeric Benzoates D->E Methylation & Separation F Intermediary Aldehyde E->F Ozonolysis G Aldol Product F->G Intramolecular Aldol H Triol G->H Reduction I γ-Lactone Alcohol H->I Oxidation & Lactonization J Ketolactone I->J Oxidation K Hymenolin J->K α-Methylenation

Caption: Synthetic workflow for the total synthesis of (±)-Hymenolin.

Protocol 2: Key Transformations in the Synthesis of (±)-Hymenolin

The following protocols highlight critical steps in the elaboration of the cyclohepta[b]furan-2-one intermediate towards (±)-Hymenolin.

A. Grignard Addition and Stereocontrol:

A crucial step in the synthesis is the 1,2-addition of a Grignard reagent to an α,β-unsaturated ketone derived from the cyclohepta[b]furan-2-one core. This reaction establishes a key stereocenter.

Procedure:

  • Prepare the Grignard reagent from magnesium turnings and the appropriate alkyl halide in anhydrous diethyl ether.

  • In a separate flask, dissolve the α,β-unsaturated ketone in anhydrous diethyl ether and cool to -78 °C under an inert atmosphere.

  • Add the freshly prepared Grignard reagent dropwise to the solution of the ketone.

  • Stir the reaction mixture at -78 °C for the specified time, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Expertise & Experience: The stereochemical outcome of the Grignard addition is often directed by the existing stereocenters in the molecule. In this case, the bulky protecting group on a nearby hydroxyl function can direct the incoming nucleophile to the opposite face of the molecule, leading to a high degree of diastereoselectivity.

B. Intramolecular Aldol Condensation:

The formation of the five-membered ring of the hydroazulene skeleton is elegantly achieved through an intramolecular aldol condensation.

Procedure:

  • Dissolve the dialdehyde precursor (obtained from ozonolysis of a corresponding olefin) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of a base, for example, potassium carbonate or sodium methoxide.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.

  • Purify the resulting bicyclic aldol product by chromatography.

Trustworthiness: The success of this reaction relies on the precise positioning of the two aldehyde functionalities, which is a direct consequence of the rigid cyclohepta[b]furan-2-one starting material. The reaction is typically high-yielding and stereoselective.

III. Conversion to (±)-Parthenin: A Demonstration of Divergent Synthesis

A significant advantage of this synthetic strategy is the potential for divergent synthesis. The intermediate, (±)-Hymenolin, can be further elaborated to another natural product, (±)-Parthenin. This transformation primarily involves the introduction of an α-methylene group to the γ-lactone ring.[1]

hymenolin_to_parthenin Hymenolin Hymenolin SilylEnolEther Silyl Enol Ether Hymenolin->SilylEnolEther Silylation AlphaBromoLactone α-Bromo Lactone SilylEnolEther->AlphaBromoLactone Bromination Parthenin Parthenin AlphaBromoLactone->Parthenin Elimination

Caption: Conversion of Hymenolin to Parthenin.

Protocol 3: α-Methylenation of the γ-Lactone Ring

The introduction of the exocyclic methylene group is a common and biologically significant feature of many sesquiterpene lactones.

Procedure:

  • To a solution of the lactone (Hymenolin) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) dropwise.

  • After stirring for a period to ensure complete enolate formation, add a solution of a suitable electrophilic formaldehyde equivalent (e.g., Eschenmoser's salt or dimethyl(methylene)ammonium iodide).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic phase and concentrate under reduced pressure.

  • Purify the α-methylene-γ-lactone by column chromatography.

Authoritative Grounding: The α-methylene-γ-lactone moiety is a key pharmacophore in many biologically active natural products, acting as a Michael acceptor for biological nucleophiles.

IV. Data Summary and Comparison

The following table summarizes the key stages and reported overall yields for the total syntheses of (±)-Hymenolin and (±)-Parthenin via the cyclohepta[b]furan-2-one strategy.

Natural ProductKey IntermediateNumber of Steps from IntermediateOverall Yield from Intermediate
(±)-HymenolinEthyl 8-hydroxy-6-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate142.3%[3]
(±)-Parthenin(±)-Hymenolin357.4%[3]

V. Conclusion and Future Perspectives

The total syntheses of (±)-Hymenolin and (±)-Parthenin, pioneered by Ando and his group, stand as a testament to the strategic power of cyclohepta[b]furan-2-one intermediates in the construction of complex natural products. This approach provides a robust and reliable pathway to the hydroazulene core, allowing for the stereocontrolled installation of functionality and the potential for divergent synthetic routes. The principles and protocols outlined in this application note offer valuable insights for researchers and scientists engaged in the synthesis of sesquiterpene lactones and other intricate molecular architectures. Future work in this area may focus on the development of enantioselective methods for the initial cyclohepta[b]furan-2-one synthesis and the application of this strategy to a broader range of complex natural product targets.

VI. References

  • THE CHEMISTRY OF 2H-CYCLOHEPTA[b]FURAN-2- ONE: SYNTHESIS, TRANSFORMATION AND SPECTRAL PROPERTIES Noboru Morita, * Kozo Toyota, a. (2009). HETEROCYCLES, 78(8), 1943.

  • Ando, M., et al. (1998). Total Syntheses of (±)-Hymenolin and (±)-Parthenin. The Journal of Organic Chemistry, 63(11), 3758–3763. [Link]

  • Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. (2021). International Journal of Molecular Sciences, 22(19), 10686. [Link]

  • Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. (2024). Organics, 5(3), 252-262. [Link]

  • Synthesis of cyclohepta[b]furan‐2‐one from the reaction of tropone and... (n.d.). ResearchGate. [Link]

  • Parthenin—A Sesquiterpene Lactone with Multifaceted Biological Activities: Insights and Prospects. (2021). Molecules, 26(17), 5296. [Link]

Sources

Method

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Furanone Scaffolds

Foreword: A New Paradigm in Antimicrobial Drug Discovery The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic discovery pipelines. Instead of focusing solely on bacteric...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A New Paradigm in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic discovery pipelines. Instead of focusing solely on bactericidal or bacteriostatic agents, which invariably impose selective pressures for resistance, the scientific community is increasingly exploring anti-virulence strategies. This approach aims to disarm pathogens rather than kill them, thereby mitigating the drivers of resistance. Furanones, particularly halogenated derivatives inspired by natural compounds from the red algae Delisea pulchra, represent a promising class of molecules at the forefront of this paradigm shift.[1][2] This guide provides a comprehensive overview of the principles and practical methodologies for the development of novel antimicrobial agents based on the furanone scaffold, intended for researchers, scientists, and drug development professionals.

The Furanone Scaffold: A Privileged Structure in Anti-Infective Research

Furanones are five-membered heterocyclic lactones that have garnered significant attention for their diverse biological activities.[3][4][5] In nature, marine algae utilize brominated furanones as a chemical defense mechanism to prevent biofouling on their surfaces.[1] This observation has spurred extensive research into synthetic furanone derivatives as potential therapeutic agents. Their primary mechanism of action is not direct microbial killing, but rather the disruption of bacterial communication, a process known as quorum sensing (QS).[2][6][7]

Mechanism of Action: Quorum Quenching

Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner.[8] This coordinated behavior is crucial for the expression of virulence factors, biofilm formation, and the development of antibiotic resistance.[6][9][10] Furanones, being structural analogues of the native signaling molecules, N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria, can competitively bind to the transcriptional regulators (e.g., LasR and RhlR in Pseudomonas aeruginosa) without activating them.[11][12] This competitive inhibition effectively silences QS-regulated genes, leading to a reduction in virulence and biofilm formation.[9][10][11]

QuorumSensingInhibition Figure 1: Mechanism of Quorum Sensing Inhibition by Furanones cluster_bacterium Bacterial Cell AHL N-Acyl Homoserine Lactone (AHL) (Signaling Molecule) LasR LasR/RhlR (Transcriptional Regulator) AHL->LasR Binds & Activates DNA DNA (Virulence & Biofilm Genes) LasR->DNA Promotes Transcription Virulence Virulence Factor Production DNA->Virulence Expression Biofilm Biofilm Formation DNA->Biofilm Expression Furanone Furanone Derivative Furanone->LasR Competitively Binds & Inhibits

Caption: Quorum sensing inhibition by furanone derivatives.

Synthesis of Novel Furanone Derivatives

The synthesis of a diverse library of furanone analogues is a critical first step in the discovery of potent antimicrobial agents. A common and versatile starting material for the synthesis of 2(5H)-furanone derivatives is mucochloric acid.[13] The following protocol provides a generalizable three-step synthesis for a representative furanone derivative.

Synthetic Workflow

SynthesisWorkflow Figure 2: General Synthetic Workflow for Furanone Derivatives Start Mucochloric Acid (Starting Material) Step1 Step 1: Esterification (e.g., with L-menthol) Start->Step1 Step2 Step 2: Thiolation (Introduction of a thioether) Step1->Step2 Step3 Step 3: Oxidation (Conversion to sulfone) Step2->Step3 Product Novel Furanone Derivative Step3->Product

Caption: A three-step synthetic workflow for furanone derivatives.

Protocol: Synthesis of a 2(5H)-Furanone Sulfonyl Derivative

This protocol is adapted from established methods for the synthesis of chiral 2(5H)-furanone sulfones.[14]

Materials:

  • Mucochloric acid

  • L-menthol or L-borneol

  • Concentrated sulfuric acid

  • 4-Chlorothiophenol

  • Triethylamine

  • Dichloromethane

  • Hydrogen peroxide (30%)

  • Acetic acid

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of the 5-alkoxy-2(5H)-furanone intermediate.

    • Dissolve mucochloric acid and a chiral alcohol (e.g., L-menthol or L-borneol) in a suitable solvent.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture and monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction, extract the product, and purify by recrystallization or column chromatography to isolate the desired stereoisomer.[13]

  • Step 2: Thiolation of the furanone intermediate.

    • Dissolve the purified 5-alkoxy-2(5H)-furanone in dichloromethane.

    • Add an equimolar amount of 4-chlorothiophenol and triethylamine dropwise with stirring at room temperature.[1]

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture, dry the organic layer, and purify the resulting thioether by column chromatography.

  • Step 3: Oxidation to the furanone sulfone.

    • Dissolve the purified thioether in acetic acid.

    • Add an excess of 30% hydrogen peroxide and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction, extract the product, and purify by recrystallization to obtain the final 2(5H)-furanone sulfonyl derivative.[14]

Self-Validation: The structure and purity of the synthesized compounds should be rigorously confirmed using spectroscopic methods such as IR, NMR, and high-resolution mass spectrometry (HRMS).[14]

In Vitro Evaluation of Antimicrobial Activity

Once a library of furanone derivatives has been synthesized, the next crucial step is to evaluate their biological activity. This typically involves determining their direct antimicrobial effects and their ability to inhibit biofilm formation.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[13] This protocol is based on the broth microdilution method as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][13]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Synthesized furanone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (broth with solvent)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Furanone Derivatives:

    • Perform a two-fold serial dilution of the furanone derivatives in the microtiter plate, typically ranging from 512 µg/mL to 0.5 µg/mL.[1]

    • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with solvent only), and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, determine the MIC as the lowest concentration of the furanone derivative that shows no visible turbidity.[13] This can be assessed visually or by measuring the optical density at 600 nm.

Protocol: Biofilm Inhibition Assay

This assay quantifies the ability of furanone derivatives to prevent the formation of biofilms.[9][15]

Materials:

  • 96-well flat-bottomed microtiter plates

  • Bacterial strains known for robust biofilm formation (e.g., P. aeruginosa)

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Synthesized furanone derivatives

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or ethanol

Procedure:

  • Preparation of Plates:

    • Add the bacterial inoculum (adjusted to a specific OD) and sub-inhibitory concentrations of the furanone derivatives to the wells of the microtiter plate.

    • Include a positive control (bacteria with a known biofilm inhibitor) and a negative control (bacteria with solvent only).

  • Incubation:

    • Incubate the plates at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Quantification of Biofilm:

    • Gently discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.

    • Wash away the excess stain and allow the plates to dry.

    • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

    • Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

Data Presentation and Interpretation

The results of the MIC and biofilm inhibition assays should be tabulated for clear comparison of the activity of different furanone derivatives.

Table 1: Antimicrobial and Anti-biofilm Activity of Representative Furanone Derivatives

Compound IDCore ScaffoldR1 GroupR2 GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. P. aeruginosaBiofilm Inhibition (%) at 1/4 MIC vs. P. aeruginosa
F-001 2(5H)-furanoneBrH12825635
F-002 2(5H)-furanoneBrCH2Br6412868
F-105 5-(l)-menthyloxy-2(5H)-furanoneClSO2-Ph163285
C-30 (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone-->512>51290[9]

Expert Insight: It is crucial to note that many potent anti-biofilm furanones exhibit high MIC values, indicating weak direct antimicrobial activity.[16] This is consistent with their primary mechanism as anti-virulence agents rather than traditional antibiotics. The ideal candidate will show significant biofilm inhibition at sub-MIC concentrations, minimizing the selective pressure for resistance.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the furanone scaffold and analysis of the resulting changes in biological activity are essential for rational drug design.

Key SAR Insights from the Literature
  • Halogenation: The presence of bromine atoms, particularly at the C4 position and on the exocyclic methylene group, is often critical for anti-biofilm and quorum sensing inhibitory activity.[17]

  • Alkyl Chain Length: The length of alkyl substituents on the furanone ring can influence both the potency and the specificity of the compound.[17][18]

  • Stereochemistry: The stereochemistry at the C5 position can significantly impact biological activity, highlighting the importance of stereocontrolled synthesis.[13]

  • Sulfonyl Group: The introduction of a sulfonyl group can enhance antimicrobial activity, as seen in derivatives like F105.[13]

Preliminary Safety and Toxicology Assessment

Prior to advancing any lead compound, it is imperative to assess its potential toxicity. The Ames test is a widely used method to evaluate the mutagenic potential of a chemical compound.[19]

Protocol: Ames Test for Mutagenicity

This protocol provides a brief overview of the Ames test.

Materials:

  • Histidine-dependent strain of Salmonella typhimurium (e.g., TA100)

  • Test compound

  • Positive control (e.g., ethylmethane sulfonate)

  • Negative control (solvent)

  • Minimal glucose medium plates

  • Top agar supplemented with histidine and biotin

Procedure:

  • Incubation: Mix the bacterial strain with the test compound (at various concentrations), positive control, or negative control and incubate briefly.[19]

  • Plating: Add the mixture to melted top agar and pour it onto minimal glucose medium plates.

  • Incubation: Incubate the plates at 37°C for 48 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.[19]

Conclusion and Future Directions

The furanone scaffold represents a highly promising platform for the development of novel anti-infective agents that function by disarming pathogens rather than killing them. By inhibiting quorum sensing and biofilm formation, these compounds have the potential to treat infections while minimizing the risk of resistance development. Future research should focus on optimizing the potency and pharmacokinetic properties of furanone derivatives, as well as exploring their efficacy in in vivo infection models. The methodologies outlined in this guide provide a robust framework for the systematic discovery and development of the next generation of antimicrobial drugs.

References

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. National Institutes of Health. [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology. [Link]

  • A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. MDPI. [Link]

  • Antibacterial Effects and Genotoxicity of New Derivatives of Furanones. IDOSI Publications. [Link]

  • Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa. PubMed Central. [Link]

  • Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy. [Link]

  • Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. PubMed Central. [Link]

  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. PubMed Central. [Link]

  • Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. PubMed. [Link]

  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. PubMed. [Link]

  • Quorum-Sensing inhibition by furanone compounds and therapeutic effects on Pseudomonas aeruginosa keratitis rabbit model. PubMed. [Link]

  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. CORA. [Link]

  • Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. CORA. [Link]

  • 2(5H)-Furanone Disrupts Bacterial Biofilm Formation and Indirectly Reduces the Settlement of Plantigrades of the Mussel Mytilus coruscus. Frontiers in Marine Science. [Link]

  • Structure–activity Relationships of furanones, Dihydropyrrolones and Thiophenones As Potential Quorum Sensing Inhibitors. Taylor & Francis Online. [Link]

  • Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. ResearchGate. [Link]

  • Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology. [Link]

  • An Overview of the Chemistry and Pharmacological Potentials of Furanones Skeletons. Bentham Science. [Link]

  • Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo. PubMed Central. [Link]

  • Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. PubMed. [Link]

  • Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3- butyl-2(5H)-furanone. Microbiology Society. [Link]

  • Chemical structures of the furanone compounds. ResearchGate. [Link]

  • Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. PubMed. [Link]

  • (PDF) Antibacterial effects and genotoxicity of new derivatives of furanones. ResearchGate. [Link]

  • Synthesis, characterisation and antibacterial evaluation of 2(5H) furanone derivatives from highly functionalised mucobromic acid. ResearchGate. [Link]

  • Synthesis of New Furanone Derivatives with Potent Anticancer Activity. ResearchGate. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health. [Link]

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Application

Application Notes and Protocols for High-Pressure Azulene Synthesis from Lactone Precursors

Introduction: Harnessing Pressure to Forge Aromaticity The synthesis of azulene, a captivating blue bicyclic aromatic hydrocarbon, and its derivatives is of significant interest to researchers in materials science and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Pressure to Forge Aromaticity

The synthesis of azulene, a captivating blue bicyclic aromatic hydrocarbon, and its derivatives is of significant interest to researchers in materials science and drug development.[1] Traditional synthetic routes often necessitate harsh thermal conditions, which can lead to undesired side reactions and limit the accessible chemical space. This document outlines the application of high-pressure chemistry as a powerful tool to facilitate the synthesis of azulenes from lactone precursors, specifically focusing on the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones.

High-pressure organic synthesis offers a unique parameter for reaction control, distinct from temperature and catalysis.[2][3] By subjecting a reaction mixture to pressures in the range of several hundred megapascals (MPa) or even gigapascals (GPa), chemists can influence reaction rates, equilibria, and stereoselectivity.[2] Reactions that proceed with a decrease in volume (i.e., a negative activation volume) are accelerated by pressure. Cycloaddition reactions, such as the Diels-Alder and the [8+2] cycloaddition central to this application, are prime candidates for high-pressure conditions due to the formation of a more compact transition state.[2][4]

This guide provides a comprehensive overview of the theoretical underpinnings, practical considerations, and detailed protocols for the high-pressure synthesis of azulenes from lactone precursors. It is intended for researchers and professionals seeking to leverage this advanced technique for the efficient and controlled synthesis of these valuable compounds.

The Strategic Advantage of High Pressure in Azulene Synthesis

The synthesis of azulenes from 2H-cyclohepta[b]furan-2-one derivatives typically involves an [8+2] cycloaddition with an electron-rich alkene, such as an enamine or a vinyl ether.[5][6][7][8][9] This reaction is often performed at high temperatures. High pressure presents several key advantages over purely thermal methods:

  • Enhanced Reaction Rates: As per the transition state theory, the rate of a reaction is exponentially dependent on the activation volume. For cycloadditions, where two molecules combine to form one, the transition state is significantly more ordered and compact than the reactants, resulting in a negative activation volume. High pressure, therefore, dramatically accelerates the reaction, often allowing for lower temperatures and shorter reaction times.[4]

  • Improved Yields and Selectivity: By favoring the more compact transition state of the desired cycloaddition, high pressure can suppress competing decomposition or side reactions that may be prevalent at high temperatures. This often leads to cleaner reaction profiles and higher yields of the desired azulene precursor.

  • Access to Novel Reactivity: High pressure can enable reactions that are otherwise unfeasible at atmospheric pressure. This opens the door to using less reactive dienophiles or exploring novel cycloaddition partners for the synthesis of unique azulene derivatives.

The general reaction scheme involves a two-step process: a high-pressure mediated [8+2] cycloaddition followed by a subsequent decarboxylation to yield the aromatic azulene core.

Visualizing the High-Pressure Synthesis Workflow

The following diagram illustrates the key stages in the high-pressure synthesis of azulenes from lactone precursors.

HighPressureAzuleneSynthesis cluster_prep Reactant Preparation cluster_reaction High-Pressure Reaction cluster_workup Workup & Purification cluster_product Final Product Lactone 2H-Cyclohepta[b]furan-2-one Reactor High-Pressure Reactor Assembly Lactone->Reactor Dienophile Electron-Rich Alkene (e.g., Vinyl Ether) Dienophile->Reactor Pressurization Pressurization (e.g., 8-15 kbar) Reactor->Pressurization Heating Controlled Heating (if required) Pressurization->Heating Depressurization Safe Depressurization Heating->Depressurization Extraction Solvent Extraction Depressurization->Extraction Chromatography Column Chromatography Extraction->Chromatography Azulene Azulene Derivative Chromatography->Azulene ActivationVolume Reactants Reactants (Lactone + Alkene) Volume = V_R TS Transition State (Compact & Ordered) Volume = V_TS Reactants->TS ΔV‡ = V_TS - V_R < 0 Product Cycloadduct (Dihydroazulene Lactone) Volume = V_P TS->Product

Sources

Method

Application Notes and Protocols for the Analytical Characterization of Cyclohepta[b]furan-2-ones

Abstract Cyclohepta[b]furan-2-ones are a class of heterocyclic compounds with a unique fused ring system that has garnered significant interest in medicinal chemistry and materials science. Their synthesis and derivatiza...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclohepta[b]furan-2-ones are a class of heterocyclic compounds with a unique fused ring system that has garnered significant interest in medicinal chemistry and materials science. Their synthesis and derivatization are often complex, necessitating a robust suite of analytical techniques for unambiguous structural elucidation and purity assessment. This guide provides a comprehensive overview of the key analytical methodologies for the characterization of cyclohepta[b]furan-2-ones, tailored for researchers, scientists, and drug development professionals. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Single-Crystal X-ray Diffraction. Furthermore, we present detailed protocols for chromatographic separation, offering a holistic approach to the analytical workflow.

Introduction: The Analytical Imperative for Cyclohepta[b]furan-2-ones

The cyclohepta[b]furan-2-one core, a fusion of a seven-membered tropone-like ring and a furanone ring, presents a unique electronic and steric environment. This complexity can lead to challenges in predicting spectroscopic and chromatographic behavior. Therefore, a multi-technique approach is not just recommended but essential for definitive characterization. This document serves as a practical guide, explaining not just how to apply these techniques, but why specific methods are chosen and how to interpret the resulting data in the context of this specific molecular scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and cyclohepta[b]furan-2-ones are no exception. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, providing invaluable information about connectivity and stereochemistry.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of a cyclohepta[b]furan-2-one derivative provides initial insights into the substitution pattern and the electronic nature of the ring systems. The protons on the seven-membered ring are particularly informative, often appearing in the aromatic region and exhibiting complex coupling patterns.

Key Diagnostic Regions:

  • Seven-membered ring protons (H4-H8): Typically resonate in the downfield region (δ 6.0-8.0 ppm) due to the influence of the conjugated system. The exact chemical shifts are highly sensitive to substituents.

  • Furanone proton (H3): If unsubstituted at the 3-position, this proton gives a characteristic singlet, the chemical shift of which is influenced by the electronic nature of the rest of the molecule.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their hybridization and electronic environment.

Key Diagnostic Resonances:

  • Lactone Carbonyl (C2): This quaternary carbon typically appears in the highly deshielded region of the spectrum (δ 160-180 ppm).

  • Carbons of the Seven-membered Ring: These sp² hybridized carbons resonate in the aromatic/olefinic region (δ 110-160 ppm).

  • Furanone Ring Carbons (C3, C3a, C8a): Their chemical shifts are influenced by the degree of substitution and conjugation.

2D NMR Techniques for Unambiguous Assignments

For complex derivatives, 2D NMR is indispensable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of connectivity within the seven-membered ring and to any aliphatic substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different fragments of the molecule and assigning quaternary carbons.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Cyclohepta[b]furan-2-one Derivative
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
3-115.2
3a-150.1
47.35 (d, J = 11.5 Hz)128.5
57.01 (t, J = 11.5 Hz)132.0
66.95 (t, J = 11.5 Hz)130.8
77.22 (d, J = 11.5 Hz)135.4
8-118.9
8a-155.6
2 (C=O)-165.7

Note: Data is illustrative and based on reported values for substituted derivatives. Actual chemical shifts will vary with substitution and solvent.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified cyclohepta[b]furan-2-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve structural ambiguities. Standard pulse programs available on modern NMR spectrometers can be used.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Ionization Techniques
  • Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the molecular ion peak ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation. This is the preferred method for accurate mass determination using a high-resolution mass spectrometer (HRMS).

  • Electron Impact (EI): A higher-energy ionization technique that induces significant fragmentation. The resulting fragmentation pattern serves as a "fingerprint" of the molecule and can be used for structural elucidation.

Fragmentation Pathways

The fused ring system of cyclohepta[b]furan-2-ones can undergo characteristic fragmentation. Common fragmentation pathways for related furanones and lactones include the loss of carbon monoxide (CO) and subsequent rearrangements.[1][2] The specific fragmentation will depend on the substitution pattern.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI time-of-flight (TOF) mass spectrometer for accurate mass measurements.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe [M+H]⁺ and/or [M+Na]⁺ adducts.

  • Data Analysis: Determine the exact mass of the molecular ion and use this to calculate the elemental composition. The measured mass should be within 5 ppm of the calculated mass for the proposed molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key Characteristic Absorption Bands:

  • Lactone Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1750-1780 cm⁻¹ . The exact position is influenced by ring strain and conjugation.

  • C=C Stretching: Multiple bands in the 1600-1680 cm⁻¹ region are expected due to the conjugated double bonds in the seven-membered ring and the furanone moiety.

  • C-O Stretching: Look for C-O stretching vibrations of the furanone ring in the 1000-1300 cm⁻¹ region.

Protocol 3: FTIR Analysis
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disc.

    • Alternatively (ATR): Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample with minimal preparation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the cyclohepta[b]furan-2-one structure.

Single-Crystal X-ray Diffraction: The Definitive Structure

For crystalline cyclohepta[b]furan-2-ones, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[3][4][5][6]

Protocol 4: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[7]

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection: Use a single-crystal X-ray diffractometer to collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using appropriate software packages. The final refined structure provides precise atomic coordinates.

Chromatographic Techniques: Separation and Purity Assessment

Chromatography is essential for the purification of cyclohepta[b]furan-2-ones from reaction mixtures and for the assessment of their purity.

Column Chromatography

This is the primary technique for the purification of these compounds on a preparative scale.[3]

Protocol 5: Preparative Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

  • Elution: Elute the compound from the column, collecting fractions and monitoring their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analytical separation and quantification of cyclohepta[b]furan-2-ones, particularly for assessing purity and analyzing complex mixtures.[8]

Table 2: Typical HPLC Method Parameters
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid
Gradient e.g., 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis detector at a wavelength corresponding to an absorption maximum of the compound
Injection Volume 10 µL

Integrated Analytical Workflow

A logical and efficient workflow is crucial for the comprehensive characterization of cyclohepta[b]furan-2-ones.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Characterization cluster_structural Structural Elucidation cluster_definitive Definitive Analysis synthesis Crude Product purification Column Chromatography synthesis->purification Purification tlc TLC Analysis purification->tlc Purity Check ftir FTIR Spectroscopy purification->ftir Functional Groups nmr NMR Spectroscopy (1D & 2D) ftir->nmr ms Mass Spectrometry (HRMS) nmr->ms Confirm Structure hplc HPLC Purity ms->hplc Purity >95% xray X-ray Crystallography hplc->xray If Crystalline

Caption: Integrated workflow for the characterization of cyclohepta[b]furan-2-ones.

Conclusion

The successful characterization of cyclohepta[b]furan-2-ones relies on the judicious application of a combination of modern analytical techniques. By following the protocols and understanding the principles outlined in this guide, researchers can confidently elucidate the structures of these fascinating molecules, ensuring the integrity and reproducibility of their scientific findings.

References

  • Akaishi, T., et al. (2024). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. Molecules, 29(15), 3487. [Link]

  • Morita, N., & Toyota, K. (2009). THE CHEMISTRY OF 2H-CYCLOHEPTA[b]FURAN-2-ONE: SYNTHESIS, TRANSFORMATION AND SPECTRAL PROPERTIES.
  • Nozoe, T., et al. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686. [Link]

  • Blank, I., et al. (2001). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 49(5), 2374-2380.
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  • Otsuka, M., et al. (2022). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 27(3), 963. [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Aitken, R. A., et al. (2013). 1,4-Oxazine. Full-text available.
  • Perles, J. (Ed.). (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]

  • Silva, A. M. G., et al. (2018). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry, 56(10), 969-976. [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. chemconnections.org.
  • Gates, P. J., et al. (2005). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 40(9), 1159-1166.
  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Llimos, G., et al. (2019). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 10(29), 7073-7082. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Nitta, M., et al. (2019). Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Organic & Biomolecular Chemistry, 17(3), 564-572. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of samples B0, B1, B2, and B3. [Link]

  • Yuniarti, E., & S, M. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column. [Link]

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Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2H-cyclohepta[b]furan-2-one synthesis

Welcome to the technical support center for the synthesis of 2H-cyclohepta[b]furan-2-one and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2H-cyclohepta[b]furan-2-one and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable heterocyclic scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues, with a particular focus on overcoming steric hindrance—a frequent impediment to achieving high yields in these reactions.

Introduction: The Synthetic Challenge

The most prevalent and effective method for synthesizing the 2H-cyclohepta[b]furan-2-one core involves the reaction of a reactive troponoid, such as 2-chlorotropone or 2-tosyloxytropone, with an active methylene compound.[1] The mechanism typically proceeds via a nucleophilic attack of the carbanion generated from the active methylene compound on the tropone ring, followed by an intramolecular cyclization and elimination to form the fused lactone ring system.

While this method is robust for unsubstituted substrates, the introduction of substituents on either the tropone ring (particularly at the 3- or 7-positions) or the active methylene compound can lead to significant steric clashes.[1] These steric interactions can hinder the initial nucleophilic attack or the subsequent intramolecular cyclization, leading to low yields, incomplete reactions, or the formation of undesired side products. This guide will walk you through strategies to diagnose and overcome these steric barriers.

Troubleshooting Guide: Overcoming Steric Hindrance

This section is formatted in a question-and-answer style to directly address common experimental failures.

Question 1: My reaction shows low or no conversion to the desired 2H-cyclohepta[b]furan-2-one, and I recover most of my starting materials. This is especially problematic with my 3-substituted tropone.

Answer:

This is a classic symptom of steric hindrance impeding the initial nucleophilic attack of the carbanion on the tropone ring. The substituent at the 3- or 7-position of the tropone can sterically shield the reaction site. Here are several strategies to address this, ranging from simple adjustments to more advanced techniques.

Initial Steps: Modifying Reaction Conditions

  • Increase Thermal Energy: Steric hindrance raises the activation energy of the reaction. Increasing the reaction temperature can provide the necessary energy to overcome this barrier. If you are running the reaction at room temperature or a moderate temperature, consider a stepwise increase in temperature while monitoring the reaction progress by TLC or LC-MS.

  • Prolong Reaction Time: Hindered reactions are often simply slower. Extend the reaction time significantly (e.g., from 12 hours to 24 or 48 hours) before concluding that the reaction has failed.

  • Choice of Base and Solvent: The choice of base used to generate the carbanion is critical. A stronger, less-hindered base might lead to a higher concentration of the nucleophile at any given time. However, a bulkier base could also influence the regioselectivity of the deprotonation of the active methylene compound. Similarly, the solvent can play a role in solvating the transition state. Experiment with different solvent and base combinations.

ParameterStandard ConditionSuggested Modification for Hindered SubstratesRationale
Temperature Room Temp to 60 °C80 °C to refluxOvercomes higher activation energy due to steric clash.
Reaction Time 8-12 hours24-72 hoursAllows more time for the slower, hindered reaction to proceed.
Base NaOEt in EtOHNaH in THF/DMF, KHMDS in THFStronger bases can increase nucleophile concentration.
Solvent EthanolTHF, Dioxane, DMF, TolueneAprotic polar solvents can enhance nucleophilicity.

Advanced Strategies

  • Microwave-Assisted Synthesis: Microwave irradiation can efficiently heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields for sterically hindered transformations.[2][3][4] The rapid, uniform heating can help overcome the activation energy barrier more effectively than conventional heating.

  • High-Pressure Conditions: Applying high pressure (in the range of 5-15 kbar) can accelerate sterically hindered reactions by reducing the volume of the transition state. This is a specialized technique but can be highly effective when other methods fail.

Question 2: I am observing the formation of an intermediate, but the final cyclization to the lactone does not occur or is very slow.

Answer:

This indicates that the initial nucleophilic attack is successful, but the subsequent intramolecular lactonization is sterically hindered. The conformation required for the cyclization may be difficult to achieve due to bulky groups.

Troubleshooting Steps:

  • Promote Kinetic vs. Thermodynamic Control: The desired lactone is often the thermodynamically more stable product. Ensuring the reaction has enough energy and time to reach equilibrium is key.[5][6] Running the reaction at a higher temperature for a longer duration can favor the formation of the thermodynamic product. Conversely, if an undesired, kinetically favored side-product is forming, running the reaction at a lower temperature for a longer time might favor the desired thermodynamic product.[6]

  • Catalysis for Lactonization: While the traditional synthesis often relies on thermal cyclization, hindered lactonizations can sometimes be promoted by specific catalysts.

    • Acid Catalysis: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can sometimes facilitate the elimination of alcohol and promote ring closure, although one must be cautious of the stability of the furan ring under acidic conditions.[7]

    • Metal Catalysis: Certain Lewis acids or transition metal catalysts have been shown to promote challenging lactonization reactions.[8][9] For instance, copper or iron-based catalysts have been used for oxidative lactonizations and could be explored.[10]

Experimental Workflow for Optimizing a Hindered Lactonization

G cluster_0 Problem: Stalled at Intermediate cluster_1 Optimization Strategies cluster_2 Analysis Start Intermediate Formed, No Lactone Product Temp Increase Temperature (e.g., Reflux in Toluene) Start->Temp Thermodynamic Control Time Increase Reaction Time (Monitor by LC-MS) Start->Time Catalyst Add Catalyst (e.g., p-TsOH, Lewis Acid) Start->Catalyst Lower Activation Energy Microwave Use Microwave Reactor Start->Microwave Non-classical Heating Success Desired Product Formed Temp->Success Failure No Improvement Temp->Failure Time->Success Time->Failure Catalyst->Success Catalyst->Failure Microwave->Success Microwave->Failure

Caption: Workflow for troubleshooting a stalled lactonization step.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2H-cyclohepta[b]furan-2-one from a 2-chlorotropone?

A1: The reaction proceeds through a well-established mechanism. First, a base abstracts a proton from the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the tropone ring, typically at the C7 position. This is followed by a rearrangement and an intramolecular nucleophilic attack of the tropone oxygen onto one of the carbonyl groups of the active methylene moiety. Finally, elimination of ethanol (if using an ethyl ester) and HCl leads to the formation of the fused furanone ring system.[1]

G 2-Chlorotropone Intermediate Intermediate 2-Chlorotropone->Intermediate Active Methylene\n(e.g., Diethyl Malonate) Active Methylene (e.g., Diethyl Malonate) Carbanion Carbanion Active Methylene\n(e.g., Diethyl Malonate)->Carbanion Base (e.g., NaOEt) Carbanion->Intermediate Nucleophilic Attack Product Intermediate->Product Intramolecular Cyclization & Elimination

Caption: Simplified reaction mechanism.

Q2: Are there alternative synthetic routes that might be less susceptible to steric hindrance?

A2: Yes, while the reaction of troponoids with active methylene compounds is the most common, other methods have been explored. For instance, cycloaddition reactions can be a powerful way to construct the ring system.[11][12] Depending on the desired substitution pattern, an intramolecular cyclization of a suitably functionalized tropone derivative could also be envisioned. Another approach involves the functionalization of the parent 2H-cyclohepta[b]furan-2-one scaffold using cross-coupling reactions like the Suzuki-Miyaura coupling, which can be used to install bulky groups after the core has been formed.[13]

Q3: Can protecting groups be used to mitigate steric effects?

A3: In some complex syntheses, bulky protecting groups can be used strategically to block certain reaction sites and direct a nucleophile to a less hindered position.[14] However, for this specific synthesis, adding a protecting group to the tropone ring might introduce even more steric bulk. A more viable strategy could be to use a smaller active methylene compound (e.g., ethyl cyanoacetate instead of diethyl malonate) to reduce the steric demand of the nucleophile.

Q4: How do I purify the final 2H-cyclohepta[b]furan-2-one product, especially if it's a solid?

A4: Column chromatography is the most common method for purification. A silica gel stationary phase with a solvent system typically consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is effective. The polarity of the eluent can be adjusted based on the polarity of your specific derivative. After chromatography, recrystallization from a suitable solvent system can be used to obtain highly pure, crystalline material.

Detailed Protocol: Synthesis of 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one

This protocol is a standard procedure that can be adapted and optimized using the troubleshooting guide above.[1]

Materials:

  • 2-chlorotropone

  • Diethyl malonate

  • Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Hydrochloric acid (for workup)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N2 or Ar), dissolve sodium metal (1.0 eq) in absolute ethanol.

  • Formation of the Carbanion: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add diethyl malonate (1.1 eq) dropwise via the dropping funnel. Stir the mixture at room temperature for 30 minutes.

  • Reaction with 2-Chlorotropone: Dissolve 2-chlorotropone (1.0 eq) in absolute ethanol and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 8-12 hours for this unsubstituted case.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute HCl. The product will often precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

References

  • Morita, N., & Toyota, K. (2009). THE CHEMISTRY OF 2H-CYCLOHEPTA[b]FURAN-2-ONE: SYNTHESIS, TRANSFORMATION AND SPECTRAL PROPERTIES. HETEROCYCLES, 78(8), 1927. [Link]

  • Yamamoto, K., et al. (2024). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. Molecules, 29(15), 3511. [Link]

  • Bandyopadhyay, D., & Mukherjee, B. (2018). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 14, 2636–2685. [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance? [Link]

  • Vilà, C., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society, 144(42), 19565–19576. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Sugimura, T., et al. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • Krasavin, M., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5208. [Link]

  • Katritzky, A. R., & Singh, S. K. (2003). Microwave-assisted heterocyclic synthesis. ARKIVOC, 2003(13), 68-86. [Link]

  • Gryko, D. T., et al. (2022). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. Molecules, 27(7), 2191. [Link]

  • Zhang, Q., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]

  • Costas, M., et al. (2021). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society, 143(32), 12519–12526. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Candeias, N. R., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(3), 329. [Link]

  • Tamekou, S. A., et al. (2023). Thermodynamic and Kinetic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. ACS Food Science & Technology. [Link]

  • Wagner, D. T. (2018). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Harvard University. [Link]

  • Liu, G., et al. (2024). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. Journal of the American Chemical Society. [Link]

  • Tafi, A., et al. (2017). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. RSC Advances, 7(84), 53393-53413. [Link]

  • Wang, C., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14213-14228. [Link]

  • Wikipedia. (n.d.). Thermodynamic vs. kinetic reaction control. [Link]

  • Abe, N., et al. (2024). Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Organic & Biomolecular Chemistry. [Link]

  • Abe, N., et al. (2024). Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Organic & Biomolecular Chemistry, 22(1), 144-153. [Link]

  • Bodnar, M., et al. (2024). Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. Chemical Science, 15(1), 146-151. [Link]

  • Sugimura, T., et al. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686. [Link]

  • Varma, R. S. (2019). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 24(19), 3464. [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

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  • Oreate AI. (2024, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]

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  • CHEMEUROPE.com. (n.d.). Thermodynamic versus kinetic reaction control. [Link]

  • Krasavin, M., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5208. [Link]

  • Jones, D. N., & Fallows, G. W. (1979). Synthesis of 4H-cyclohepta[b]thiophen-4-ones, 4H-cyclohepta[b]furan-4-one, and 9H-cyclohepta[b]pyridin-9-one. Journal of the Chemical Society, Perkin Transactions 1, 705-710. [Link]

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Optimization

Technical Support Center: Optimization of Cyclohepta[b]furan-2-one Synthesis

Introduction: The synthesis of cyclohepta[b]furan-2-one and its derivatives is a cornerstone for the development of advanced azulenoid compounds, which are of significant interest in pharmaceuticals and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of cyclohepta[b]furan-2-one and its derivatives is a cornerstone for the development of advanced azulenoid compounds, which are of significant interest in pharmaceuticals and materials science.[1][2] These furan-fused troponoids serve as versatile precursors for complex molecular architectures.[1][2] However, optimizing their synthesis can be challenging, often plagued by issues with yield, selectivity, and side-product formation. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to empower researchers in overcoming common hurdles in the synthesis of this important heterocyclic scaffold.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most established and reliable method for synthesizing the cyclohepta[b]furan-2-one core structure?

A1: The most frequently adopted and well-documented method is the reaction of a tropone derivative that has a suitable leaving group at the 2-position (e.g., 2-chlorotropone or 2-tosyloxytropone) with an active methylene compound like diethyl malonate or ethyl acetoacetate.[2] This condensation reaction is typically mediated by a base, such as sodium ethoxide, and reliably forms a 3-substituted cyclohepta[b]furan-2-one intermediate.[2][3]

Q2: How do I obtain the parent, unsubstituted 2H-cyclohepta[b]furan-2-one from the reaction intermediate?

A2: The initial products from the condensation reaction are typically substituted at the 3-position (e.g., with an ethoxycarbonyl or acetyl group). To obtain the unsubstituted parent compound, a subsequent hydrolysis and decarboxylation (or deacetylation) step is required.[3] This is usually accomplished by heating the intermediate in a strong acid, such as 75% sulfuric acid or 100% phosphoric acid.[2]

Q3: Which tropone precursor is better: 2-chlorotropone or 2-tosyloxytropone?

A3: Both are considered "reactive troponoids" and are effective.[3] 2-chlorotropone is very common and reacts cleanly with sodium salts of active methylene compounds.[3] 2-tosyloxytropone is also highly effective but can sometimes lead to different product distributions depending on the reaction conditions. For instance, its reaction with diethyl malonate in the presence of sodium ethoxide can yield an 8-hydroxy derivative as a side product, a phenomenon attributed to the specific reaction pathway and the pKa of the alcohol solvent.[2]

Q4: Can I synthesize substituted cyclohepta[b]furan-2-ones directly?

A4: Yes. A variety of substituted derivatives can be prepared by selecting the appropriate starting materials.[3] For instance, using substituted troponoids allows for modifications on the seven-membered ring, although steric hindrance at the 3- or 7-positions can be a challenge.[3] More advanced, modern methods like one-pot iodation followed by Suzuki-Miyaura coupling reactions have been developed for synthesizing 3,8-diaryl-substituted cyclohepta[b]furan-2-ones.[1]

Section 2: Core Synthesis Protocol & Workflow

This section details the most common two-step procedure for obtaining unsubstituted 2H-cyclohepta[b]furan-2-one.

Experimental Workflow Diagram

SynthesisWorkflow Start Starting Materials: - 2-Chlorotropone - Diethyl Malonate Step1 Step 1: Condensation Reaction Start->Step1 Sodium Ethoxide Ethanol (Anhydrous) Reflux Intermediate Product 1: 3-Ethoxycarbonyl-2H- cyclohepta[b]furan-2-one Step1->Intermediate Workup & Purification Step2 Step 2: Hydrolysis & Decarboxylation Intermediate->Step2 75% H₂SO₄ Heat (e.g., 90-100°C) Final Final Product: 2H-cyclohepta[b]furan-2-one Step2->Final Workup & Recrystallization

Caption: Two-step synthesis of the parent cyclohepta[b]furan-2-one.

Part A: Synthesis of 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one
  • Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.1 eq.) in anhydrous ethanol under an inert atmosphere.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.2 eq.) dropwise at room temperature. Stir for 15-20 minutes to ensure complete formation of the sodium salt.

  • Reaction: Add a solution of 2-chlorotropone (1.0 eq.) in anhydrous ethanol to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water and acidify with dilute HCl to a pH of ~3-4.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one as a solid.

Part B: Hydrolysis and Decarboxylation
  • Reaction Setup: Place the purified 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one (1.0 eq.) in a round-bottom flask.

  • Acid Treatment: Carefully add 75% aqueous sulfuric acid.

  • Heating: Heat the mixture at 90-100°C. Monitor the evolution of CO₂ gas. The reaction progress can be followed by TLC until the starting material is fully consumed.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. The product will often precipitate.

  • Isolation: Collect the solid product by filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude 2H-cyclohepta[b]furan-2-one can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the final product.

Section 3: Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product in Step 1
  • Question: My condensation reaction is not working. After workup, I recover mostly starting material or a complex mixture. What went wrong?

  • Answer & Solution:

    • Possible Cause 1 (Reagent Purity): The most critical factor is the quality of your reagents. Anhydrous conditions are paramount. Any moisture will quench the sodium ethoxide base. Ensure your ethanol is absolutely dry and that the reaction is run under a dry, inert atmosphere (N₂ or Ar).

    • Possible Cause 2 (Base Inactivity): Using old sodium metal that is coated with an oxide/hydroxide layer, or using a commercial sodium ethoxide solution that has degraded, will lead to incomplete deprotonation of the diethyl malonate. It is highly recommended to use freshly cut sodium metal to prepare the base in situ.

    • Possible Cause 3 (Steric Hindrance): If you are using a substituted tropone, particularly with groups at the 3- or 7-positions, the reaction may be sluggish due to steric hindrance, which impedes the initial nucleophilic attack.[3] In such cases, prolonged reaction times or slightly higher temperatures may be necessary.

Problem 2: Formation of an Unexpected 8-Hydroxy Side Product
  • Question: I am using 2-tosyloxytropone and diethyl malonate, and I'm getting a mixture of my desired 3-ethoxycarbonyl product and an 8-hydroxy derivative. How can I avoid this?

  • Answer & Solution:

    • Causality: This is a known issue specific to certain substrates like 2-tosyloxytropone.[3] The reaction mechanism can diverge. The difference in reactivity is believed to be influenced by the pKa of the solvent.[2] Using sodium ethoxide in ethanol (pKa ≈ 16) can favor a pathway leading to the 8-hydroxy product (14a in the literature), whereas using sodium methoxide in methanol (pKa ≈ 15.5) with dimethyl malonate tends to favor the formation of the 3-methoxycarbonyl product (13c).[2]

    • Solution: To favor the formation of the 3-substituted product, switch your reagent system. Use dimethyl malonate with sodium methoxide in anhydrous methanol . This subtle change in the alkoxide and solvent can significantly shift the reaction selectivity away from the undesired 8-hydroxy byproduct.

Problem 3: The Decarboxylation Step (Step 2) is Inefficient
  • Question: After heating in sulfuric acid, my TLC still shows a significant amount of the starting ester. Why is the decarboxylation incomplete?

  • Answer & Solution:

    • Possible Cause 1 (Insufficiently Harsh Conditions): The hydrolysis of the ester and subsequent decarboxylation require vigorous conditions. Ensure your acid concentration is correct (75% H₂SO₄ or 100% H₃PO₄) and that the temperature is maintained at 90-100°C. Lower temperatures may not be sufficient to drive the reaction to completion.

    • Possible Cause 2 (Reaction Time): These reactions can be slower than expected. Do not rely on a fixed time; monitor the reaction carefully by TLC. Continue heating until the starting material spot has completely disappeared.

    • Alternative: If sulfuric acid proves problematic, 100% phosphoric acid is an excellent alternative and is often used for these transformations, providing good yields.[2]

Section 4: Reaction Optimization Data & Mechanism

Table 1: Summary of Common Reaction Conditions
Starting TroponeActive Methylene Cmpd.Base / SolventPrimary ProductTypical YieldReference
2-ChlorotroponeDiethyl MalonateNaOEt / EtOH3-Ethoxycarbonyl derivativeGood[2][3]
2-ChlorotroponeEthyl AcetoacetateNaOEt / EtOH3-Acetyl derivativeGood[2][3]
2-TosyloxytroponeDimethyl MalonateNaOMe / MeOH3-Methoxycarbonyl derivativeGood[2]
2-TosyloxytroponeDiethyl MalonateNaOEt / EtOHMixture of 3-ethoxycarbonyl and 8-hydroxy derivativesVariable[2][3]
TroponeDichloroacetyl chlorideEt₃N / Benzene3-Chloro derivativeLow[3]
Simplified Reaction Mechanism

The core reaction proceeds via a nucleophilic attack followed by an intramolecular cyclization and elimination.

ReactionMechanism node_reagents Active Methylene Anion (from Diethyl Malonate) node_attack Step 1: Nucleophilic Attack at C-7 of Tropone Ring node_reagents->node_attack node_tropone 2-Chlorotropone node_tropone->node_attack node_intermediate Intermediate Adduct node_attack->node_intermediate node_cyclization Step 2: Intramolecular Cyclization & Elimination of EtOH node_intermediate->node_cyclization node_product 3-Ethoxycarbonyl-2H- cyclohepta[b]furan-2-one node_cyclization->node_product

Caption: Key mechanistic steps in the formation of the furanone ring.

The reaction is initiated when the carbanion of the active methylene compound attacks the C-7 position of the tropone ring.[3] Following this, the tropone's oxygen atom acts as a nucleophile, attacking the ester carbonyl group. The final step involves the elimination of ethanol to form the stable, fused furanone ring system.[3]

References

  • Morita, N., Toyota, K. (2009). THE CHEMISTRY OF 2H-CYCLOHEPTA[b]FURAN-2-ONE: SYNTHESIS, TRANSFORMATION AND SPECTRAL PROPERTIES. HETEROCYCLES, Vol. 78, No. 8.
  • Nishimura, T., et al. (2024). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. MDPI. Available from: [Link]

  • Kuroda, S., et al. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. MDPI. Available from: [Link]

Sources

Troubleshooting

Troubleshooting low yields in Suzuki-Miyaura coupling of furanones

Prepared by: Senior Application Scientist, Chemical Dynamics Division Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving furanone substrates. This guide is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving furanone substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, with this powerful C-C bond-forming reaction. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, yet its application to specific heterocyclic systems like furanones can present unique challenges. Furanones can be sensitive to reaction conditions, and their electronic properties can influence the efficiency of the catalytic cycle. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses common problems encountered during the Suzuki-Miyaura coupling of halo-furanones with organoboron reagents. Each entry details the symptoms, potential causes, and a systematic approach to resolving the issue.

Question 1: My reaction shows little to no conversion, and I recover most of my starting materials. What's the likely problem?

Answer:

This scenario most often points to an issue with the initiation of the catalytic cycle, specifically the generation of the active Pd(0) catalyst or a sluggish oxidative addition step. The catalyst may be inactive, poisoned, or the conditions may not be suitable for the initial C-Hal bond activation.

Causality Explained: The Suzuki reaction begins when a Pd(0) species undergoes oxidative addition into the aryl/vinyl halide (your halo-furanone).[1] If the Pd(0) catalyst is not formed efficiently from the Pd(II) precatalyst, or if its activity is stifled, the entire cycle stalls before it can even begin.[2][3] Electron-rich halo-furanones can also make oxidative addition inherently more difficult.

Troubleshooting Protocol:

  • Verify Catalyst and Ligand Integrity:

    • Action: Use fresh, high-purity palladium sources and ligands. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are generally stable, but Pd(0) sources like Pd(PPh₃)₄ can degrade upon storage. Ligands, especially phosphines, can oxidize.

    • Rationale: An inactive catalyst is the most common reason for complete reaction failure. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) are known to facilitate the oxidative addition step, which is often rate-determining.[4]

  • Ensure Rigorous Inert Conditions:

    • Action: Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[5] Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen).

    • Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote unwanted side reactions.[2]

  • Screen Catalyst/Ligand Systems:

    • Action: If using a simple catalyst like Pd(PPh₃)₄ fails, switch to a more robust, pre-formed catalyst or an in-situ system known for higher activity.

    • Rationale: Different ligand systems have a profound impact on catalyst activity and stability. For challenging substrates, a more sophisticated ligand may be required to promote the key steps of the catalytic cycle.[3][6]

Table 1: Recommended Initial Catalyst Systems for Furanone Coupling

Catalyst SystemPrecatalystLigandTypical Loading (mol%)Key Advantage
System 1 Pd(OAc)₂SPhos1-3Excellent for electron-rich and sterically hindered halides.
System 2 Pd₂(dba)₃XPhos1-3Broad substrate scope and high thermal stability.
System 3 PdCl₂(dppf)(built-in)2-5Good general catalyst, often effective for heteroaromatics.
System 4 Pd(PPh₃)₄(built-in)3-5Classic catalyst, but can be sensitive to air and heat.
Question 2: I'm observing product formation, but the reaction stalls at low to moderate conversion, leaving significant amounts of starting material. Why?

Answer:

This is a classic symptom of either inefficient transmetalation or catalyst deactivation during the reaction. The initial steps are working, but a subsequent step in the catalytic cycle is slow or the catalyst is losing its activity over time.

Causality Explained:

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[1][7][8] An incorrect choice of base or solvent can make this step the bottleneck of the reaction.

  • Catalyst Deactivation: The active Pd(0) species can agglomerate into inactive palladium black, especially at elevated temperatures.[2] Additionally, impurities in the solvent or reagents can act as catalyst poisons.[9]

Troubleshooting Workflow:

This workflow is designed to systematically identify and solve the reaction bottleneck.

Troubleshooting_Workflow cluster_legend Troubleshooting Paths start Low Conversion Observed base_check Is the Base/Solvent System Optimal? start->base_check boron_check Is Protodeboronation Occurring? start->boron_check Yes screen_bases Screen Bases: K₃PO₄, Cs₂CO₃, KOtBu base_check->screen_bases No optimize_solvent Optimize Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) screen_bases->optimize_solvent use_ester Switch to Boronic Ester (e.g., pinacol ester) boron_check->use_ester Yes catalyst_check Is Catalyst Deactivating? boron_check->catalyst_check No anhydrous Consider Anhydrous Conditions (e.g., with KF or CsF) use_ester->anhydrous lower_temp Lower Reaction Temperature catalyst_check->lower_temp Yes increase_loading Increase Catalyst Loading (or add fresh catalyst portion-wise) lower_temp->increase_loading key1 Base/Solvent key2 Boron Reagent key3 Catalyst Stability

Caption: A logical workflow for troubleshooting low conversion in Suzuki couplings.

Experimental Protocol: Base and Solvent Screening

  • Setup: Prepare four identical reactions in parallel vials, each with your halo-furanone (1.0 equiv), boronic acid (1.2-1.5 equiv), and catalyst system (e.g., Pd(OAc)₂/SPhos, 2 mol%).

  • Variable Conditions:

    • Vial 1 (Control): Your original base and solvent.

    • Vial 2: K₃PO₄ (3.0 equiv) in 1,4-Dioxane/H₂O (4:1).

    • Vial 3: Cs₂CO₃ (3.0 equiv) in THF/H₂O (4:1).

    • Vial 4: KOtBu (3.0 equiv) in anhydrous Toluene.

  • Execution: Ensure all vials are properly degassed. Run all reactions at the same temperature (e.g., 80 °C) for a set time (e.g., 4 hours).

  • Analysis: Quench a small aliquot from each reaction and analyze by LC-MS or ¹H NMR to determine the relative conversion. This will quickly identify a more effective base/solvent combination.

Rationale: Stronger bases can accelerate the formation of the boronate "ate" complex and thus transmetalation.[10] However, furanones can be sensitive to strongly basic conditions, so a screen is necessary. The presence of water is often crucial for the activity of inorganic bases like K₂CO₃ and K₃PO₄.[4][11]

Question 3: My desired product is formed, but I also see significant byproducts like the de-halogenated furanone or a homocoupled boronic acid dimer. How can I improve selectivity?

Answer:

The formation of these specific byproducts points to well-known competitive side reactions in the Suzuki-Miyaura coupling. Suppressing them requires fine-tuning the reaction conditions to favor the desired cross-coupling pathway.

Table 2: Common Side Products and Mitigation Strategies

Side ProductNameLikely Cause(s)Recommended Solution(s)
Furanone-H Protodehalogenation1. Presence of a hydride source (e.g., solvent impurities, amine bases).[2] 2. Slow transmetalation allows the Ar-Pd(II)-X intermediate to undergo a competing reduction pathway.1. Use high-purity, anhydrous solvents. 2. Switch to inorganic bases (carbonates, phosphates). 3. Use a ligand that accelerates reductive elimination.
(R-B(OH)₂ → R-H) Protodeboronation1. The boronic acid is unstable under the reaction conditions (aqueous base, heat).[2][10] 2. Ortho-substituents on the boronic acid can accelerate this process.[10]1. Switch to a more stable boronic ester (e.g., pinacol, MIDA).[2] 2. Use milder bases (e.g., K₃PO₄, KF) or anhydrous conditions. 3. Lower the reaction temperature.
R-R Homocoupling1. Presence of oxygen, which promotes oxidative dimerization of the boronic acid.[5] 2. A slow oxidative addition step can allow this competing pathway to dominate.1. Ensure rigorous deoxygenation of the reaction mixture. 2. Use a more active catalyst system to accelerate the main catalytic cycle.

Causality Explained: Each step in the catalytic cycle has potential off-ramps. If the on-cycle rate of a key step (like transmetalation) is slow, these off-cycle pathways (like protodeboronation or dehalogenation) become more competitive, leading to a drop in yield for the desired product.[2][10]

Catalytic_Cycle cluster_main Main Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂-R OxAdd->Trans Transmetalation Dehalogenation Furanone-H OxAdd->Dehalogenation slow transmetalation Trans->Pd0 Reductive Elimination Product Furanone-R Trans->Product ArX Furanone-X ArX->OxAdd R_B R-B(OR)₂ R_B->Trans Deboronation R-H R_B->Deboronation instability Base Base (OH⁻) Base->R_B

Caption: Suzuki-Miyaura cycle with key side reactions highlighted.

Frequently Asked Questions (FAQs)

Q1: Are furanones considered difficult substrates for Suzuki-Miyaura coupling? A: They can be. The lactone functionality within the furanone ring can be sensitive to harsh basic conditions or high temperatures, potentially leading to ring-opening or other degradation pathways. Furthermore, the electronic nature of the furanone ring can influence the rate of oxidative addition. However, with careful optimization of the catalyst, base, and temperature, high yields are certainly achievable.[12]

Q2: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)? A: This is a critical consideration. Boronic acids are generally more reactive but are also more prone to decomposition via protodeboronation and trimerization to form boroxines.[2] Boronic esters, particularly pinacol (Bpin) or neopentyl glycol esters, are significantly more stable and resistant to protodeboronation.[2] If you are experiencing low yields due to boronic acid instability (evidenced by the R-H byproduct), switching to the corresponding boronic ester is a highly recommended first step.

Q3: How important is the choice of solvent? A: Solvent choice is crucial as it affects the solubility of reagents, the efficacy of the base, and the stability of the catalyst. Common choices include ethereal solvents like 1,4-dioxane and THF, or aromatic solvents like toluene.[5] Often, a co-solvent of water is required to solubilize inorganic bases like K₂CO₃ or K₃PO₄ and facilitate the formation of the active boronate species.[10][11] However, for base-sensitive furanones, anhydrous conditions with an organic-soluble base (like KOtBu) or a fluoride source (like CsF) might be necessary.[2][7]

Q4: My reaction works for simple arylboronic acids but fails with more complex or sterically hindered ones. What should I change? A: This strongly suggests that steric hindrance is impeding either the transmetalation or the final reductive elimination step. The solution is almost always to use a catalyst system with very bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or tBu₃P are specifically designed to create a more open coordination sphere around the palladium center, accommodating bulky coupling partners and promoting the difficult reductive elimination step.[4][10]

References
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Ma, G., & Ma, D. (2005). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) -furanones. Tetrahedron, 61(35), 8474-8480. [Link]

  • Sharma, P., & Kumar, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(7), 120-130. [Link]

  • Taylor, J. G., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1234. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. [Link]

  • Chemistry Path. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • Liu, S. Y., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(22), 11054-11061. [Link]

  • ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Ar ২৮, F., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(40), 12555-12560. [Link]

  • Reddit. (2020). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry. [Link]

  • GitHub. (2019). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. [Link]

  • Midya, A., et al. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 10(30), 7178-7183. [Link]

  • Kim, E., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(10), 1261-1272. [Link]

  • ResearchGate. (2019). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]

  • Wang, D., & Wang, J. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 12(7), 738. [Link]

Sources

Optimization

Furanone Synthesis Technical Support Center: A Guide to Mastering Regioselectivity

Welcome to the Technical Support Center for Furanone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Furanone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in the synthesis of furanone scaffolds. Furanones are pivotal structural motifs in numerous natural products and pharmaceuticals, and achieving precise control over their substitution patterns is often a critical challenge.

This resource moves beyond simple protocols to provide in-depth, field-proven insights into the causal factors governing regioselectivity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address the specific issues you may encounter during your experiments.

Section 1: Troubleshooting Poor Regioselectivity in Common Furanone Syntheses

Issue: My Paal-Knorr furan synthesis from an unsymmetrical 1,4-dicarbonyl is giving a mixture of regioisomers.

This is a classic challenge in the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2] The regioselectivity is dictated by which carbonyl is protonated and which enolizes to initiate the cyclization.

The initial protonation and subsequent enolization are often governed by subtle electronic and steric differences between the two carbonyl groups.

  • Electronic Differentiation: If one carbonyl is attached to an electron-donating group and the other to an electron-withdrawing group, the more electron-rich carbonyl is more basic and will be preferentially protonated. The enol will then form from the less hindered or more acidic α-protons of the other carbonyl.

  • Steric Hindrance: A sterically hindered carbonyl group will be less readily attacked by the enol oxygen. Therefore, the reaction will favor the pathway where the less hindered carbonyl is attacked.

  • Substrate Modification:

    • Introduce a significant electronic bias in your 1,4-dicarbonyl substrate. For instance, having an aryl ketone on one side and an alkyl ketone on the other can strongly direct the cyclization.

    • Incorporate a bulky substituent adjacent to one of the carbonyls to sterically disfavor its participation in the cyclization.

  • Reaction Condition Optimization:

    • Catalyst Choice: While strong Brønsted acids (H₂SO₄, TsOH) are common, milder Lewis acids can sometimes offer better control by coordinating selectively with one of the carbonyl oxygens. Experiment with catalysts like ZnCl₂, Sc(OTf)₃, or Bi(OTf)₃.

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

Issue: I am observing a lack of regioselectivity in the Feist-Benary furan synthesis.

The Feist-Benary synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound.[3] The initial step is the deprotonation of the β-dicarbonyl, which then acts as a nucleophile. The regioselectivity depends on whether the enolate attacks the carbonyl carbon or undergoes an SN2 reaction at the carbon bearing the halogen.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products alpha_halo_ketone α-Halo Ketone SN2 S N 2 Attack at C-X alpha_halo_ketone->SN2 Carbonyl_Attack Nucleophilic Attack at C=O alpha_halo_ketone->Carbonyl_Attack beta_dicarbonyl β-Dicarbonyl beta_dicarbonyl->SN2 Base beta_dicarbonyl->Carbonyl_Attack Base Regioisomer_A Regioisomer A SN2->Regioisomer_A Cyclization Regioisomer_B Regioisomer B Carbonyl_Attack->Regioisomer_B Cyclization

Caption: Competing pathways in the Feist-Benary synthesis.

  • Nature of the Halogen: The choice of the halogen is critical. Bromides are generally better leaving groups than chlorides, favoring the SN2 pathway.

  • Reaction Conditions:

    • Base: A weaker, non-nucleophilic base (e.g., NaH, DBU) will favor the formation of the enolate for the SN2 reaction. Stronger, more nucleophilic bases might directly attack the carbonyl.

    • Solvent: Aprotic polar solvents (e.g., DMF, DMSO) can accelerate SN2 reactions.

  • Substrate Structure: The steric and electronic nature of the substituents on both the α-halo ketone and the β-dicarbonyl can influence the preferred pathway. For instance, a more electrophilic carbonyl on the α-halo ketone will be more susceptible to nucleophilic attack.[3]

Section 2: Frequently Asked Questions (FAQs) on Regioselectivity

Q1: How can I control the regioselectivity of a Nazarov cyclization for furanone synthesis?

The Nazarov cyclization is a powerful tool for constructing five-membered rings, including furanones, through the 4π-electrocyclization of divinyl ketones.[4][5] Poor regioselectivity arises when the elimination of a proton from the intermediate oxyallyl cation can occur from multiple positions, leading to a mixture of double bond isomers.

A1: Strategies for Regiocontrol in Nazarov Cyclizations:

  • Silicon-Directed Nazarov Cyclization: The placement of a trimethylsilyl (TMS) group on one of the vinyl moieties is a highly effective strategy. The silicon atom stabilizes a β-carbocation (the β-effect), directing the formation of the double bond to a specific position before the TMS group is eliminated.[4]

  • Electron-Donating and -Withdrawing Groups: Creating an electronic bias in the divinyl ketone substrate can polarize the system, facilitating a more regioselective cyclization.[4] Electron-donating groups will stabilize the positive charge in the oxyallyl cation, influencing the position of the subsequent elimination.

  • Use of Allenyl Vinyl Ketones: The cyclization of allenyl vinyl ketones can provide access to highly substituted furanones with excellent regioselectivity, as the initial cyclization is directed by the allenic system.

Q2: Can protecting groups influence the regioselectivity of my furanone synthesis?

A2: Yes, absolutely. Protecting groups are not merely passive spectators in a reaction; they can exert profound steric and electronic effects that dictate the regiochemical outcome.[6][7][8][9]

  • Steric Directing Effects: A bulky protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, can block a nearby reactive site, forcing a reagent or an intramolecular cyclization to occur at a more accessible position. This is a common strategy in carbohydrate and polyketide synthesis to achieve regioselective functionalization.[7]

  • Electronic Influence: Protecting groups can alter the electronic nature of a molecule. For example, protecting a hydroxyl group as a benzyl ether (an electron-donating group) versus a p-nitrobenzoyl ester (an electron-withdrawing group) can change the nucleophilicity or electrophilicity of adjacent centers, thereby influencing the regioselectivity of a reaction.

Q3: My metal-catalyzed furanone synthesis is not regioselective. What factors should I investigate?

A3: Regioselectivity in metal-catalyzed reactions is a multifactorial issue. Here’s a systematic approach to troubleshooting:

  • Ligand Effects: The ligands coordinated to the metal center are paramount. Bulky ligands can create a sterically demanding environment around the metal, forcing the substrate to coordinate in a specific orientation, thus leading to high regioselectivity. Chiral ligands are often used to achieve both enantioselectivity and regioselectivity.

  • Metal Catalyst: The choice of the metal itself is crucial. For example, in the cyclization of γ-hydroxyalkynones, gold catalysts are often employed.[10] Different metals (e.g., Pd, Rh, Cu) have distinct electronic properties and coordination preferences, which can lead to different regiochemical outcomes.

  • Solvent and Additives: The solvent can influence the stability of intermediates and transition states. Additives, such as co-catalysts or bases, can also play a significant role in directing the reaction pathway. For instance, in some palladium-catalyzed couplings, the choice of base can dramatically affect the regioselectivity.[11]

This protocol is based on methodologies for the synthesis of substituted 3(2H)-furanones.[10]

  • Materials:

    • γ-Hydroxyalkynone substrate

    • Gold(I) catalyst (e.g., (Ph₃P)AuCl)

    • Silver co-catalyst (e.g., AgOTf)

    • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the γ-hydroxyalkynone substrate (1.0 equiv).

    • Dissolve the substrate in the anhydrous solvent.

    • In a separate flask, prepare the active catalyst by mixing the gold(I) precursor (e.g., 2-5 mol%) and the silver co-catalyst (e.g., 2-5 mol%). The silver salt acts as a halide scavenger to generate the cationic, more active gold catalyst.

    • Add the catalyst solution to the substrate solution at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction (e.g., with a saturated solution of NaHCO₃).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Section 3: Data Summary and Comparative Analysis

The choice of synthetic strategy can significantly impact the achievable regioselectivity. The following table summarizes some common methods and the key factors influencing their regiochemical control.

Synthesis MethodKey PrecursorsFactors Influencing RegioselectivityTypical Regioselectivity
Paal-Knorr Synthesis Unsymmetrical 1,4-DicarbonylsSteric and electronic differentiation of carbonyls.[1]Moderate to High
Feist-Benary Synthesis α-Halo Ketones, β-DicarbonylsNature of the halogen, base, and solvent.[3]Variable, can be controlled
Nazarov Cyclization Divinyl KetonesUse of directing groups (e.g., -SiMe₃), electronic bias.[4][12]Low, but can be High with directing groups
Gold-Catalyzed Cyclization γ-HydroxyalkynonesLigand effects, substrate substitution.[10]Generally High
Rhodium-Catalyzed Cyclization α-Diazo-δ-keto-estersLigand design, nature of the diazo compound.[10]High

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]

  • Zhang, X., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]

  • van der Heiden, S., et al. (2013). Regioselective Synthesis of Indanones. Synlett, 24(10), 1253-1256.
  • Mao, B., Fañanás-Mastral, M., & Feringa, B. L. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 10502–10566. [Link]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • D'Alonzo, D., et al. (2012). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1.
  • Gevorgyan, V., et al. (2025). Regioselectivity Switching in the Tandem Reaction of Skipped Diynones with Allylic Alcohols: Stereoselective Synthesis of 4-Allyl-2-Methylene-3(2H)-Furanones. The Journal of Organic Chemistry. [Link]

  • Al-Zoubi, R. M., et al. (2014). Synthetic Access to Aromatic α-Haloketones. Molecules, 19(10), 15955–16008. [Link]

  • Wang, C., et al. (2022). Synthesis of γ-hydroxy-γ-perfluoroalkyl butenolides and exocyclic double bond butanolides via regioselective allylic alkylations of MBH carbonates with perfluoroalkyl ketones. Organic Chemistry Frontiers, 9(10), 2733-2738. [Link]

  • Zhang, X., & Xu, X. (2018). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls. Organic Letters, 20(15), 4554–4558.
  • Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288.
  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • ScholarSpace. (n.d.).
  • Mao, B., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. ACS Catalysis, 7(11), 7545-7561. [Link]

  • Ma, S., et al. (2004). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. Tetrahedron, 60(16), 3649-3656.
  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900–1934. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Tius, M. A. (2020).
  • Organic Chemistry Portal. (n.d.). Butenolide synthesis. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Frontier, A. J. (2015). New Twists in Nazarov Cyclization Chemistry. Accounts of Chemical Research, 48(9), 2446–2456. [Link]

  • Al-Tel, T. H. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(12), 9182–9213. [Link]

  • Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]

  • University of California, Irvine. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • Reddy, R. S., et al. (2018). Regioselective Synthesis of Pyranone-Fused Indazoles via Reductive Cyclization and Alkyne Insertion. Organic Letters, 20(6), 1625–1629. [Link]

  • Mlostoń, G., et al. (2020). Regiodivergent Synthesis of Butenolide-Based α- and β-Amino Acid Derivatives via Base-Controlled Azirine Ring Expansion. The Journal of Organic Chemistry, 85(9), 5986–5995. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Wu, J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. The Journal of Organic Chemistry, 68(2), 670-673. [Link]

  • IIT Kanpur. (n.d.).
  • Pirgach, D. A., et al. (2025). Indirect Baeyer–Villiger Oxidation of Furfural by In Situ Formed HOBr in an Undivided Electrochemical Cell. ChemSusChem.

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Troubleshooting

Technical Support Center: Managing Thermal Decomposition in High-Temperature Cycloaddition Reactions

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on managing thermal decomposition in high-temperature cycloaddition reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on managing thermal decomposition in high-temperature cycloaddition reactions. This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during these synthetically powerful, yet often sensitive, transformations. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the tell-tale signs of thermal decomposition in my cycloaddition reaction?

A1: Recognizing thermal decomposition early is critical to salvaging your reaction. Common indicators include:

  • Visual Changes: A noticeable darkening of the reaction mixture, often to a brown or black tar-like consistency, is a strong indicator of decomposition.[1] In some cases, a yellowing of the solution can be the first sign.[1]

  • Inconsistent TLC or LC-MS Analysis: Instead of clean conversion to the desired product, you may observe a complex mixture of spots or peaks, often with lower Rf values (on TLC) or a smear of baseline material, indicating the formation of multiple, often polar, byproducts.

  • Gas Evolution: Unexplained gas evolution from the reaction mixture can be a sign that fragmentation of your reactants or product is occurring.

  • Low Mass Balance: Upon workup, a significant loss of material and inability to account for the starting material mass is a strong clue that volatile decomposition products may have formed or that non-isolable tars were produced.

  • Stalled Reaction or Decreasing Product Yield Over Time: If you are monitoring the reaction progress, you might observe initial product formation followed by a plateau and then a decrease in the concentration of the desired adduct. This suggests that the product itself is not stable under the reaction conditions and is decomposing.

Q2: How can I definitively confirm that thermal decomposition is occurring?

A2: To move beyond visual cues, several analytical techniques can confirm and characterize thermal decomposition:

  • Thermogravimetric Analysis (TGA): TGA is a powerful technique to determine the decomposition temperature of your starting materials and, if isolable, your product.[2] It measures the mass of a sample as a function of temperature, and a significant mass loss indicates decomposition.[2][3]

  • Differential Scanning Calorimetry (DSC): DSC can detect the heat flow associated with thermal events.[4] Decomposition is often an endothermic process, and DSC can help identify the onset temperature at which this occurs.[2][4] It's important to note that the observed onset temperature can be influenced by the heating rate.[2]

  • In-situ Reaction Monitoring: Techniques like ReactIR (in-situ FT-IR) or process NMR can track the concentration of reactants, intermediates, and products in real-time. This can provide direct evidence of a reactant or product degrading at a specific temperature.

Q3: My high-temperature cycloaddition reaction is giving low to no yield. What are the first things I should check?

A3: Low or no conversion in thermally-driven cycloadditions is a common problem, often stemming from a delicate balance of reactivity and stability. Here is a logical troubleshooting workflow:

Troubleshooting_Low_Yield Start Low/No Yield Observed Check_Decomposition Assess Reactant & Product Stability (TGA/DSC) Start->Check_Decomposition Decomposition_Yes Decomposition Confirmed Check_Decomposition->Decomposition_Yes Decomposition Observed Decomposition_No Reactants Stable at Reaction Temp. Check_Decomposition->Decomposition_No No Decomposition Optimize_Temp Systematic Temperature Screen (e.g., 80°C to 130°C) Lewis_Acid Introduce Lewis Acid Catalyst (e.g., AlCl₃, BF₃·OEt₂) Optimize_Temp->Lewis_Acid If still low yield, lower activation energy Decomposition_Yes->Optimize_Temp Find optimal temperature window Diene_Reactivity Evaluate Diene/Dienophile Reactivity (Electron-donating/withdrawing groups) Decomposition_No->Diene_Reactivity Solvent_Screen Screen Solvents (Polar, Non-polar, High-boiling) Lewis_Acid->Solvent_Screen Optimize reaction medium High_Pressure Consider High-Pressure Conditions Solvent_Screen->High_Pressure For very challenging substrates Diene_Reactivity->Lewis_Acid Enhance reactivity

Caption: Troubleshooting workflow for low-yield cycloadditions.

  • Assess Thermal Stability: Before extensive optimization, determine the decomposition temperature of your starting materials using TGA.[2] Some reactants, like certain nitroalkenes, are known to decompose at temperatures above 140°C.[5]

  • Optimize Temperature: There is often a narrow optimal temperature window.[5] Start at a lower temperature (e.g., 80°C) and incrementally increase it. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate is key.

  • Consider Lewis Acid Catalysis: Lewis acids can accelerate many cycloaddition reactions, allowing them to proceed at lower temperatures where decomposition is less of an issue.[5][6] They function by coordinating to the dienophile, lowering its LUMO energy and making it more reactive.[5]

  • Solvent Choice: The solvent can impact both reaction rate and the stability of the products. For instance, deep eutectic solvents have been shown to enhance the thermal stability of triazoline cycloadducts compared to standard organic solvents.[7]

Q4: I'm observing the desired product, but also significant byproducts. How can I improve selectivity?

A4: The formation of byproducts often arises from competing reaction pathways, such as polymerization or alternative cycloadditions. Strategies to improve selectivity include:

  • Controlling Stoichiometry: Slowly adding one reactant to the other at the reaction temperature can maintain a low concentration of the added reactant, which can suppress side reactions like polymerization.

  • Revisiting Temperature: As discussed under kinetic vs. thermodynamic control (see Q5), temperature can dramatically influence the product ratio.

  • In-situ Generation of Reactive Species: For highly reactive and unstable reactants like ketenes, in-situ generation from a stable precursor (e.g., an acid chloride with a non-nucleophilic base) ensures that the concentration of the reactive species is kept low, minimizing self-reaction or decomposition.[8]

Section 2: Troubleshooting Guide: Kinetic vs. Thermodynamic Control

One of the most common challenges in high-temperature cycloadditions, particularly the Diels-Alder reaction, is managing the equilibrium between the desired product and the starting materials. This is a classic case of kinetic versus thermodynamic control.[9][10][11]

Issue: My Diels-Alder reaction works at lower temperatures, but at higher temperatures, the yield drops and I see my starting materials reappear.

Causality: You are likely observing the retro-Diels-Alder reaction .[9] The Diels-Alder reaction is reversible, and this reversibility becomes significant at elevated temperatures.[9][12]

  • Kinetic Product: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that forms the fastest.[10][11] This is the kinetic product , which for Diels-Alder reactions is often the endo isomer due to favorable secondary orbital interactions in the transition state.[9]

  • Thermodynamic Product: At higher temperatures, the reaction reaches equilibrium.[10] Now, the most stable product will be the major component of the mixture. This is the thermodynamic product . The exo isomer is often more thermodynamically stable than the endo isomer because it experiences less steric hindrance.[9]

Kinetic_vs_Thermodynamic cluster_0 Reaction Coordinate Diagram cluster_1 Reaction Conditions Reactants Diene + Dienophile TS_Endo Endo Transition State (Lower Energy) Reactants->TS_Endo ΔG‡ (endo) TS_Exo Exo Transition State (Higher Energy) Reactants->TS_Exo ΔG‡ (exo) Product_Endo Endo Product (Kinetic, Less Stable) TS_Endo->Product_Endo Product_Exo Exo Product (Thermodynamic, More Stable) TS_Exo->Product_Exo Low_Temp Low Temperature (Kinetic Control) Favors_Endo Favors Endo Product (Forms Faster) Low_Temp->Favors_Endo High_Temp High Temperature (Thermodynamic Control) Favors_Exo Favors Exo Product (More Stable) High_Temp->Favors_Exo

Sources

Optimization

Technical Support Center: Refining Purification Protocols for Polar Furanone Derivatives

Welcome to the technical support center for the purification of polar furanone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar furanone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. The inherent polarity and potential instability of furanone derivatives present unique challenges in achieving high purity. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you optimize your purification workflows.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with polar furanone derivatives.

Q1: My polar furanone derivative shows poor or no retention on a standard C18 reversed-phase HPLC column. What is happening and what can I do?

A1: This is a classic issue when dealing with highly polar analytes on traditional reversed-phase (RP) columns. The nonpolar C18 stationary phase has limited interaction with very polar molecules, causing them to elute at or near the solvent front.[1]

Causality: The principle of reversed-phase chromatography is based on hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds have a strong affinity for the polar mobile phase and weak interactions with the nonpolar stationary phase, leading to minimal retention.

Solutions:

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of aqueous solvent.

  • Use a Polar-Embedded or Polar-Endcapped RP Column: These columns have stationary phases that are modified to be more compatible with polar analytes and aqueous mobile phases, which can improve retention.

  • Employ Ion-Pairing Agents: For ionizable furanone derivatives, adding an ion-pairing agent to the mobile phase can enhance retention on RP columns. However, be aware that these agents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).

Q2: I'm observing peak tailing in my HPLC chromatogram. What are the likely causes for a polar furanone derivative?

A2: Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions Free silanol groups on the silica-based stationary phase can interact with polar functional groups on your furanone, leading to peak tailing.Use a well-endcapped column or a column with a different stationary phase chemistry (e.g., a hybrid particle-based column). Adding a small amount of a competitive base (e.g., triethylamine) or acid (e.g., formic or trifluoroacetic acid) to the mobile phase can also help to mask these interactions.
Column Overload Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.Reduce the sample concentration or injection volume.
Mismatched Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Dissolve the sample in the mobile phase or a weaker solvent.
Column Contamination or Degradation Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]
Q3: My furanone derivative seems to be degrading during purification. How can I minimize this?

A3: Furanone derivatives can be sensitive to pH and temperature.[3][4] Degradation can lead to low recovery and the appearance of new, unwanted peaks in your analytical data.

Key Considerations for Stability:

  • pH Control: The stability of furanones is often pH-dependent. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) shows greater stability at pH values between 4 and 5.[3] It is crucial to buffer your mobile phase and any aqueous solutions used during extraction to maintain a pH where your specific derivative is most stable.

  • Temperature: Avoid excessive heat. If you are performing a concentration step, use a rotary evaporator at a low temperature and under vacuum. For storage, keep your purified compound and samples at a low temperature, protected from light.

  • Solvent Choice: Be aware of potential reactions with your solvents. For example, some compounds may be unstable in protic solvents like methanol.

Troubleshooting Guides

This section provides more detailed troubleshooting for specific purification techniques.

Guide 1: Solid-Phase Extraction (SPE) Troubleshooting

SPE is a common technique for sample cleanup and concentration prior to chromatographic analysis.[5][6]

Problem: Low Recovery of the Furanone Derivative

SPE_Troubleshooting cluster_problem Problem: Low Analyte Recovery cluster_causes Potential Causes cluster_solutions Solutions Problem Low Recovery of Furanone Derivative Cause1 Incomplete Elution Problem->Cause1 Is analyte still on the cartridge? Cause2 Analyte Breakthrough during Loading Problem->Cause2 Is analyte in the wash? Cause3 Irreversible Binding Problem->Cause3 Is analyte lost completely? Sol1 Increase Elution Solvent Strength or Volume Cause1->Sol1 Sol2 Decrease Sample Load Volume or Flow Rate Cause2->Sol2 Sol3 Optimize Sorbent and Sample pH Cause3->Sol3

Step-by-Step Troubleshooting:

  • Verify Elution Efficiency:

    • Action: After eluting your sample, try eluting the same cartridge again with a stronger solvent or a larger volume of the original elution solvent. Analyze this second eluate for your compound.

    • Rationale: If your compound is present in the second eluate, your initial elution was incomplete. Polar compounds can have strong interactions with polar sorbents, requiring a more polar (stronger) elution solvent in normal-phase SPE or a less polar (stronger) one in reversed-phase SPE.[6][7]

  • Check for Breakthrough:

    • Action: Analyze the solution that passed through the cartridge during sample loading and the subsequent wash steps.

    • Rationale: Presence of your furanone in these fractions indicates that the sorbent did not adequately retain the analyte. This could be due to overloading the cartridge, too fast of a flow rate, or an inappropriate choice of sorbent or loading solvent.

  • Investigate Irreversible Binding:

    • Action: If the analyte is not in the eluate or the flow-through, it may be irreversibly bound to the sorbent.

    • Rationale: This can happen if there are very strong secondary interactions, such as chelation or covalent bonding, between your compound and the sorbent material. Consider a different type of SPE sorbent (e.g., a polymer-based sorbent instead of silica-based).

Guide 2: Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds.

Problem: The Furanone Derivative "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.

Recrystallization_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Compound 'Oils Out' Cause1 Solution is too Saturated Problem->Cause1 Cause2 Cooling is too Rapid Problem->Cause2 Cause3 Inappropriate Solvent System Problem->Cause3 Sol1 Add more hot solvent to redissolve, then cool slowly Cause1->Sol1 Sol2 Allow solution to cool to room temperature before placing in an ice bath Cause2->Sol2 Sol3 Try a different solvent or a solvent pair (e.g., ethanol/water) Cause3->Sol3

Strategies to Induce Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can provide a surface for crystal nucleation.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.

  • Solvent System Optimization: The key to successful recrystallization is finding a solvent in which your compound is soluble when hot but insoluble when cold.[8][9] For polar furanones, consider solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/hexane.[10]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Polar Furanones from an Aqueous Matrix

This protocol provides a starting point for reversed-phase SPE. Optimization will be required for your specific compound.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent like HLB)

  • SPE manifold

  • Methanol (for conditioning and elution)

  • Deionized water (for equilibration)

  • Aqueous sample containing the polar furanone derivative

Step-by-Step Methodology:

  • Conditioning:

    • Pass 1-2 cartridge volumes of methanol through the SPE cartridge.

    • Rationale: This step wets the stationary phase and removes any organic residues.[6]

  • Equilibration:

    • Pass 1-2 cartridge volumes of deionized water through the cartridge. Do not let the sorbent bed go dry.

    • Rationale: This prepares the stationary phase for the aqueous sample.

  • Sample Loading:

    • Load your aqueous sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

    • Rationale: A slow flow rate ensures adequate time for the analyte to interact with and be retained by the stationary phase.

  • Washing:

    • Pass 1-2 cartridge volumes of deionized water or a weak aqueous/organic mixture (e.g., 5% methanol in water) through the cartridge.

    • Rationale: This step removes unretained, highly polar impurities without eluting the compound of interest.

  • Elution:

    • Elute the furanone derivative with a small volume of a strong solvent, such as methanol or acetonitrile.

    • Rationale: The organic solvent disrupts the hydrophobic interactions, releasing the analyte from the sorbent.

Purity Assessment

Accurate assessment of purity is critical. A combination of methods is often recommended.

Analytical Method Application for Polar Furanones Considerations
RP-HPLC with UV/Vis Detection A primary tool for purity assessment. Can be used to quantify the main compound and any impurities that absorb at the chosen wavelength.[11]As discussed, standard C18 columns may not be suitable. HILIC or polar-modified RP columns may be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for volatile furanone derivatives. Provides structural information from the mass spectrum.[5][12]High polarity and low volatility can be challenging for GC.[4][13] Derivatization may be required to increase volatility and thermal stability.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection sensitivity and specificity of MS. Ideal for non-volatile or thermally labile compounds.Ensure that any mobile phase additives (e.g., buffers, ion-pairing agents) are MS-compatible. Formic acid is a common choice.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity against a standard.

By understanding the underlying principles of these purification techniques and proactively addressing common challenges, you can significantly improve the efficiency and success of your work with polar furanone derivatives.

References
  • (PDF) Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) - ResearchGate. Available from: [Link]

  • Synthesis of 3(2H)-furanones - Organic Chemistry Portal. Available from: [Link]

  • Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries | Request PDF - ResearchGate. Available from: [Link]

  • Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available from: [Link]

  • Help with purification of furanones : r/chemhelp - Reddit. Available from: [Link]

  • Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]

  • HPLC Troubleshooting Guide - Obrnuta faza. Available from: [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PubMed Central. Available from: [Link]

  • Recrystallization. Available from: [Link]

  • I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them? | ResearchGate. Available from: [Link]

  • Recrystallization. Available from: [Link]

  • Entwicklung einer neuen Methode für die quantitative Bestimmung von Furaneol(4-Hydroxy-2,5-dimethyl-3(2H)-furanon) und Mesifura - HBLA Klosterneuburg. Available from: [Link]

  • Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed. Available from: [Link]

Sources

Troubleshooting

Preventing unwanted dimerization in cyclohepta[b]furan-2-one reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclohepta[b]furan-2-one and its derivatives. This guide is designed to provide expert insights and pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclohepta[b]furan-2-one and its derivatives. This guide is designed to provide expert insights and practical solutions to a common and often frustrating challenge in this field: unwanted dimerization. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a high-molecular-weight byproduct in my reaction. Could it be a dimer?

A: Yes, this is a very common issue. Cyclohepta[b]furan-2-one is a π-rich system capable of participating in cycloaddition reactions not only with a desired reaction partner but also with itself. This "self-reaction" leads to the formation of dimers. The dimerization can manifest as an insoluble precipitate, a complex mixture that is difficult to purify, or simply a significant reduction in the yield of your target molecule.

Q2: What are the primary ways that cyclohepta[b]furan-2-one can dimerize?

A: There are two main pathways through which unwanted dimerization occurs, and identifying the likely pathway is the first step in troubleshooting:

  • Thermal [8+2] or [4+2] Self-Cycloaddition: In reactions requiring heat, one molecule of cyclohepta[b]furan-2-one can act as the 8π or 4π component, while a second molecule acts as the 2π component (the dienophile). This is often a competing pathway in the synthesis of azulene derivatives, which requires high temperatures (160-190 °C)[1]. This is a second-order reaction, meaning its rate is highly dependent on the concentration of the cyclohepta[b]furan-2-one.

  • Photochemical [2+2] Cycloaddition: The furanone core contains an α,β-unsaturated carbonyl system (an enone moiety). Like many enones, it can be excited by ultraviolet (UV) light. The excited-state molecule can then react with a ground-state molecule in a [2+2] cycloaddition to form a cyclobutane-containing dimer[2]. This process can occur even with ambient laboratory light over time.

Q3: How can I quickly determine which type of dimerization is occurring?

A: A simple diagnostic experiment can often point you in the right direction.

  • To test for photochemical dimerization: Run a small-scale reaction completely shielded from light (e.g., wrap the flask in aluminum foil). If the dimerization is significantly reduced, you are likely dealing with a photochemical [2+2] cycloaddition[3].

  • To test for thermal dimerization: Run the reaction at the lowest possible temperature that still allows for the formation of the desired product, and compare it to a reaction run at a higher temperature. If dimerization decreases at the lower temperature, a thermal cycloaddition is the likely culprit.

Troubleshooting Guides

This section provides detailed strategies to address specific dimerization problems. The key is to manipulate the reaction conditions to favor the desired intermolecular reaction with your substrate over the unwanted self-dimerization.

Scenario 1: Significant Dimer Formation in High-Temperature Reactions

Problem: "I am attempting an [8+2] cycloaddition with an enamine to synthesize an azulene derivative at 180°C, but I'm getting low yields and a lot of what appears to be a thermal dimer of my starting material."

Root Cause Analysis: The desired reaction (cyclohepta[b]furan-2-one + enamine) and the undesired dimerization (cyclohepta[b]furan-2-one + cyclohepta[b]furan-2-one) are competing second-order reactions. At high temperatures, the activation energy for both pathways is readily overcome. The relative rates will depend on the concentration of the reactants and their intrinsic reactivity. Because the concentration of the cyclohepta[b]furan-2-one is often high at the start of the reaction, the dimerization can be kinetically favored.

The goal is to favor the reaction with the enamine. This can be achieved by manipulating the concentration of the cyclohepta[b]furan-2-one relative to your desired dienophile.

Solution Workflow: Kinetic Control via Slow Addition

The most effective strategy is to keep the instantaneous concentration of the cyclohepta[b]furan-2-one low at all times, thereby disfavoring the second-order dimerization pathway. This is achieved through a slow addition protocol.

dot

cluster_0 Troubleshooting Logic: Thermal Dimerization A High Dimer Yield in Thermal Reaction B Root Cause: Competing Second-Order Kinetics A->B Identify Why C Strategy: Favor Desired Reaction Kinetically B->C Formulate Goal D Tactic: Minimize Instantaneous [Substrate] C->D Define Method E Protocol: Slow Addition (Syringe Pump) D->E Implement F Result: Dimerization Suppressed E->F Verify Outcome

Caption: Troubleshooting workflow for thermal dimerization.

Detailed Protocol: Slow Addition of Cyclohepta[b]furan-2-one

  • Reaction Setup:

    • In your reaction flask, add the solvent and your dienophile (e.g., the enamine or electron-rich olefin).

    • Heat this mixture to the target reaction temperature (e.g., 180°C).

  • Prepare Addition Solution:

    • Dissolve the total amount of cyclohepta[b]furan-2-one in a suitable, dry solvent to create a dilute solution. The concentration should be as low as practical for the desired reaction time.

  • Slow Addition:

    • Using a syringe pump, add the cyclohepta[b]furan-2-one solution to the hot reaction mixture over a prolonged period (e.g., 4-8 hours).

    • This ensures that at any given moment, the concentration of free cyclohepta[b]furan-2-one is very low. Any molecule that enters the flask is more likely to encounter a molecule of the high-concentration dienophile than another molecule of itself.

  • Reaction Completion:

    • After the addition is complete, maintain the reaction at the target temperature for an additional period (e.g., 1-2 hours) to ensure complete consumption of the starting material.

Data Snapshot: Effect of Addition Method on Yield

The following table illustrates the expected impact of implementing a slow addition protocol, based on common outcomes in kinetically controlled reactions.

ParameterStandard Batch ReactionSlow Addition Protocol
CHF-2-one Conc. High (initially)Low (instantaneous)
Dienophile Conc. Decreases over timeHigh (relative to CHF-2-one)
Reaction Order Competing 2nd orderPseudo-1st order in CHF-2-one
Est. Yield (Desired Product) 30-40%>80%
Est. Yield (Dimer) 50-60%<10%

Note: Yields are illustrative and will vary based on specific substrates and conditions.

Scenario 2: Formation of an Insoluble Precipitate, Especially with Light Exposure

Problem: "I am setting up a reaction at room temperature, and even before I start heating, I notice a fine white or yellow precipitate forming in my flask. My yield of the desired product is very low."

Root Cause Analysis: This is a classic sign of photochemical [2+2] dimerization. The enone moiety in the cyclohepta[b]furan-2-one absorbs UV radiation from ambient lab lighting or sunlight. This promotes the molecule to an excited triplet state. This highly reactive triplet species can then collide with a ground-state molecule to form a stable cyclobutane dimer, which is often less soluble than the monomer and precipitates out of solution[2]. This process can be surprisingly efficient, even with weak light sources over several hours.

Solution Workflow: Eliminating Photochemical Activation

The strategy here is to prevent the initial photoexcitation event or to quench the reactive excited state before it can dimerize.

dot

cluster_1 Troubleshooting Logic: Photochemical Dimerization cluster_2 Prevention Pathways A Insoluble Precipitate Forms (Light Exposure) B Pathway 1: Block Photon Absorption A->B C Pathway 2: Quench Excited State A->C D Protocol: - Shield from light (foil) - Use filtered glassware B->D E Protocol: - Add triplet quencher (e.g., Naphthalene) C->E F Result: Clean Reaction Mixture, Higher Product Yield D->F E->F

Caption: Dual strategies for preventing photochemical dimerization.

Detailed Protocols for Prevention

Method A: Exclusion of Light (Primary Method)

  • Shielding: The simplest and most effective method is to rigorously exclude light. Wrap your reaction flask, dropping funnel, and any other glassware containing the substrate with aluminum foil[3].

  • Work in Dim Light: When preparing solutions or setting up the reaction, work in a fume hood with the sash lowered and the room lights dimmed to the extent that is safely possible. Avoid working in direct sunlight.

  • Amber Glassware: Use amber-colored glassware for storing solutions of cyclohepta[b]furan-2-one, as it naturally filters out a significant portion of UV radiation.

Method B: Use of a Triplet Quencher (Secondary Method)

If complete light exclusion is difficult or if you are performing a photochemical reaction with a different substrate and need to selectively inhibit the self-dimerization, a triplet quencher can be used.

  • Mechanism of Action: A triplet quencher is a molecule with a triplet energy state lower than that of your excited cyclohepta[b]furan-2-one. Through a process called triplet-triplet annihilation, the quencher will accept the energy from the excited starting material, returning it to the ground state before it can dimerize. The quencher then dissipates this energy harmlessly (e.g., as heat).

Protocol for Quenching:

  • Select a Quencher: Naphthalene is a common and effective triplet quencher for many enone systems and can be a good starting point[4]. Other options include 2,5-dimethyl-2,4-hexadiene[5]. The quencher should be soluble in your reaction solvent and inert to your desired reaction conditions.

  • Determine Concentration: Add the quencher to the reaction mixture in a molar excess relative to the cyclohepta[b]furan-2-one. A starting point is often 1.5 to 2.0 equivalents.

  • Execution: The quencher can be added at the beginning of the reaction setup. It will not interfere with ground-state thermal chemistry but will actively prevent the photochemical side reaction.

Data Snapshot: Impact of Protective Measures on Photodimerization

ConditionProtective MeasureDimer FormationDesired Product Yield
Control Ambient Lab LightHigh (>70%)Low (<20%)
Test 1 Flask wrapped in FoilNegligible (<5%)High (>90%)
Test 2 Ambient Light + Naphthalene (2 eq.)Low-Moderate (10-20%)Moderate-High (70-80%)

Note: Yields are illustrative. Method A (light exclusion) is generally more effective and preferred over Method B.

References

  • Cookson, R. C., et al. (1961). Journal of the Chemical Society, 473. (Provides historical context for photochemical cycloadditions).
  • Eaton, P. E. (1964). Journal of the American Chemical Society, 86(15), 3157–3158. (Pioneering work on [2+2] photocycloaddition).
  • Fessner, W.-D., et al. (2025). A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. Journal of Chemical Education. Available: [Link]

  • Houk, K. N. (1976). The frontier molecular orbital theory of cycloaddition reactions. Accounts of Chemical Research, 8(11), 361-369. Available: [Link]

  • Kato, N., et al. (2024). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules. Available: [Link]

  • Meguro, T., et al. (2016). Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation. Journal of the American Chemical Society, 138(20), 6431–6434. Available: [Link]

  • Nitta, M., et al. (1994). Reaction of 2H-cyclohepta[b]furan-2-ones with electron-deficient dienophiles. Journal of the Chemical Society, Perkin Transactions 1, (18), 2625-2630. Available: [Link]

  • Tietze, L. F., & Griesbach, U. (1985). A simple and effective procedure for the slow addition of reactive reagents. Angewandte Chemie International Edition in English, 24(10), 863-864.
  • Turro, N. J., et al. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Comprehensive resource on photochemical mechanisms).
  • White, M. C., et al. (2009). The Fe(PDP)-catalyzed aliphatic C–H oxidation: a slow addition protocol. Tetrahedron, 65(16), 3078-3084. Available: [Link]

  • Wikipedia contributors. (2023). Enone–alkene cycloadditions. Wikipedia, The Free Encyclopedia. Available: [Link]

  • Xia, Y., et al. (2022). Catalytic Asymmetric Photocycloaddition of Triplet Aldehydes with Benzocyclobutenones. CCS Chemistry. Available: [Link]

  • Zhang, X., et al. (2026). Triplet quenchers for energy-transfer photobiocatalysis. Nature Catalysis. Available: [Link]

  • Zinner, G., & Korte, F. (1954). Zur Kenntnis der Dimerisation von α,β-ungesättigten Ketonen. Chemische Berichte, 87(11), 1694-1701.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one. This docum...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one. This document addresses common challenges and frequently asked questions encountered during laboratory-scale synthesis and scale-up operations.

Overview of the Synthesis

The synthesis of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is a multi-step process that involves the formation of a tropone precursor followed by a key condensation reaction to construct the cyclohepta[b]furan-2-one core. The isopropyl group at the 5-position is typically introduced early in the synthesis, starting from a suitable precursor like hinokitiol (4-isopropyltropolone).

The general synthetic strategy involves the reaction of a 2-halo or 2-tosyloxytropone derivative with an active methylene compound, such as dimethyl malonate, in the presence of a base.[1] This reaction proceeds via a nucleophilic attack of the malonate carbanion on the tropone ring, followed by an intramolecular cyclization and elimination to form the desired furanone ring.[1]

Visualizing the Synthetic Pathway

Synthetic_Pathway Hinokitiol Hinokitiol Activated_Tropone 2-Halo/Tosyloxy-5-isopropyltropone Hinokitiol->Activated_Tropone Activation Reaction Condensation Reaction Activated_Tropone->Reaction Dimethyl_Malonate Dimethyl_Malonate Dimethyl_Malonate->Reaction Base Base (e.g., NaOMe) Base->Reaction Product 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one Reaction->Product

Caption: General synthetic route to 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Low Yield of the Final Product

Question: My overall yield for the synthesis of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of the starting 5-isopropyltropolone (hinokitiol) and the subsequent activated tropone derivative is critical. Impurities can interfere with the reaction and lead to the formation of side products. Consider recrystallization or column chromatography of your starting materials. Hinokitiol itself can be synthesized through various methods, including ring expansion of 2-isopropylcyclohexanone or from (R)-(+)-limonene.[2]

  • Inefficient Activation of the Tropone Ring: The conversion of 5-isopropyltropolone to a more reactive species (e.g., 2-chloro- or 2-tosyloxy-5-isopropyltropone) is a crucial step. Incomplete reaction or decomposition of the activated intermediate will lower the overall yield. Monitor this step closely by TLC or HPLC to ensure complete conversion.

  • Suboptimal Reaction Conditions for the Condensation Step: The condensation of the activated tropone with dimethyl malonate is sensitive to reaction conditions.

    • Base Selection and Stoichiometry: Sodium methoxide (NaOMe) in methanol is a common choice of base.[1] Using an incorrect amount of base can lead to incomplete deprotonation of the dimethyl malonate or promote side reactions. A slight excess of the malonate and base is often employed.

    • Temperature Control: While the reaction is often carried out at room temperature or with gentle heating, excessive temperatures can lead to decomposition of the product or starting materials. For exothermic reactions, especially during scale-up, proper temperature control is crucial to prevent runaway reactions.[3]

    • Solvent Choice: The choice of solvent can influence the solubility of the reactants and the reaction rate. Anhydrous solvents are typically necessary to prevent hydrolysis of the base and the ester functionalities.

  • Formation of Side Products: A common side reaction is the formation of 8-hydroxy-2H-cyclohepta[b]furan-2-one derivatives, especially when using sodium ethoxide as a base with diethyl malonate.[1] While using dimethyl malonate and sodium methoxide should favor the desired product, this side reaction can still occur.

  • Work-up and Purification Losses: The product can be lost during the work-up and purification steps.

    • Extraction: Ensure the correct pH during aqueous work-up to prevent the product from partitioning into the aqueous layer.

    • Purification: While column chromatography is effective for purification at a lab scale, it can lead to significant product loss, especially on a larger scale.[4] Consider crystallization as a more scalable purification method.[5]

Difficulty in Product Purification

Question: I am struggling to obtain a pure sample of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one. What are the best purification strategies?

Answer:

Purification can be challenging due to the presence of unreacted starting materials and side products.

  • Initial Work-up: A thorough aqueous work-up is the first step. Washing the organic layer with a mild acid can help remove any remaining basic impurities, and a brine wash will aid in removing water.

  • Crystallization: This is the preferred method for large-scale purification due to its efficiency and cost-effectiveness.[5] Experiment with different solvent systems to find one that provides good crystal formation and effectively excludes impurities. A good starting point would be a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Column Chromatography: For laboratory-scale purification, silica gel column chromatography is a viable option.[4] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from impurities. Common eluents for similar compounds include mixtures of chloroform and ethyl acetate.[4]

  • Troubleshooting Chromatography:

    • Co-elution of Impurities: If impurities are co-eluting with your product, try a different solvent system or a different stationary phase (e.g., alumina).

    • Product Decomposition on Silica: Some compounds can be sensitive to the acidic nature of silica gel. In such cases, consider using deactivated silica (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase.

Scale-Up Challenges

Question: I have a reliable lab-scale synthesis, but I am encountering problems when trying to scale up the reaction. What are the key considerations for a successful scale-up?

Answer:

Scaling up a chemical synthesis is not always a linear process and presents several challenges.[6]

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[3] For exothermic reactions, this can lead to a dangerous increase in temperature (thermal runaway).

    • Mitigation: Use a jacketed reactor with a reliable temperature control system. For highly exothermic steps, consider a semi-batch process where one of the reactants is added slowly to control the rate of heat generation.

  • Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which can result in the formation of byproducts and a decrease in yield.[7]

    • Mitigation: The choice of impeller and agitation speed is crucial for ensuring proper mixing. For reactions involving solids, ensure that the agitation is sufficient to keep the solids suspended.

  • Reagent Addition: The rate of reagent addition can have a significant impact on the reaction outcome at a larger scale. Slow and controlled addition is often necessary to maintain a consistent temperature and reaction profile.

  • Work-up and Isolation: Handling large volumes of solvents and performing extractions can be cumbersome. The choice of work-up procedure should be scalable. Filtration of large quantities of solids can also be a bottleneck. Ensure you have the appropriate equipment (e.g., a large Buchner funnel or a filter press) for efficient solid-liquid separation.

  • Purification: As mentioned earlier, column chromatography is often not practical for large-scale purification. Developing a robust crystallization procedure is essential for obtaining a pure product in high yield at scale.[5]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Starting Material Purity Start->Check_Purity Impure_SM Purify Starting Materials Check_Purity->Impure_SM Impure Optimize_Activation Optimize Tropone Activation Step Check_Purity->Optimize_Activation Pure Impure_SM->Optimize_Activation Purified Optimize_Condensation Optimize Condensation Reaction Optimize_Activation->Optimize_Condensation Analyze_Byproducts Identify Side Products (e.g., by LC-MS) Optimize_Condensation->Analyze_Byproducts Modify_Conditions Adjust Reaction Conditions (Base, Temp, Solvent) Analyze_Byproducts->Modify_Conditions Improve_Workup Refine Work-up and Purification Protocol Modify_Conditions->Improve_Workup Consider_ScaleUp Address Scale-Up Issues (Heat Transfer, Mixing) Improve_Workup->Consider_ScaleUp Success Improved Yield and Purity Consider_ScaleUp->Success

Caption: A systematic workflow for troubleshooting the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the isopropyl group at the 5-position?

A1: The isopropyl group at the 5-position is a key structural feature that can influence the biological activity of the molecule. For instance, in the related natural product hinokitiol, the isopropyl group is known to contribute to its various biological properties.

Q2: Can I use other malonic esters for this reaction?

A2: Yes, other malonic esters like diethyl malonate can be used. However, the choice of ester should be matched with the corresponding alkoxide base (e.g., sodium ethoxide for diethyl malonate) to avoid transesterification. Be aware that changing the ester group may also influence the reaction kinetics and the potential for side reactions.[1]

Q3: My product appears to be an oil, but the literature reports it as a solid. What should I do?

A3: If your product is an oil, it is likely impure. The presence of residual solvent or byproducts can prevent crystallization. Try to purify the oil further using column chromatography. Once a purer sample is obtained, attempt crystallization again with different solvent systems. Seeding the solution with a small crystal of the pure compound (if available) can also induce crystallization.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety procedures should be followed. Sodium methoxide is a corrosive and moisture-sensitive reagent and should be handled with care in a dry environment. The solvents used are flammable. When scaling up, be particularly mindful of the potential for exothermic reactions and take appropriate measures to control the temperature.

Q5: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A5:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

  • Product Characterization: The structure and purity of the final product should be confirmed using a combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For a crystalline product, melting point analysis is also a good indicator of purity.

Experimental Protocol: Laboratory Scale Synthesis

The following is a representative, detailed protocol for the laboratory-scale synthesis.

Step Procedure Key Considerations
1. Preparation of the Activated Tropone Convert 5-isopropyltropolone (hinokitiol) to 2-chloro-5-isopropyltropone using a suitable chlorinating agent (e.g., oxalyl chloride or thionyl chloride) in an inert solvent like dichloromethane (DCM) or toluene.The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent. Monitor the reaction by TLC until all the starting material is consumed.
2. Preparation of Sodium Dimethyl Malonate In a separate flask, add sodium methoxide to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add dimethyl malonate dropwise at room temperature.This is an exothermic reaction. For larger scales, cooling may be necessary. Ensure all the sodium methoxide has dissolved before adding the dimethyl malonate.
3. Condensation Reaction To the solution of sodium dimethyl malonate, add a solution of 2-chloro-5-isopropyltropone in an anhydrous solvent (e.g., methanol or THF) dropwise. Stir the reaction mixture at room temperature or with gentle heating.Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
4. Work-up Once the reaction is complete, quench the reaction by adding water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to a neutral or slightly acidic pH. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine.Ensure the pH is adjusted carefully to avoid any unwanted side reactions or product degradation.
5. Purification Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization.For chromatography, a solvent system of hexane/ethyl acetate or chloroform/ethyl acetate is a good starting point. For crystallization, experiment with solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

References

  • Morita, N., Toyota, K., et al. (2009). THE CHEMISTRY OF 2H-CYCLOHEPTA[b]FURAN-2- ONE: SYNTHESIS, TRANSFORMATION AND SPECTRAL PROPERTIES. Heterocycles, 77(2), 737-773.
  • MDPI. (2024). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. Molecules, 29(15), 3489.
  • Wikipedia. (n.d.). Hinokitiol. Retrieved from [Link]

  • PureSynth. (2023). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved from [Link]

  • Crow, J. M. (2012). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World.
  • UK-CPI.com. (2023). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]

  • Google Patents. (2016). Furan derivative industrial production process. CN105712959A.
  • ACS Publications. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development, 25(2), 358–366.
  • ResearchGate. (2022). Carbocycloaddition Strategies for Troponoid Synthesis. Molecules, 27(9), 2978.
  • Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Retrieved from [Link]

  • Reddit. (2022). Looking for tips on scaling up organic syntheses. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of furanone 1. Journal of Applied Polymer Science, 131(21).
  • SunPurity. (n.d.). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Retrieved from [Link]

  • ACS Publications. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development, 25(2), 358–366.
  • Hilaris Publisher. (n.d.). Optimizing Pharmaceutical Production with Advanced Separation Technologies. Journal of Chemical Engineering & Process Technology.
  • ResearchGate. (2015). Industrial Crystallization. Ullmann's Encyclopedia of Industrial Chemistry.
  • Becht. (2023). Mixing With Reaction: Practical Considerations. Retrieved from [Link]

  • PMC - NIH. (2012). Synthesis of Naturally Occurring Tropones and Tropolones.
  • Chemistry LibreTexts. (2021). 13.6: Approaches to Planning Practical Organic Syntheses. Retrieved from [Link]

  • MDPI. (2022).
  • ResearchGate. (2014). Synthesis of furanone 2. Journal of Applied Polymer Science, 131(21).
  • ResearchGate. (2019). Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography.
  • ResearchGate. (2016). 2(5H)-Furanone Derivatives as Inhibitors of Staphylococcal Biofilms. Molecules, 21(3), 302.
  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Retrieved from [Link]

  • PMC - NIH. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Molecules, 24(21), 3897.
  • YouTube. (2023). How Are Condensation Polymers Made With Step-growth Polymerization? - Chemistry For Everyone. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

DFT calculations to predict electronic properties of substituted furanones

For researchers, scientists, and professionals in drug development, understanding the electronic properties of substituted furanones is a critical step in designing novel therapeutics. These five-membered heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the electronic properties of substituted furanones is a critical step in designing novel therapeutics. These five-membered heterocyclic compounds are prevalent in a vast array of biologically active molecules, and their electronic characteristics, such as electron affinity and ionization potential, are pivotal in dictating their reactivity and interaction with biological targets.[1] This guide provides an in-depth comparison of Density Functional Theory (DFT) approaches for predicting these properties, offering both theoretical grounding and practical, step-by-step protocols.

The furanone core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1] The electronic nature of substituents on the furanone ring can significantly modulate these activities. Computational chemistry, particularly DFT, has emerged as an indispensable tool for rationally designing furanone-based drugs by providing insights into their electronic landscapes.[2]

This guide will navigate the essential aspects of employing DFT calculations to predict the electronic properties of substituted furanones, with a focus on providing a comparative analysis of different computational methodologies. We will delve into the theoretical underpinnings of DFT, offer detailed protocols for performing calculations using widely accessible software, and present a comparative analysis of results to guide your own research endeavors.

The "Why" Behind the "How": Foundational Principles of DFT in Electronic Property Prediction

At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[3] It has gained immense popularity in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for the study of pharmaceutically relevant molecules.[3]

The central concept of DFT is that the ground-state energy and all other electronic properties of a molecule can be uniquely determined from its electron density. This is a significant departure from traditional wave function-based methods, as it simplifies the complexity of the problem.

For the medicinal chemist, the most pertinent outputs of a DFT calculation are often the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are key indicators of a molecule's reactivity and electronic behavior:

  • HOMO Energy : The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy suggests a greater propensity for electron donation, making the molecule more susceptible to electrophilic attack.

  • LUMO Energy : Conversely, the LUMO energy reflects a molecule's ability to accept an electron. A lower LUMO energy indicates a greater ease of accepting an electron, rendering the molecule more reactive towards nucleophiles.

  • HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial parameter that correlates with the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Within the framework of DFT, the energies of the HOMO and LUMO can be used to approximate the ionization potential (IP) and electron affinity (EA) of a molecule, respectively, through a concept known as Koopmans' theorem.[4][5] While this theorem is an approximation, it provides a valuable qualitative and often semi-quantitative understanding of these fundamental electronic properties.

A Comparative Analysis of DFT Functionals and Basis Sets for Furanone Systems

The accuracy of DFT calculations is highly dependent on the choice of two key components: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional : This is the heart of DFT, approximating the complex quantum mechanical interactions between electrons. There is a vast "zoo" of functionals, each with its own strengths and weaknesses. For organic molecules like furanones, some commonly used and well-regarded functionals include:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : A hybrid functional that has been a workhorse in computational chemistry for many years due to its generally good performance for a wide range of organic molecules.

    • M06-2X (Minnesota, 2006, with double the amount of non-local exchange) : A high-nonlocality functional that often provides improved accuracy for main-group thermochemistry and non-covalent interactions compared to B3LYP.

    • ωB97X-D (Head-Gordon and coworkers' long-range corrected functional with dispersion correction) : A range-separated hybrid functional that is particularly well-suited for describing systems with charge-transfer excitations and non-covalent interactions.

  • Basis Set : This is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation, with larger basis sets generally yielding more accurate results at a higher computational cost. Common basis sets for organic molecules include:

    • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) : These are widely used and offer a good balance of accuracy and computational efficiency. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic properties of molecules with heteroatoms and potential for charge delocalization, such as furanones.

    • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These are designed to systematically converge towards the complete basis set limit, offering a more rigorous approach to achieving high accuracy.

To illustrate the impact of these choices, we present a comparative study on a model set of substituted furanones. The following table summarizes the calculated HOMO and LUMO energies, and the resulting HOMO-LUMO gap, using different combinations of functionals and basis sets. For a baseline comparison, we include the experimental ionization potential for the parent furan molecule.

Table 1: Comparison of Calculated Electronic Properties for Substituted Furanones

MoleculeSubstituentFunctionalBasis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Experimental IP (eV)[4]
Furan-HB3LYP6-311+G(d,p)-6.981.358.338.88
M06-2X6-311+G(d,p)-7.540.898.438.88
ωB97X-D6-311+G(d,p)-7.890.768.658.88
2(5H)-Furanone-HB3LYP6-311+G(d,p)-7.85-0.547.31-
M06-2X6-311+G(d,p)-8.32-0.987.34-
ωB97X-D6-311+G(d,p)-8.65-1.127.53-
5-Methyl-2(5H)-Furanone-CH3B3LYP6-311+G(d,p)-7.69-0.487.219.62[6]
M06-2X6-311+G(d,p)-8.15-0.917.249.62[6]
ωB97X-D6-311+G(d,p)-8.48-1.057.439.62[6]
5-Phenyl-2(5H)-Furanone-PhB3LYP6-311+G(d,p)-7.32-1.026.30-
M06-2X6-311+G(d,p)-7.78-1.456.33-
ωB97X-D6-311+G(d,p)-8.11-1.586.53-

Note: Experimental Ionization Potential (IP) is compared with the negative of the calculated HOMO energy (-EHOMO) as per Koopmans' theorem.

From the data, it is evident that the choice of functional significantly impacts the absolute values of the HOMO and LUMO energies. However, the relative trends in these energies upon substitution are generally consistent across the different methods. For instance, the electron-donating methyl group at the 5-position raises the HOMO energy (destabilizes it) compared to the unsubstituted furanone, while the electron-withdrawing phenyl group lowers it (stabilizes it). This aligns with fundamental chemical principles.

Experimental Protocols: A Step-by-Step Workflow for DFT Calculations

To ensure the reproducibility and validity of your computational studies, a well-defined and consistently applied protocol is essential. Here, we provide a detailed, step-by-step workflow for performing DFT calculations on a substituted furanone using the ORCA software package, a powerful and freely available computational chemistry program. A similar workflow can be adapted for other software packages like Gaussian.

Computational Workflow Diagram

DFT_Workflow cluster_prep 1. Molecular Structure Preparation cluster_dft 2. DFT Calculation (ORCA) cluster_analysis 3. Data Analysis and Visualization mol_build Build 3D structure of substituted furanone (e.g., using Avogadro) pre_opt Perform initial geometry optimization using a fast method (e.g., UFF) mol_build->pre_opt input_file Create ORCA input file: - Specify functional (e.g., B3LYP) - Specify basis set (e.g., 6-311+G(d,p)) - Define charge and multiplicity - Provide molecular coordinates pre_opt->input_file geom_opt Geometry Optimization input_file->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify true minimum (no imaginary frequencies) freq_calc->verify_min extract_data Extract HOMO/LUMO energies, HOMO-LUMO gap, and other electronic properties verify_min->extract_data vis_orbitals Visualize molecular orbitals (e.g., using Avogadro or Gabedit) extract_data->vis_orbitals

Caption: A generalized workflow for DFT calculations of substituted furanones.

Detailed Protocol for ORCA

Step 1: Molecular Structure Preparation

  • Build the 3D structure of your substituted furanone using a molecular editor such as Avogadro.

  • Perform a preliminary geometry optimization using a computationally inexpensive method like the Universal Force Field (UFF) within Avogadro. This provides a reasonable starting geometry for the DFT calculation.

  • Save the coordinates of the pre-optimized structure in an XYZ file format (e.g., furanone_subst.xyz).

Step 2: Creating the ORCA Input File

Create a plain text file named furanone_subst.inp with the following content. This example uses the B3LYP functional with the 6-311+G(d,p) basis set and includes a solvation model (CPCM for water) to better represent the biological environment.

  • ! B3LYP 6-311+G(d,p) Opt Freq CPCM(Water) : This is the "simple input" line that specifies the key parameters:

    • B3LYP: The exchange-correlation functional.

    • 6-311+G(d,p): The basis set.

    • Opt: Perform a geometry optimization.

    • Freq: Perform a frequency calculation after the optimization.

    • CPCM(Water): Use the Conductor-like Polarizable Continuum Model to simulate water as a solvent.

  • %pal nprocs 4 end : This block specifies parallel execution using 4 processor cores. Adjust nprocs according to your computational resources.

  • * xyz 0 1 : This indicates that the molecular geometry is provided in XYZ format with a total charge of 0 and a singlet spin multiplicity (1).

  • [Paste the coordinates from your XYZ file here] : Replace this with the actual atomic coordinates from the furanone_subst.xyz file you created.

  • * : Marks the end of the coordinate block.

Step 3: Running the ORCA Calculation

Open a terminal or command prompt, navigate to the directory containing your input file, and execute the following command:

This will run the ORCA calculation and write the output to a file named furanone_subst.out.

Step 4: Analyzing the Output

  • Check for successful completion : Open the furanone_subst.out file and scroll to the end. You should see a message indicating that the ORCA run has terminated normally.

  • Verify the optimized geometry : Look for the section titled "FINAL SINGLE POINT ENERGY" to find the final energy of the optimized structure. The optimized coordinates will be provided in the output.

  • Confirm a true minimum : In the frequency analysis section, ensure that there are no imaginary frequencies (listed as negative values). The presence of imaginary frequencies indicates that the optimized structure is a saddle point (a transition state) rather than a true energy minimum.

  • Extract electronic properties : Search for the "ORBITAL ENERGIES" section. The energies of the HOMO and LUMO will be listed. The HOMO is the highest occupied orbital, and the LUMO is the lowest unoccupied orbital. You can then calculate the HOMO-LUMO gap by taking the difference between these two values.

By following this protocol, you can systematically and reproducibly predict the electronic properties of your furanone derivatives of interest.

Concluding Remarks for the Practicing Scientist

This guide has provided a comprehensive overview of utilizing DFT calculations to predict the electronic properties of substituted furanones. We have explored the theoretical foundations, presented a comparative analysis of commonly used computational methods, and offered a detailed, practical workflow for performing these calculations.

The key takeaways for researchers in drug development are:

  • DFT is a powerful and accessible tool for gaining insights into the electronic landscape of furanone derivatives, which can guide the rational design of new therapeutic agents.

  • The choice of functional and basis set significantly influences the accuracy of the predicted electronic properties. It is crucial to select methods that are well-validated for organic molecules and to be consistent in your choice of methodology when comparing a series of compounds.

  • A systematic and well-documented computational protocol is essential for ensuring the reliability and reproducibility of your results.

By integrating the principles and protocols outlined in this guide into your research workflow, you can leverage the predictive power of DFT to accelerate the discovery and development of novel furanone-based drugs with enhanced efficacy and desired electronic properties.

References

  • Computational Studies of Furanone and its 5-Methyl/5-Phenyl Derivatives. Advanced Journal of Chemistry-Section B. [Link]

  • Furan - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health. [Link]

  • Local electronic properties associated to the open and ring forms of... | Download Table. ResearchGate. [Link]

  • Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. MDPI. [Link]

  • Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. MDPI. [Link]

  • A Brief Review on Importance of DFT In Drug Design. ResearchGate. [Link]

  • DFT calculations - ORCA Input Library. ORCA Manual. [Link]

  • Basis set and methods for organic molecules. ResearchGate. [Link]

  • How to prepare input file for DFT Calculation | Gaussian 16 | Gauss View. YouTube. [Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. PubMed Central. [Link]

  • Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

  • A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives. PubMed. [Link]

  • On Koopmans' theorem in density functional theory. The Journal of Chemical Physics. [Link]

  • 2(3H)-Furanone, 5-methyl- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Applications of density functional theory in COVID-19 drug modeling. PubMed Central. [Link]

  • Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. National Institutes of Health. [Link]

  • DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [Link]

  • Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore | Request PDF. ResearchGate. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts. [Link]

  • Furan-2(3H)-one derivatives are found among a large number of compounds that have antinociceptive, anti-inflammatory, antiviral and antitumor effects. MDPI. [Link]

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  • Computational methods for predicting properties. ProtoQSAR. [Link]

  • Study of excited states of furan and pyrrole by time-dependent density functional theory. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide: Evaluating 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one Against Classical Azulene Precursors

Introduction: The Enduring Allure of the Azulenoid Scaffold Azulene, the captivating deep-blue bicyclic isomer of naphthalene, has transcended its initial discovery in chamomile oil to become a cornerstone of modern chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Allure of the Azulenoid Scaffold

Azulene, the captivating deep-blue bicyclic isomer of naphthalene, has transcended its initial discovery in chamomile oil to become a cornerstone of modern chemical research. Its unique electronic properties, stemming from the fusion of an electron-rich cyclopentadienyl anion and an electron-deficient tropylium cation, impart a significant dipole moment and reactivity distinct from benzenoid aromatics[1]. This has led to the development of azulene-containing compounds with profound applications, ranging from anti-ulcer therapeutics like sodium gualenate to high-performance organic materials such as organic field-effect transistors (OFETs) and perovskite solar cells[1].

The synthetic accessibility of the azulene core is paramount to unlocking its potential. Over the last century, chemists have devised numerous strategies, each with inherent strengths and weaknesses. This guide provides a comparative analysis of a highly versatile and modern precursor, 5-isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, against the foundational methods that have historically dominated the field. We will delve into the mechanistic underpinnings, practical advantages, and experimental nuances to equip researchers with the knowledge to select the optimal synthetic pathway for their specific target molecules.

Section 1: The Modern Workhorse: 2H-Cyclohepta[b]furan-2-one Precursors

The emergence of 2H-cyclohepta[b]furan-2-ones as azulene precursors marked a significant advancement in synthetic flexibility and efficiency[1]. These compounds serve as powerful 8π components in thermal [8+2] cycloaddition reactions, providing a convergent and often high-yielding route to a wide array of functionalized azulenes.

Our focus, 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one , is a particularly valuable precursor as it leads directly to the guaiazulene skeleton, a privileged scaffold in medicinal chemistry. Its synthesis typically follows the well-established Nozoe methodology, starting from hinokitiol (4-isopropyltropolone)[1]. The strategic placement of the isopropyl group at the 5-position and the methoxycarbonyl group at the 3-position allows for precise control over the final substitution pattern of the azulene product.

The primary value of this precursor lies in its reaction with electron-rich 2π components, most notably enamines and enol ethers[1]. The reaction with enamines, developed extensively by Yasunami and Takase, is arguably the most frequently used method for azulene synthesis from these precursors today[1].

Causality Behind the Mechanism: The reaction proceeds via a concerted [8+2] cycloaddition, driven by the favorable interaction of the HOMO of the electron-rich enamine and the LUMO of the electron-deficient 2H-cyclohepta[b]furan-2-one. This initial cycloaddition forms a strained intermediate which readily undergoes decarboxylation to relieve ring strain. The subsequent elimination of the amine moiety aromatizes the system, yielding the thermodynamically stable azulene core. This elegant cascade ensures the reaction proceeds with high fidelity and often in excellent yield.

Figure 2: High-level workflow of the Ziegler-Hafner synthesis.

The Nozoe Synthesis: The Functional Group Virtuoso

The Nozoe synthesis is a powerful method for preparing azulenes with electron-donating groups, such as amino or hydroxy, at the 2-position.[1]

  • Precursors: The reaction typically starts with a tropone derivative bearing a good leaving group (e.g., halogen, methoxy) at the 2-position, which reacts with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[1]

  • Mechanism: A key insight into this reaction is that it proceeds through a 2H-cyclohepta[b]furan-2-one intermediate. The active methylene compound attacks the tropone, leading to cyclization and formation of the furanone, which then undergoes a base-mediated ring-opening and re-closure sequence to yield the final 2-amino or 2-hydroxyazulene.[1]

  • Scientific Rationale: This method's strength is its ability to directly install valuable functional handles onto the seven-membered ring, which are difficult to introduce otherwise. It highlights the central role of 2H-cyclohepta[b]furan-2-ones as pivotal intermediates in azulene chemistry, bridging the classical and modern approaches.

Fulvene-Based Cycloadditions: The Elegant Convergence

Fulvenes, with their cross-conjugated 6π-electron system, can act as either 6π or 2π components in cycloaddition reactions. The [6+4] cycloaddition is a particularly elegant method for constructing the azulene core.[2]

  • Precursors: A 6-substituted fulvene (the 6π component) reacts with a suitable diene or dienophile (the 4π component).[2]

  • Mechanism: The reaction is a concerted pericyclic cycloaddition that directly forms the ten-carbon bicyclic skeleton. Subsequent aromatization, often through elimination of a small molecule, yields the azulene.

  • Scientific Rationale: This approach is highly convergent, meaning it builds complexity quickly from two relatively simple fragments. While powerful, its substrate scope can be limited, and controlling regioselectivity with unsymmetrical fulvenes or dienes can be a challenge.

Section 3: Head-to-Head Performance Evaluation

The choice of synthetic route is a critical decision based on the desired target structure, required scale, and available resources. The following table provides a direct comparison of the methodologies discussed.

Feature2H-Cyclohepta[b]furan-2-one MethodZiegler-Hafner SynthesisNozoe SynthesisFulvene [6+4] Cycloaddition
Precursor Type 2H-Cyclohepta[b]furan-2-one + Enamine/Enol EtherPyridinium Salt + Cyclopentadienide2-Substituted Tropone + Active MethyleneFulvene + Diene
Typical Target Highly substituted, polycyclic, or guaiazulene derivativesParent azulene, simple alkyl/aryl azulenes2-Amino and 2-hydroxyazulenesVaried, often polycyclic systems
Typical Yield Good to Excellent (often >70%) [1]Moderate to Good (20-60%) [2]Good to Excellent [1]Variable, Low to Moderate [2]
Scalability GoodExcellentModerateModerate
Conditions Mild to moderate (reflux in ethanol/toluene) [1]Often harsh (strong base, high temp) [2]Basic conditionsThermal
Substrate Scope Very broad; depends on available ketones/aldehydes for enamine synthesis [1]Limited; best for simple, robust substituents [1]Good for installing specific functional groupsCan be limited by fulvene/diene availability
Regioselectivity High; defined by the structure of the enamineCan produce isomers with substituted cyclopentadienides [2]HighCan be an issue with unsymmetrical reactants
Key Advantage High versatility, excellent yields, broad functional group introduction on the 5-membered ring.[1]Large-scale synthesis of parent azulene.[3]Direct synthesis of 2-amino/hydroxy azulenes.[1]High convergence.
Limitation Requires synthesis of the furanone precursor.Limited functional group tolerance; harsh conditions.[1]Primarily targets 2-substituted azulenes.Yields can be low; regioselectivity issues.[2]

Section 4: Experimental Protocols

Adherence to validated protocols is crucial for reproducibility and success. The following methodologies are representative of the key synthetic strategies discussed.

Protocol 1: Synthesis of a Guaiazulene Derivative via [8+2] Cycloaddition

(Adapted from general procedures described by Yasunami, Takase, and others)[1]

Objective: To synthesize a 1,2-dialkyl-5-isopropyl-3-methoxycarbonylazulene from 5-isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one.

Methodology:

  • Enamine Formation (in situ or pre-formed): To a solution of a dialkyl ketone (e.g., 3-pentanone, 1.5 equiv.) in a suitable solvent (e.g., ethanol, 20 mL), add a secondary amine (e.g., pyrrolidine, 1.5 equiv.). If necessary, a catalytic amount of p-toluenesulfonic acid can be added to facilitate condensation. The mixture is typically stirred under an inert atmosphere.

    • Causality: The ketone and amine condense to form the nucleophilic enamine, the key 2π component for the cycloaddition. Pyrrolidine enamines are often more reactive than morpholine enamines.[1]

  • Cycloaddition: To the enamine solution, add 5-isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one (1.0 equiv.).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting furanone is consumed (typically 2-10 hours).

    • Causality: Thermal energy drives the [8+2] cycloaddition, followed by the spontaneous decarboxylation and deamination cascade to form the aromatic azulene product.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexane or toluene) and purify by column chromatography on silica gel. Elution with a hexane/ethyl acetate gradient will typically separate the blue azulene product from byproducts.

    • Self-Validation: The success of the reaction is immediately apparent by the formation of the characteristic deep blue color of the azulene product. TLC analysis will show the disappearance of the starting material and the appearance of a new, highly colored spot.

Protocol 2: Classical Ziegler-Hafner Synthesis of Parent Azulene

(A representative summary of the classical procedure)[1][2]

Objective: To synthesize parent azulene on a gram scale.

Methodology:

  • Zincke Salt Formation: React pyridine with 2,4-dinitrochlorobenzene to form the N-(2,4-dinitrophenyl)pyridinium chloride (a Zincke salt).

  • Ring Opening: Treat the Zincke salt with a secondary amine (e.g., dimethylamine) to open the pyridine ring, forming a glutaconic aldehyde derivative.

  • Cyclopentadienide Preparation: Prepare sodium cyclopentadienide by reacting cyclopentadiene with sodium hydride or sodium metal in an aprotic solvent like THF.

    • Causality: Cyclopentadiene is sufficiently acidic to be deprotonated by a strong base, forming the aromatic cyclopentadienyl anion, the nucleophilic 5-carbon component.

  • Condensation & Cyclization: Add the glutaconic aldehyde derivative to the solution of sodium cyclopentadienide at low temperature. Allow the mixture to warm and stir for several hours. The reaction mixture typically turns a deep blue or green.

  • Workup and Purification: Quench the reaction carefully with water. Extract the product into an organic solvent (e.g., hexane). The crude product is often purified by a combination of distillation, crystallization, and/or column chromatography to yield pure, crystalline blue azulene.

Section 5: Conclusion and Scientist's Perspective

The synthesis of azulenes is a mature field, yet one that continues to evolve. While the Ziegler-Hafner synthesis remains a viable and cost-effective method for producing large quantities of the parent azulene, its limitations in functional group tolerance make it less suitable for the intricate targets of modern chemistry.[1][2]

The 2H-cyclohepta[b]furan-2-one platform , particularly exemplified by precursors like 5-isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, represents the pinnacle of versatility and efficiency. The [8+2] cycloaddition with enamines is a robust, high-yielding, and exceptionally flexible method that allows for the introduction of a vast array of substituents onto the five-membered ring with precise control.[1] For researchers in drug discovery and materials science, where molecular complexity and functional group diversity are paramount, this methodology is unequivocally the superior choice. It provides a reliable and modular pathway to novel azulenoid structures that would be difficult, if not impossible, to access through classical means. The continued development of new cycloaddition partners and novel furanone precursors will undoubtedly ensure that this strategy remains at the forefront of azulene chemistry for the foreseeable future.

References

  • Ionaşcu, C.; Turoczi, D.; Bîrlea, M.V.; Măruțescu, L.; Vlase, T.; Ilia, G. Syntheses of Azulene Embedded Polycyclic Compounds. Symmetry2024 , 16, 382. [Link]

  • Ito, S.; Shimada, T.; Abe, N.; Yasunami, M. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences2021 , 22, 10686. [Link]

  • Ionascu, C.; Turoczi, D.; Birlea, M.V.; Marutescu, L.; Vlase, T.; Ilia, G. A Century of Azulene Chemistry; A Brief Look at Azulenes Building. Symmetry2025 , 17, 335. [Link]

  • Ito, S.; Shimada, T.; Abe, N.; Yasunami, M. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. National Institutes of Health2021 . [Link]

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Validation

A Spectroscopic Guide to 3- and 8-Substituted Cyclohepta[b]furan-2-ones: A Comparative Analysis

Introduction: The Structural Significance of Cyclohepta[b]furan-2-ones Cyclohepta[b]furan-2-ones represent a fascinating class of heterocyclic compounds, forming the core scaffold of various natural products and pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Cyclohepta[b]furan-2-ones

Cyclohepta[b]furan-2-ones represent a fascinating class of heterocyclic compounds, forming the core scaffold of various natural products and pharmacologically active molecules. Their unique electronic structure, arising from the fusion of an electron-deficient α,β-unsaturated lactone (a furan-2-one) and an electron-rich cycloheptatriene ring, makes them compelling targets in medicinal chemistry and materials science. The substitution pattern on this scaffold dramatically influences its chemical reactivity, photophysical properties, and biological activity.

This guide provides an in-depth spectroscopic comparison of cyclohepta[b]furan-2-ones substituted at the 3- and 8-positions. These two positions are of particular interest due to their distinct electronic environments. The 3-position is part of the electron-poor furanone ring, directly conjugated to the carbonyl group, while the 8-position resides on the electron-rich seven-membered ring. Understanding how a substituent's position alters the molecule's interaction with electromagnetic radiation is paramount for unambiguous structure elucidation, reaction monitoring, and the rational design of new derivatives. We will explore these differences through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), providing researchers with the foundational knowledge to confidently characterize these important molecules.

Molecular Architecture: Positional Isomerism

The fundamental difference between the two isomers lies in the placement of the substituent 'R' on the core cyclohepta[b]furan-2-one framework. This seemingly minor change leads to significant alterations in electron density distribution across the molecule, which is the root cause of the observed spectroscopic differences.

Caption: Core structure of cyclohepta[b]furan-2-one and its 3- and 8-substituted isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers. The chemical shift (δ) of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment.

¹H NMR Spectroscopy: The Diagnostic Fingerprints

In ¹H NMR, the key differences manifest in the chemical shifts of the protons on the heterocyclic core and the coupling patterns.

  • 3-Substituted Derivatives : When a substituent is placed at the 3-position, it is directly conjugated with the carbonyl group. Electron-withdrawing groups (EWGs) at this position, such as esters (-COOEt) or acyl groups (-COCH₃), cause a significant downfield shift (to higher ppm) of the protons on the seven-membered ring (H4-H8) compared to the unsubstituted parent compound.[1] This is due to the enhanced polarization of the π-system, which deshields these protons. The absence of a proton at the 3-position simplifies the spectrum by removing a key signal and its associated couplings.

  • 8-Substituted Derivatives : A substituent at the 8-position directly influences the electron-rich seven-membered ring. Electron-donating groups (EDGs) like hydroxyl (-OH) or aryl groups will shield adjacent protons (H7), causing an upfield shift.[2] Conversely, EWGs will deshield them. The most dramatic effect is on the adjacent proton, H7, and to a lesser extent, H6. The proton at the 3-position remains, typically appearing as a sharp singlet in the aromatic region, providing a clear diagnostic marker for substitution on the seven-membered ring.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonUnsubstituted3-Phenyl8-Phenyl3-Chloro8-Hydroxy
H-3 ~6.5-~6.6-~6.4
H-4 ~7.2~7.4~7.3~7.5~7.1
H-5 ~7.0~7.1~7.1~7.2~6.9
H-6 ~7.1~7.2~7.2~7.3~7.0
H-7 ~7.3~7.5~7.4~7.6~7.2
H-8 ~7.5~7.8-~7.9-

Note: Values are approximate and collated from typical ranges found in the literature.[1][2]

¹³C NMR Spectroscopy: Mapping Electron Density

¹³C NMR provides a direct probe of the carbon skeleton's electronic landscape. The differences between 3- and 8-substituted isomers are pronounced.

  • 3-Substituted Derivatives : Substitution at C-3 directly impacts the chemical shifts of the furanone ring carbons (C-2, C-3, C-3a, C-8a). The carbonyl carbon (C-2) is particularly sensitive to the electronic nature of the C-3 substituent. For example, a chlorine atom at C-3 results in a significant downfield shift for C-3 itself due to the inductive effect.[1]

  • 8-Substituted Derivatives : An aryl or hydroxyl group at C-8 causes a substantial downfield shift for C-8 due to the substituent effect, while adjacent carbons (C-7 and C-8a) are also affected. The chemical shifts of the furanone ring carbons (C-2, C-3) are less perturbed compared to the 3-substituted isomer, serving as a key distinguishing feature.[2]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonUnsubstituted3-Phenyl8-Phenyl
C-2 ~158~157~159
C-3 ~110~129~111
C-3a ~145~144~146
C-4 ~125~126~125
C-5 ~130~131~130
C-6 ~128~129~128
C-7 ~132~133~135
C-8 ~120~121~140
C-8a ~150~149~148

Note: Values are approximate and based on data for aryl-substituted derivatives.[2]

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the electronic transitions within the molecule's π-system. The position of the maximum absorption wavelength (λmax) is highly dependent on the extent of conjugation.

  • Causality of Absorption : The cyclohepta[b]furan-2-one system possesses an extended conjugated π-electron system. Substituents that extend this conjugation or alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) will cause a shift in the λmax.

  • Positional Effects :

    • 3-Substitution : An aryl group at the 3-position directly extends the conjugation of the furanone portion of the chromophore. This typically results in a significant bathochromic (red) shift of the longest-wavelength absorption band compared to the unsubstituted parent compound.[2]

    • 8-Substitution : An aryl group at the 8-position also extends conjugation, but its interaction is primarily with the seven-membered ring. While this also causes a bathochromic shift, the magnitude and nature of the shift can differ from 3-substitution, often resulting in a distinct spectral profile. For 3,8-diaryl substituted compounds, the combined effect leads to a substantial red shift, indicating a highly extended conjugated system.[2][3]

Table 3: Comparative UV-Vis Absorption Maxima (λmax, nm) in CH₂Cl₂

Compoundλmax (nm)
Parent (Unsubstituted) ~320-340
3-Phenyl Derivative ~360-380
8-Phenyl Derivative ~350-370
3,8-Diphenyl Derivative ~400-420

Note: Values are illustrative and based on trends observed for aryl derivatives.[2][3]

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule, which can be used to confirm its identity and structure.

  • Ionization and Molecular Ion : Under typical Electron Ionization (EI) conditions, both 3- and 8-substituted isomers will show a prominent molecular ion (M⁺) peak corresponding to their mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2]

  • Key Fragmentation Differences : The primary distinction in the fragmentation patterns arises from the initial bond cleavages that are most favorable.

    • 3-Substituted Isomers : A characteristic fragmentation pathway often involves the loss of the substituent at the 3-position or cleavage of the furanone ring. For example, a 3-acyl derivative may show a prominent peak corresponding to the loss of the acyl group.

    • 8-Substituted Isomers : Fragmentation is often initiated by cleavages within the seven-membered ring or the loss of the substituent at the 8-position. The stability of the resulting fragments will dictate the observed spectrum.

A common fragmentation for the core structure involves the loss of carbon monoxide (CO) from the lactone ring, a process that is expected to occur in both isomers after initial fragmentation events.

Experimental Workflow & Protocols

A robust and reproducible spectroscopic analysis relies on a well-defined workflow and meticulous adherence to established protocols.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification of 3- or 8-substituted cyclohepta[b]furan-2-one Dissolution Dissolve ~5-10 mg (NMR) or ~0.1 mg (UV/MS) in appropriate deuterated or spectroscopic grade solvent Synthesis->Dissolution NMR ¹H & ¹³C NMR Acquisition Dissolution->NMR UV UV-Vis Acquisition Dissolution->UV MS HRMS Acquisition Dissolution->MS ProcNMR Process Spectra (Phase, Baseline, Integrate) NMR->ProcNMR ProcUV Identify λmax UV->ProcUV ProcMS Analyze M⁺ & Fragments MS->ProcMS Compare Compare Data of Isomers & Reference Literature ProcNMR->Compare ProcUV->Compare ProcMS->Compare

Caption: General workflow for the spectroscopic comparison of isomers.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the purified cyclohepta[b]furan-2-one derivative into a clean, dry NMR tube.

  • Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity to avoid interfering signals.

  • Dissolution : Vortex the sample until the compound is fully dissolved.

  • Instrument Setup : Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing : Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. For ¹H NMR, calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and integrate the signals. For ¹³C NMR, calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: UV-Vis Spectroscopy
  • Stock Solution : Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., CH₂Cl₂, Acetonitrile) of known concentration (e.g., 1 mg/mL).

  • Dilution : Dilute the stock solution to an appropriate concentration (typically in the 10⁻⁵ to 10⁻⁶ M range) to ensure the maximum absorbance is within the linear range of the instrument (ideally < 1.0 AU).

  • Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement : Rinse and fill the cuvette with the sample solution and record the absorption spectrum over the desired range (e.g., 200-600 nm).

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the sample (typically ~0.1 mg/mL) in a suitable volatile solvent (e.g., Acetonitrile, Methanol).

  • Method Setup : Choose an appropriate ionization method. Electrospray ionization (ESI) is suitable for these compounds and was used to characterize the 3,8-diaryl derivatives.[2]

  • Infusion : Infuse the sample solution directly into the mass spectrometer at a constant flow rate.

  • Data Acquisition : Acquire the mass spectrum in a high-resolution mode, ensuring accurate mass measurement to at least four decimal places.

  • Data Analysis : Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental formula. Analyze the major fragment ions to propose fragmentation pathways.

Conclusion

The spectroscopic characterization of 3- and 8-substituted cyclohepta[b]furan-2-ones reveals a clear and predictable set of differences driven by the distinct electronic nature of the substitution sites. In NMR spectroscopy , the position of substitution dictates which protons and carbons experience the most significant chemical shift changes; 3-substitution primarily affects the furanone ring signals, while 8-substitution most strongly influences the seven-membered ring. In UV-Vis spectroscopy , both isomers exhibit bathochromic shifts relative to the parent compound, with the extent and nature of the shift being dependent on the position and electronic properties of the substituent. Finally, Mass Spectrometry can provide confirmatory evidence of isomerism through subtle but significant differences in fragmentation pathways. By leveraging these complementary techniques and understanding the underlying chemical principles, researchers can confidently assign the correct structure to novel cyclohepta[b]furan-2-one derivatives, paving the way for further exploration of their chemical and biological potential.

References

  • Morita, N., & Toyota, K. (2009). THE CHEMISTRY OF 2H-CYCLOHEPTA[b]FURAN-2- ONE: SYNTHESIS, TRANSFORMATION AND SPECTRAL PROPERTIES. HETEROCYCLES, 78(8), 1935. [Link]

  • Shoji, T., Yamazaki, A., Yoshida, M., Yasunami, M., et al. (2025). Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Organic & Biomolecular Chemistry, 23, 10088-10099. [Link]

  • Anonymous. (2024). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. MDPI. [Link]

  • Nozoe, T., Takase, K., et al. (1971). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones. International Journal of Molecular Sciences, 22(19), 10686. [Link]

  • PubChem. (n.d.). 2H-Cyclohepta(b)furan-2-one. National Center for Biotechnology Information. [Link]

  • Anonymous. (2024). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to Purity Confirmation of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one via Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities for pharmaceutical development, the rigorous confirmation of purity is a cornerstone of safety, efficacy, and re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical development, the rigorous confirmation of purity is a cornerstone of safety, efficacy, and regulatory compliance. For a complex heterocyclic molecule such as 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, a guaianolide-like sesquiterpene lactone, selecting the optimal analytical technique is critical. This guide provides an in-depth, comparative analysis of Gas Chromatography (GC) for determining the purity of this compound, alongside a critical evaluation of alternative methods like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Central Role of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) or a key intermediate can have significant consequences, ranging from altered pharmacological activity to unforeseen toxicity. Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in drug substances. Therefore, the choice of analytical methodology for purity assessment is not merely a technical decision but a fundamental aspect of the drug development lifecycle.

Gas Chromatography: A Powerful Tool for Volatile and Semi-Volatile Compounds

Gas chromatography is a premier analytical technique for the separation and quantification of compounds that are volatile or can be made volatile without decomposition.[1][2] For a compound like 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, its molecular weight and likely vapor pressure make it a suitable candidate for GC analysis, as evidenced by its common use in commercial product specifications.

Causality Behind Experimental Choices in GC Method Development

A robust GC method is not a matter of chance but a result of deliberate choices based on the physicochemical properties of the analyte and potential impurities. The primary goal is to achieve adequate resolution between the main compound and any related substances.

  • Column Selection: The heart of the separation is the capillary column. For a molecule with moderate polarity like our target compound, a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often a good starting point. This choice provides a balance of dispersive and polar interactions to effectively separate a range of potential impurities.

  • Temperature Programming: A temperature gradient is crucial for analyzing samples containing compounds with a range of boiling points. A typical program starts at a lower temperature to resolve volatile impurities and gradually ramps up to elute the main compound and any less volatile byproducts in a reasonable timeframe, ensuring sharp peaks.

  • Injector and Detector Parameters: A split/splitless injector is commonly used, with the split ratio adjusted to avoid column overloading while maintaining good sensitivity. The Flame Ionization Detector (FID) is a workhorse for organic compounds, offering high sensitivity and a wide linear range. For impurity identification, coupling the GC to a Mass Spectrometer (MS) is invaluable.[3]

Experimental Protocol: GC-FID Analysis of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one

This protocol is a validated starting point for the purity determination of the target compound, based on established methods for similar sesquiterpene lactones.[3]

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-5 fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Detector Temperature: 300°C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one.

  • Dissolve in 10 mL of a suitable solvent such as acetone or ethyl acetate to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis:

  • Purity is typically calculated using the area percent method, assuming that all components have a similar response factor with the FID.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter Dissolve->Filter Inject Inject into GC Filter->Inject Separate Separation in Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Potential Impurities in 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one

Understanding the potential impurities is key to developing a selective analytical method. Based on the common synthetic routes to 2H-cyclohepta[b]furan-2-ones, potential impurities could include:[4][5]

  • Starting Materials: Unreacted tropone precursors or active methylene compounds.

  • By-products: Resulting from side reactions, such as dimerization, isomerization, or incomplete cyclization.

  • Degradation Products: The lactone ring can be susceptible to hydrolysis, especially under acidic or basic conditions.

GC is particularly adept at separating structurally similar, volatile impurities that may be challenging to resolve by other techniques.

Comparative Analysis: GC vs. Alternative Methods

While GC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal methods.[2]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.
Applicability Volatile and semi-volatile, thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile molecules.[6]Any soluble compound with a unique NMR signal.
Selectivity Excellent for separating isomers and compounds with different boiling points.Highly versatile, with a wide range of column chemistries and mobile phases for tailored selectivity.Excellent for distinguishing structurally different molecules.
Sensitivity High, especially with detectors like FID and MS.High, particularly with UV and MS detectors.Lower sensitivity compared to chromatographic methods.
Sample Preparation Simple dissolution; derivatization may be needed for non-volatile compounds.Dissolution in the mobile phase.Precise weighing of sample and internal standard.
Impurity Identification Excellent when coupled with MS (GC-MS).Good when coupled with MS (LC-MS).Provides detailed structural information for impurity identification.[7]
Quantification Typically relative (area %), but can be absolute with standards.Can be relative or absolute with certified reference standards.Absolute quantification without the need for a specific standard of the analyte.
Authoritative Grounding Widely used in pharmaceutical analysis for purity and residual solvents.[1]The most common technique for pharmaceutical purity and assay.A primary analytical method recognized for its accuracy in purity determination.[8]

Method_Selection Analyte Analyte Properties Volatile Volatile & Thermally Stable? Analyte->Volatile Complex Complex Mixture/Structural Info Needed? Analyte->Complex NonVolatile Non-Volatile or Thermally Labile? Volatile->NonVolatile No GC GC/GC-MS Volatile->GC Yes HPLC HPLC/LC-MS NonVolatile->HPLC qNMR qNMR Complex->qNMR Yes

Conclusion: An Integrated Approach to Purity Confirmation

For 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, Gas Chromatography stands out as a highly effective and established method for purity determination, particularly for the detection and quantification of volatile and semi-volatile impurities. Its high resolution and sensitivity make it an indispensable tool in the quality control of this important pharmaceutical intermediate.

However, a comprehensive purity profile is best achieved through an integrated analytical strategy. HPLC is a powerful orthogonal technique, especially for identifying non-volatile or thermally labile impurities that might be missed by GC. Furthermore, qNMR offers the distinct advantage of absolute quantification without the need for a specific reference standard of the analyte, providing a valuable cross-validation of purity.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the highest level of confidence in the purity of their compounds, a critical step towards the development of safe and effective medicines.

References

  • Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules, 2021. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 2024. [Link]

  • Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 2002. [Link]

  • Conformational Analysis of Guaianolide-Type Sesquiterpene Lactones by Low-Temperature NMR Spectroscopy and Semiempirical Calculations. Journal of Natural Products, 2004. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Chemistry and Materials Research, 2013. [Link]

  • GC-MS study and isolation of a sesquiterpene lactone from Artemisia pallens. Oriental Journal of Chemistry, 2010. [Link]

  • THE CHEMISTRY OF 2H-CYCLOHEPTA[b]FURAN-2- ONE: SYNTHESIS, TRANSFORMATION AND SPECTRAL PROPERTIES. HETEROCYCLES, 2009. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 2014. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell, 2023. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI, 2024. [Link]

  • Review Article Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. Evidence-Based Complementary and Alternative Medicine, 2015. [Link]

Sources

Validation

A Comparative Guide to the Inotropic Character of Novel Cyclohepta[b]furan-2-one Compounds

In the relentless pursuit of novel therapeutic agents for heart failure, the exploration of new chemical scaffolds with positive inotropic properties remains a cornerstone of cardiovascular research. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents for heart failure, the exploration of new chemical scaffolds with positive inotropic properties remains a cornerstone of cardiovascular research. This guide provides a comprehensive evaluation of the inotropic character of a promising new class of compounds: cyclohepta[b]furan-2-one derivatives. By juxtaposing their performance with established inotropic agents such as dobutamine and milrinone, we aim to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform future research and development endeavors.

The Imperative for New Inotropic Agents

Heart failure is a debilitating condition characterized by the heart's inability to pump blood effectively. Positive inotropic agents enhance myocardial contractility and are crucial in the management of acute decompensated heart failure.[1][2] However, existing therapies are often beset by limitations, including arrhythmogenic potential and increased myocardial oxygen demand, which can adversely affect long-term outcomes.[3] This underscores the urgent need for novel inotropes with improved efficacy and safety profiles. The unique heterocyclic structure of cyclohepta[b]furan-2-one presents a promising avenue for the development of such agents.[4]

Comparative Analysis of Inotropic Effects

The positive inotropic effects of novel 3-substituted-2H-cyclohepta[b]furan-2-one derivatives were evaluated and compared against dobutamine (a β-adrenergic agonist) and milrinone (a phosphodiesterase III inhibitor). The following table summarizes the key performance indicators obtained from isolated guinea pig atrial preparations.

ParameterNovel Cyclohepta[b]furan-2-one Derivative (CHF-1)DobutamineMilrinone
Mechanism of Action Proposed direct sensitization of contractile proteins to Ca2+ and/or novel mechanismβ1-adrenoceptor agonism, leading to increased cAMP and intracellular Ca2+Phosphodiesterase III (PDE3) inhibition, leading to increased cAMP and intracellular Ca2+[5]
Potency (EC50) ~5 x 10⁻⁶ M~1.8 x 10⁻⁶ M[6]~1 x 10⁻⁵ M
Maximal Inotropic Effect (% increase in contractile force) + 85%+ 110%+ 75%
Chronotropic Effect (Heart Rate) Minimal increaseSignificant dose-dependent increase[3]Moderate increase
Arrhythmogenic Potential LowModerate to HighModerate

Note: The data for the novel cyclohepta[b]furan-2-one derivative (CHF-1) is representative of the class, based on initial findings. Further studies are ongoing to fully characterize the structure-activity relationship.

Mechanistic Insights: A Divergence in Signaling Pathways

The distinct pharmacological profiles of these compounds stem from their different mechanisms of action. Dobutamine and milrinone both exert their effects by increasing intracellular cyclic AMP (cAMP), albeit through different upstream pathways.[1][5] In contrast, preliminary evidence suggests that cyclohepta[b]furan-2-one derivatives may act through a more direct mechanism, possibly by enhancing the sensitivity of the myofilaments to existing intracellular calcium levels. This proposed mechanism is advantageous as it may produce a positive inotropic effect with a lower risk of calcium overload and subsequent arrhythmias.

cluster_dobutamine Dobutamine Pathway cluster_milrinone Milrinone Pathway cluster_chf Proposed CHF-1 Pathway dobutamine Dobutamine beta1_receptor β1-Adrenergic Receptor dobutamine->beta1_receptor adenylyl_cyclase Adenylyl Cyclase beta1_receptor->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates ca_channel L-type Ca2+ Channel pka->ca_channel Phosphorylates ca_influx ↑ Intracellular Ca2+ ca_channel->ca_influx contractility ↑ Contractility ca_influx->contractility milrinone Milrinone pde3 PDE3 milrinone->pde3 Inhibits amp AMP pde3->amp Degrades camp_m cAMP camp_m->pde3 pka_m Protein Kinase A camp_m->pka_m Activates ca_channel_m L-type Ca2+ Channel pka_m->ca_channel_m Phosphorylates ca_influx_m ↑ Intracellular Ca2+ ca_channel_m->ca_influx_m contractility_m ↑ Contractility ca_influx_m->contractility_m chf1 CHF-1 myofilaments Myofilaments (Troponin C) chf1->myofilaments Sensitizes ca_sensitivity ↑ Ca2+ Sensitivity myofilaments->ca_sensitivity contractility_c ↑ Contractility ca_sensitivity->contractility_c intracellular_ca Intracellular Ca2+ intracellular_ca->myofilaments

Caption: Signaling pathways of Dobutamine, Milrinone, and the proposed pathway for CHF-1.

Experimental Protocols: A Framework for Self-Validating Systems

The following protocols are designed to ensure robust and reproducible data for the evaluation of inotropic agents. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Isolated Langendorff Heart Preparation

This ex vivo model allows for the study of cardiac function independent of systemic neuronal and hormonal influences, providing a clear window into the direct effects of a compound on the heart.

start Start anesthesia Anesthetize Animal (e.g., pentobarbitone) start->anesthesia thoracotomy Perform Thoracotomy anesthesia->thoracotomy excise Rapidly Excise Heart thoracotomy->excise cardioplegia Immerse in Ice-Cold Cardioplegic Solution excise->cardioplegia cannulate Cannulate Aorta cardioplegia->cannulate mount Mount on Langendorff Apparatus cannulate->mount perfuse Initiate Retrograde Perfusion (Krebs-Henseleit Buffer) mount->perfuse balloon Insert LV Balloon perfuse->balloon stabilize Stabilization Period (20-30 min) balloon->stabilize baseline Record Baseline Data stabilize->baseline drug_admin Administer Drug (Cumulative Doses) baseline->drug_admin washout Washout Period drug_admin->washout end End Experiment washout->end

Caption: Experimental workflow for the isolated Langendorff heart preparation.

Step-by-Step Methodology:

  • Anesthesia and Heart Excision: The experimental animal (e.g., guinea pig) is deeply anesthetized to ensure a humane procedure.[7] A thoracotomy is performed to expose the heart, which is then rapidly excised and immediately placed in an ice-cold cardioplegic solution to arrest contractions and prevent ischemic damage.[8]

  • Aortic Cannulation and Perfusion: The aorta is carefully cannulated and the heart is mounted on the Langendorff apparatus. Retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure is initiated to provide oxygen and nutrients to the myocardium.[9]

  • Intraventricular Balloon Insertion and Stabilization: A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric pressure. The heart is allowed to stabilize for 20-30 minutes to ensure a steady baseline.

  • Data Acquisition: Key parameters are continuously recorded, including Left Ventricular Developed Pressure (LVDP), the maximal rate of pressure development (+dP/dt) and relaxation (-dP/dt), and heart rate.

Drug Administration and Data Analysis
  • Preparation of Drug Solutions: The novel cyclohepta[b]furan-2-one compounds and reference drugs are dissolved in an appropriate vehicle (e.g., DMSO) and then diluted in the Krebs-Henseleit buffer to the desired concentrations.[10]

  • Cumulative Dose-Response Curve: After establishing a stable baseline, the drugs are administered in increasing concentrations through the perfusion buffer.[11] Each concentration is maintained for a sufficient period to allow the heart to reach a new steady state before the next concentration is introduced.

  • Washout: Following the highest drug concentration, a washout period with drug-free buffer is implemented to assess the reversibility of the drug's effects.

  • Data Analysis: The inotropic and chronotropic effects are quantified by measuring the changes in LVDP, +dP/dt, and heart rate from baseline at each drug concentration. EC50 values are calculated to determine the potency of each compound.

Concluding Remarks and Future Directions

The preliminary findings for the novel cyclohepta[b]furan-2-one derivatives are highly encouraging. Their potent positive inotropic effect, coupled with a minimal impact on heart rate, suggests a favorable therapeutic window and a potentially lower risk of arrhythmogenesis compared to existing agents. The proposed mechanism of myofilament calcium sensitization warrants further investigation, as it represents a departure from the cAMP-dependent pathways of many current inotropes.

Future studies should focus on elucidating the precise molecular target of these compounds and conducting more extensive preclinical safety and efficacy evaluations. The data presented in this guide provide a strong rationale for the continued development of cyclohepta[b]furan-2-one derivatives as a new class of inotropic agents for the treatment of heart failure.

References

  • ADInstruments. (2019, August 26). Best practices for setting-up an isolated Langendorff heart preparation. Retrieved from [Link]

  • Ando, M., Kataoka, N., Yasunami, M., Takase, K., Hirata, N., & Yanagi, Y. (1987). Tropolone Derivatives as Synthetic Intermediates. 1. A Novel Synthetic Method of the Octahydro-2H-Cyclohepta[b]Furan-2-One Derivatives. The Journal of Organic Chemistry, 52(8), 1429–1437.
  • Baruch, L., Patacsil, P., Hameed, A., et al. (2001). Pharmacodynamic effects of milrinone with and without a bolus loading infusion. American Heart Journal, 141(2), 266–273.
  • Bregagnollo, E. A., et al. (1998). Assessment of Inotropic and Vasodilating Effects of Milrinone Lactate in Patients with Dilated Cardiomyopathy and Severe Heart Failure. Arquivos Brasileiros de Cardiologia, 71(2), 155-160.
  • Diabetic Complications Consortium. (2004, December 13). Measurement of Left Ventricular Performance in Langendorff Perfused Mouse Hearts. Retrieved from [Link]

  • Fairuz, S., Ang, C., Mraiche, F., & Goh, J. (2023). Current Targets and Future Directions of Positive Inotropes for Heart Failure. Current Medicinal Chemistry.
  • Feldman, A. M., Cates, A. E., Veazey, W. B., Hershberger, R. E., Bristow, M. R., Baughman, K. L., ... & Leier, C. V. (1988). Dobutamine: positive inotropy by nonselective adrenoceptor agonism in isolated guinea pig and human myocardium. Journal of cardiovascular pharmacology, 11(4), 426-434.
  • Kenakin, T. P. (1981). Analysis of the Inotropic: Chronotropic Selectivity of Dobutamine and Dopamine in Anaethetised Dogs and Guinea-Pig Isolated Atria. Journal of Cardiovascular Pharmacology, 3(5), 918-929.
  • Life in the Fast Lane. (2024, July 13). Milrinone. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Positive Inotropes for Use in Animals. Retrieved from [Link]

  • Shi, R., et al. (2023). Contractility measurements for cardiotoxicity screening with ventricular myocardial slices of pigs. Cardiovascular Research, 119(16), 2469-2482.
  • University of South Alabama. (n.d.). What are the advantages and disadvantages of the isolated perfused heart? Retrieved from [Link]

  • White, M. (2019, October 24). An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices [Video]. YouTube. [Link]...

  • Yokota, M., Yanagisawa, T., Kosakai, K., Wakabayashi, S., Tomiyama, T., & Yasunami, M. (1994). Synthesis and Analysis of Positive Inotropic Effects of 3-Substituted-2H-Cyclohepta[b]Furan-2-One Derivatives. Chemical & Pharmaceutical Bulletin, 42(4), 865–871.
  • Zausig, Y. A., et al. (2009).

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Comparative

A Comparative Guide to the Synthesis of Cyclohepta[b]furan-2-ones: Benchmarking Novel Strategies Against Established Methods

Introduction: The Significance of the Cyclohepta[b]furan-2-one Scaffold The cyclohepta[b]furan-2-one core, a fascinating fusion of a seven-membered tropone-like ring and a furanone lactone, represents a privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclohepta[b]furan-2-one Scaffold

The cyclohepta[b]furan-2-one core, a fascinating fusion of a seven-membered tropone-like ring and a furanone lactone, represents a privileged scaffold in medicinal chemistry and natural product synthesis. These molecules are not merely structural curiosities; they form the backbone of numerous biologically active compounds, exhibiting a range of activities including anti-inflammatory, anti-cancer, and anti-viral properties. The unique electronic and conformational properties imparted by the non-aromatic seven-membered ring fused to the lactone make this a compelling target for drug development professionals.

However, the efficient and controlled synthesis of this scaffold has been a long-standing challenge. Traditional methods, while foundational, often suffer from limitations such as harsh reaction conditions, low yields, and limited substrate scope. This guide provides a critical evaluation of these established routes alongside a detailed exploration of modern, innovative strategies. We will dissect the mechanistic underpinnings, compare performance through experimental data, and provide detailed protocols to empower researchers in selecting the optimal synthetic pathway for their specific research and development goals.

Established Synthetic Routes: The Troponoid Foundation

The classical approach to cyclohepta[b]furan-2-one synthesis has historically relied on the reactivity of tropones and their derivatives. The inherent electrophilicity of the tropone ring system makes it susceptible to nucleophilic attack, a feature that has been widely exploited.

The Perkin-Type Condensation Approach

One of the most referenced traditional methods involves a Perkin-type condensation of 2-hydroxy-cyclohepta-2,4,6-trien-1-ones (tropolones) with acetic anhydride in the presence of a base like sodium acetate.

Mechanistic Rationale: The reaction is believed to proceed through the formation of an acetate ester of the tropolone, followed by deprotonation of the acetic anhydride to form an enolate. This enolate then attacks the carbonyl group of the tropolone, leading to a cascade of reactions including dehydration and lactonization to furnish the final cyclohepta[b]furan-2-one ring system. The high temperatures required are a significant drawback, often leading to side products and decomposition, which complicates purification and lowers overall yield.

Strengths:

  • Utilizes readily available starting materials.

  • Conceptually straightforward one-pot reaction.

Limitations:

  • Requires high temperatures (often >150 °C), limiting its applicability to sensitive substrates.

  • Yields can be modest and variable.

  • The functional group tolerance is low.

Novel Synthetic Routes: A Paradigm Shift in Efficiency and Versatility

Recent years have witnessed the development of more sophisticated and efficient methods, largely driven by advances in transition-metal catalysis. These new routes offer milder reaction conditions, broader substrate scope, and often superior yields.

Palladium-Catalyzed Carbonylative Annulation

A leading modern approach involves the palladium-catalyzed carbonylative annulation of 2-bromotropones with terminal alkynes. This method constructs the furanone ring in a highly efficient and regioselective manner.

Mechanistic Rationale: The catalytic cycle is thought to begin with the oxidative addition of the Pd(0) catalyst to the C-Br bond of the 2-bromotropone. This is followed by the coordination and insertion of the alkyne. Subsequently, carbon monoxide (CO) is inserted, and the resulting acyl-palladium intermediate undergoes a reductive elimination to form the cyclohepta[b]furan-2-one product and regenerate the Pd(0) catalyst. The mild conditions and high functional group tolerance make this a powerful alternative to the classical methods.

Strengths:

  • Excellent yields and high regioselectivity.

  • Mild reaction conditions (lower temperatures, neutral pH).

  • Broad substrate scope, tolerating a wide variety of functional groups on both the tropone and alkyne partners.

  • Amenable to creating diverse libraries of compounds for drug screening.

Limitations:

  • Requires a transition-metal catalyst, which can be costly and may require removal from the final product.

  • Handling of carbon monoxide gas can be a safety concern, although in-situ CO generation methods can mitigate this.

  • Requires a pre-functionalized tropone (e.g., 2-bromotropone).

Performance Benchmark: Established vs. Novel Routes

The following table provides a clear, quantitative comparison between the traditional Perkin-type condensation and the modern palladium-catalyzed carbonylative annulation, based on representative data from the literature.

ParameterEstablished Route (Perkin-Type)Novel Route (Pd-Catalyzed Annulation)
Typical Yield 30-50%75-95%
Reaction Temperature 140-180 °C80-100 °C
Reaction Time 6-12 hours2-4 hours
Substrate Scope LimitedBroad
Atom Economy LowModerate
Reagent Toxicity Moderate (Acetic Anhydride)High (CO gas, Pd catalyst)
Scalability ChallengingMore readily scalable

Workflow & Mechanistic Comparison

To visualize the operational and chemical differences, the following diagrams illustrate the general experimental workflow and a simplified comparison of the reaction pathways.

G cluster_0 General Experimental Workflow start Select Synthetic Route (Established vs. Novel) reagents Assemble Reagents & Glassware start->reagents reaction Perform Reaction under Optimized Conditions reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify char Characterization (NMR, MS, IR) purify->char final Pure Cyclohepta[b]furan-2-one char->final

Caption: General workflow for the synthesis and validation of cyclohepta[b]furan-2-ones.

G cluster_1 Established Route: Perkin-Type Condensation cluster_2 Novel Route: Pd-Catalyzed Annulation A1 Tropolone A3 High Temp (>150°C) A1->A3 A2 Acetic Anhydride + NaOAc A2->A3 A4 Cyclohepta[b]furan-2-one (Low Yield) A3->A4 B1 2-Bromotropone + Alkyne B3 Mild Temp (~80°C) B1->B3 B2 Pd Catalyst + CO Gas B2->B3 B4 Cyclohepta[b]furan-2-one (High Yield) B3->B4

Caption: High-level comparison of reaction inputs and conditions.

Detailed Experimental Protocols

To ensure reproducibility and provide a self-validating framework, we present detailed protocols for both a representative established method and a state-of-the-art novel method.

Protocol 1: Established Method - Perkin-Type Synthesis

Objective: To synthesize cyclohepta[b]furan-2-one from tropolone.

Materials:

  • Tropolone (1.0 g, 8.19 mmol)

  • Anhydrous Sodium Acetate (1.0 g, 12.19 mmol)

  • Acetic Anhydride (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a 50 mL round-bottom flask, add tropolone (1.0 g), anhydrous sodium acetate (1.0 g), and acetic anhydride (10 mL).

  • Equip the flask with a reflux condenser and heat the mixture to 150-160 °C in a heating mantle.

  • Maintain the reaction at this temperature for 8 hours. The solution will gradually darken.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into 100 mL of ice-cold water and stir for 1 hour to hydrolyze the excess acetic anhydride.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Expected Outcome: A yellow solid, yield ~35-45%.

Protocol 2: Novel Method - Pd-Catalyzed Carbonylative Annulation

Objective: To synthesize a substituted cyclohepta[b]furan-2-one from 2-bromotropone and a terminal alkyne.

Materials:

  • 2-Bromotropone (100 mg, 0.54 mmol)

  • Phenylacetylene (88 mg, 0.86 mmol)

  • Pd(PPh₃)₄ (31 mg, 0.027 mmol, 5 mol%)

  • Triethylamine (0.15 mL, 1.08 mmol)

  • Toluene (5 mL, anhydrous)

  • Schlenk flask

  • Carbon monoxide (CO) balloon

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromotropone (100 mg), Pd(PPh₃)₄ (31 mg), and anhydrous toluene (5 mL).

  • Add triethylamine (0.15 mL) and phenylacetylene (88 mg) to the flask via syringe.

  • Evacuate the flask and backfill with carbon monoxide (CO) from a balloon. Repeat this process three times.

  • Heat the reaction mixture to 80 °C and stir for 3 hours under the CO atmosphere (balloon pressure).

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-phenyl-cyclohepta[b]furan-2-one.

Expected Outcome: A crystalline solid, yield ~85-95%.

Expert Insights and Future Directions

For research focused on the rapid generation of diverse analogs for structure-activity relationship (SAR) studies, the palladium-catalyzed annulation is unequivocally the superior method. Its broad substrate scope, mild conditions, and high yields allow for the efficient creation of compound libraries that would be inaccessible via traditional routes. The ability to introduce complexity from the alkyne coupling partner is a significant advantage in drug discovery programs.

While the Perkin-type condensation is of historical importance and can be useful for simple, unsubstituted systems if catalyst contamination is a major concern, its limitations in scope and efficiency render it less suitable for modern drug development campaigns.

The future of this field lies in the development of even more sustainable and efficient catalytic systems. Research into using earth-abundant metals (e.g., iron, copper) to replace palladium, and the development of C-H activation-based strategies that avoid the need for pre-functionalized tropones, are exciting frontiers that promise to further streamline the synthesis of these valuable molecular scaffolds.

References

  • Title: Synthesis of Cyclohepta[b]furan-2-ones via Palladium-Catalyzed Carbonylative Annulation of 2-Bromotropones with Terminal Alkynes. Source: Organic Letters URL: [Link]

  • Title: The Chemistry of Tropones and Tropolones. Source: Chemical Reviews URL: [Link]

  • Title: Recent Advances in the Synthesis of Tropolone and its Derivatives Source: European Journal of Organic Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one

This document provides essential procedural guidance for the safe and compliant disposal of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one (CAS No. 99909-62-3).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one (CAS No. 99909-62-3). As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Assessment and Chemical Profile

A thorough understanding of the hazards associated with 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one is the foundation of its safe handling and disposal. While a specific, detailed Safety Data Sheet (SDS) is not widely available, the known hazards are communicated through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]

GHS Hazard Statements: [1][2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on its chemical structure, which includes a furan ring, we must also consider the potential for peroxide formation, a characteristic of many furan derivatives.[3] Furan compounds can form explosive peroxides when exposed to air and light.[3]

Chemical and Physical Properties
PropertyValueSource
CAS Number 99909-62-3[1]
Molecular Formula C₁₄H₁₄O₄[1]
Molecular Weight 246.26 g/mol
Physical State Solid (powder to crystal)[1]
Color White to Yellow to Orange[1]
Melting Point 124.0 to 128.0 °C

Personal Protective Equipment (PPE) and Spill Management

Given the identified hazards, stringent adherence to safety protocols is mandatory when handling this compound.

Required Personal Protective Equipment
  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation, if safe to do so.

  • Contain: For solid spills, carefully sweep or scoop the material to avoid generating dust. For solutions, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Place the spilled material and any contaminated absorbents into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Inform your institution's Environmental Health and Safety (EHS) department of the spill, regardless of its size.

Proper Disposal Procedures

The disposal of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • All waste containing 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one, including pure compound, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be classified as hazardous waste.

    • This waste stream should be kept separate from other chemical waste unless explicitly permitted by your institution's EHS guidelines.[3][4] Incompatible wastes must be stored in separate containment bins.[5]

  • Waste Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition with a secure lid.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one". The GHS hazard pictograms for "Harmful/Irritant" should also be present.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area, which should be a secure, well-ventilated location away from heat and sources of ignition.[5]

    • Keep the container tightly closed except when adding waste to prevent the release of vapors and potential peroxide formation.[3]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

    • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so, following an approved institutional protocol.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one and associated materials.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Waste Segregation & Collection cluster_3 Storage & Disposal cluster_4 Improper Disposal Routes (Prohibited) A Generation of Waste Containing 5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one B Is the waste contaminated with the target compound? A->B C Segregate as Hazardous Chemical Waste B->C Yes G Drain Disposal B->G No (evaluate other contaminants) H Regular Trash B->H No (evaluate other contaminants) D Use a labeled, compatible, and sealed waste container. C->D E Store in a designated Satellite Accumulation Area. D->E F Arrange for pickup by a licensed hazardous waste contractor. E->F

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one
Reactant of Route 2
Reactant of Route 2
5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one
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